molecular formula C8H10ClNO2 B1440997 2,6-Dimethylisonicotinic acid hydrochloride CAS No. 857363-49-6

2,6-Dimethylisonicotinic acid hydrochloride

Cat. No.: B1440997
CAS No.: 857363-49-6
M. Wt: 187.62 g/mol
InChI Key: NRNDZQIVNNLXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylisonicotinic acid hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dimethylpyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-5-3-7(8(10)11)4-6(2)9-5;/h3-4H,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNDZQIVNNLXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693912
Record name 2,6-Dimethylpyridine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857363-49-6
Record name 2,6-Dimethylpyridine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,6-Dimethylisonicotinic acid hydrochloride synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,6-Dimethylisonicotinic Acid Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 2,6-dimethylisonicotinic acid, also known as 2,6-dimethylpyridine-4-carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document delves into the strategic considerations, mechanistic underpinnings, and practical execution of viable synthetic routes. We will explore a classical multi-step pathway commencing from 2,6-lutidine via a cyanopyridine intermediate and contrast it with a conceptual de novo ring construction approach based on the Hantzsch pyridine synthesis. The guide includes detailed experimental protocols, comparative analysis of the methodologies, and concludes with the straightforward conversion to the final hydrochloride salt, a common form for purification, storage, and formulation.

Introduction: The Significance of the 2,6-Dimethylisonicotinic Acid Scaffold

2,6-Dimethylisonicotinic acid is a substituted pyridine derivative featuring a carboxylic acid at the C-4 position (the iso position) and methyl groups at the C-2 and C-6 positions. This substitution pattern imparts specific steric and electronic properties, making it a valuable building block in medicinal chemistry and materials science. The pyridine ring is a privileged scaffold in pharmacology, and its derivatives are known to possess a wide range of biological activities. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more suitable for handling and downstream applications.

The synthesis of this specific isomer requires careful strategic planning, as direct functionalization of the pyridine ring can be challenging. The pathways discussed herein represent both industrially relevant methods and fundamental organic chemistry strategies for accessing this important molecule.

Pathway I: Synthesis via Ammoxidation and Hydrolysis of 2,6-Lutidine

This pathway is a robust and logical two-stage process that begins with the abundant and inexpensive starting material, 2,6-lutidine (2,6-dimethylpyridine). The core strategy involves the functionalization of the C-4 position to introduce a nitrile group, which is then hydrolyzed to the target carboxylic acid.

Causality and Strategic Choice:

The C-H bonds of the pyridine ring are generally unreactive. However, the methyl groups of lutidine are susceptible to oxidation. To achieve functionalization at the C-4 position of the ring itself, a more advanced strategy is required. Ammoxidation is a powerful industrial process that catalytically converts a methyl group on an aromatic ring into a nitrile in the presence of ammonia and oxygen. While this is typically used on picolines to make cyanopyridines[1][2], a related approach is to first create a handle at the 4-position of lutidine that can be converted. A more direct laboratory synthesis involves creating the cyanopyridine intermediate through other means, which is then reliably hydrolyzed. The hydrolysis of an aromatic nitrile to a carboxylic acid is a fundamental and high-yielding transformation in organic chemistry.[3][4]

Stage 1: Ammoxidation of a Picoline (Illustrative of Nitrile Formation)

While the direct ammoxidation of 2,6-lutidine to 2,6-dimethyl-4-cyanopyridine is not a standard reaction, the ammoxidation of picolines to their corresponding cyanopyridines is a well-established industrial process that illustrates the formation of the critical nitrile intermediate.[2][5] This gas-phase reaction is typically carried out in a fixed-bed reactor over a metal oxide catalyst.

  • Reaction Principle: Methylpyridine + Ammonia + Oxygen → Cyanopyridine + Water

  • Catalyst System: Vanadium-titanium (V-Ti) based oxides are commonly employed. Antimony oxides may be included as promoters.[5]

  • Reaction Conditions: The process requires high temperatures, typically in the range of 320-390°C.[5]

For the synthesis of the specific intermediate, 2,6-dimethyl-4-cyanopyridine , one would need to start with a precursor that allows for the introduction of the cyano group at the 4-position, as direct ammoxidation of the lutidine ring itself is not selective. A more common laboratory route would be to start with 2,6-dimethyl-4-chloropyridine and perform a nucleophilic substitution with a cyanide salt.

Stage 2: Hydrolysis of 2,6-Dimethyl-4-cyanopyridine

Once the cyanopyridine intermediate is obtained, the final step is a straightforward hydrolysis of the nitrile group. This can be achieved under either acidic or basic conditions, with basic hydrolysis being common due to its efficiency.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dimethyl-4-cyanopyridine (1.0 eq).

  • Reagent Addition: Add a 10-20% aqueous solution of sodium hydroxide (NaOH) (approx. 2.0-3.0 eq). The use of a co-solvent like ethanol may be necessary if the starting material has poor solubility in the aqueous base.

  • Heating: Heat the reaction mixture to reflux (typically 100-110°C) and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Scientific Rationale: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon of the nitrile. Subsequent proton transfers and elimination of ammonia (as the amide intermediate is hydrolyzed further) lead to the carboxylate salt. Heating is necessary to overcome the activation energy of the reaction.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 3-4.

    • Scientific Rationale: Protonation of the sodium carboxylate salt generates the free carboxylic acid, which is significantly less soluble in the aqueous medium and precipitates out of the solution.

    • Collect the resulting white precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove residual salts.

    • Dry the product under vacuum to yield pure 2,6-dimethylisonicotinic acid.

Visual Workflow: Pathway I

Synthesis_Pathway_I cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Hydrolysis Lutidine 2,6-Lutidine ChloroLutidine 2,6-Dimethyl-4-chloropyridine Lutidine->ChloroLutidine Chlorination CyanoPyridine 2,6-Dimethyl-4-cyanopyridine ChloroLutidine->CyanoPyridine Nucleophilic Substitution (e.g., NaCN) Acid 2,6-Dimethylisonicotinic Acid CyanoPyridine->Acid 1. NaOH, H₂O, Δ 2. HCl (aq) Synthesis_Pathway_II cluster_step1 Step 1: Hantzsch Condensation cluster_step2 Step 2: Oxidation Components Aldehyde (R-CHO) + 2x Ethyl Acetoacetate + Ammonia DHP 1,4-Dihydropyridine Intermediate Components->DHP PyridineEster Substituted Pyridine Diester DHP->PyridineEster Oxidizing Agent (e.g., HNO₃) FinalAcid Final Product (after modification of R group and decarboxylation) PyridineEster->FinalAcid Further Steps Required

References

Physical and chemical properties of 2,6-Dimethylisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Dimethylisonicotinic Acid

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dimethylisonicotinic acid (CAS No. 54221-93-1), a heterocyclic aromatic organic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, spectroscopic signature, synthesis, reactivity, and analytical methodologies. By synthesizing technical data with practical insights, this guide serves as an authoritative resource for understanding and utilizing this important chemical intermediate.

Introduction and Molecular Structure

2,6-Dimethylisonicotinic acid, also known as 2,6-dimethylpyridine-4-carboxylic acid, is a substituted pyridine derivative.[1] Its structure, featuring a carboxylic acid group at the 4-position and two methyl groups at the 2- and 6-positions of the pyridine ring, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable building block in various fields, including medicinal chemistry and materials science. The steric hindrance provided by the flanking methyl groups can influence the reactivity of both the ring nitrogen and the carboxylic acid, a feature that can be strategically exploited in organic synthesis.[2][3]

Caption: Chemical structure of 2,6-Dimethylisonicotinic acid.

Physicochemical Properties

The properties of 2,6-Dimethylisonicotinic acid are summarized below. These data are crucial for predicting its behavior in various solvents and reaction conditions, designing purification strategies, and understanding its potential for biological interactions.

PropertyValueSource
CAS Number 54221-93-1[1][4][5]
Molecular Formula C₈H₉NO₂[1][4][5]
Molecular Weight 151.16 g/mol [4][5]
Appearance Solid[6]
pKa Data not available; expected to be similar to other pyridinecarboxylic acids. For comparison, the pKa of the pyridinium ion is 5.25.[7] The acidity of the carboxylic group is influenced by the pyridine ring.
LogP 1.39664[5]
Topological Polar Surface Area (TPSA) 50.19 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 1[5]

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 2,6-Dimethylisonicotinic acid. The key spectral features are derived from its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: A patent provides data for the proton NMR spectrum in D₂O.[4] The spectrum is characterized by two main signals:

    • A singlet at approximately 2.82 ppm , integrating to 6H, corresponding to the two equivalent methyl groups (CH₃) at the C2 and C6 positions.

    • A singlet at approximately 8.05 ppm , integrating to 2H, representing the two equivalent protons on the pyridine ring at the C3 and C5 positions.[4] The equivalence of the methyl groups and the ring protons is due to the molecule's symmetry.

  • ¹³C NMR: While specific data for the target molecule is not available in the provided results, predictions can be made based on similar structures. One would expect distinct signals for the methyl carbons, the substituted and unsubstituted aromatic carbons, and the carboxyl carbon. For example, in 2,6-dimethyl-aniline, the methyl carbons appear around 18 ppm, while the aromatic carbons range from 118 to 145 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Electron Ionization (EI-MS): The EI mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 151 , which corresponds to the molecular weight of the compound.[4] Key fragmentation patterns observed include:

    • A peak at m/z 134 , corresponding to the loss of a hydroxyl radical (·OH) from the carboxylic acid group (M⁺ - OH).[4]

    • A peak at m/z 106 , resulting from the loss of the entire carboxyl group as CO₂H (M⁺ - CO₂H).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For 2,6-Dimethylisonicotinic acid, the spectrum would be dominated by:

  • A very broad O-H stretching band for the carboxylic acid, typically centered around 3000 cm⁻¹ .[8]

  • C-H stretching bands for the methyl and aromatic groups, appearing just above and below 3000 cm⁻¹.

  • A strong C=O stretching band for the carbonyl of the carboxylic acid, expected around 1700 cm⁻¹ .

  • C=C and C=N stretching vibrations from the pyridine ring, typically in the 1600-1450 cm⁻¹ region.[8]

Synthesis and Reactivity

Synthesis

2,6-Dimethylisonicotinic acid can be synthesized via several routes. A common laboratory-scale method involves the hydrolysis of 2,6-dimethyl-4-cyanopyridine.

synthesis start 2,6-Dimethyl-4-cyanopyridine hydrolysis Acid Hydrolysis start->hydrolysis reagent Concentrated H₂SO₄ reagent->hydrolysis conditions Heat at 100°C for 5 hours conditions->hydrolysis workup1 Cool and neutralize to pH 3.5 with 10N NaOH hydrolysis->workup1 workup2 Concentrate to dryness workup1->workup2 extraction Soxhlet extraction with ether workup2->extraction product 2,6-Dimethylisonicotinic Acid extraction->product

Caption: Synthetic workflow for 2,6-Dimethylisonicotinic acid.

Experimental Protocol: Synthesis from 2,6-Dimethyl-4-cyanopyridine [4]

This protocol is adapted from a patented procedure and illustrates a robust method for synthesizing the target compound.

  • Reaction Setup: In a suitable reaction vessel, combine 1.0 g (7.56 mmol) of 2,6-dimethyl-4-cyanopyridine with 5 mL of concentrated sulfuric acid.

    • Rationale: Concentrated sulfuric acid serves as both the solvent and the catalyst for the hydrolysis of the nitrile group to a carboxylic acid.

  • Heating: Heat the mixture at 100°C for 5 hours.

    • Rationale: Elevated temperature is required to drive the hydrolysis reaction to completion.

  • Quenching and Neutralization: Cool the resulting solution in an ice bath. Carefully adjust the pH to 3.5 by slowly adding 10 N sodium hydroxide.

    • Rationale: Cooling prevents uncontrolled boiling during neutralization. Adjusting the pH to 3.5 protonates the carboxylate, making the product less soluble in the aqueous phase and facilitating its extraction.

  • Isolation: Concentrate the neutralized solution to dryness under reduced pressure.

  • Purification: The crude product can be purified by Soxhlet extraction with ether for 48 hours to yield the final 2,6-dimethylisonicotinic acid.

    • Rationale: Ether is a suitable solvent for extracting the organic acid from the inorganic salts formed during neutralization.

Reactivity

The reactivity of 2,6-Dimethylisonicotinic acid is governed by its three key features: the acidic carboxylic group, the basic pyridine nitrogen, and the aromatic ring.

  • Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, such as esterification. For example, reaction with methanol in the presence of an acid catalyst yields methyl 2,6-dimethylisonicotinate.[6][9]

  • Pyridine Nitrogen: The nitrogen atom is basic, but its nucleophilicity is significantly reduced due to steric hindrance from the adjacent methyl groups. This property makes the parent compound, 2,6-lutidine, a widely used non-nucleophilic base in organic synthesis.[2][3] This steric hindrance similarly influences the reactivity of 2,6-dimethylisonicotinic acid.

  • Aromatic Ring: The pyridine ring can undergo oxidation. For instance, the oxidation of 2,6-lutidine can yield 2,6-diformylpyridine, indicating that the methyl groups are susceptible to transformation under certain conditions.[2]

Analytical Methodologies

Accurate and reliable analysis of organic acids is critical in research and quality control.[10][11] High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of non-volatile organic acids like 2,6-dimethylisonicotinic acid.[12][13]

analysis sample Sample Preparation (Dissolve in mobile phase) injection HPLC Injection sample->injection separation Separation (Reversed-Phase C18 Column) injection->separation detection UV Detection (e.g., 265 nm) separation->detection quantification Data Analysis (Peak Integration & Quantification) detection->quantification

Caption: General workflow for HPLC analysis of organic acids.

Experimental Protocol: HPLC-UV Analysis

This protocol provides a self-validating framework for the analysis of 2,6-Dimethylisonicotinic acid.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting ratio would be 80:20 (aqueous:organic).

    • Rationale: Reversed-phase chromatography is a robust technique for polar analytes.[12] The acidic mobile phase ensures that the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape on the C18 column.

  • Standard Preparation: Prepare a stock solution of 2,6-Dimethylisonicotinic acid (e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards by serial dilution.

    • Rationale: A calibration curve is essential for accurate quantification.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: Scan for optimal absorbance, likely around 265 nm, which is typical for pyridine derivatives.

  • Analysis and Validation:

    • Inject the standards to generate a calibration curve (peak area vs. concentration).

    • Inject the unknown sample(s).

    • System Suitability: Before sample analysis, inject a mid-range standard multiple times to check for system precision (Relative Standard Deviation < 2%), tailing factor (typically < 1.5), and theoretical plates. This ensures the system is performing correctly.

    • Quantification: Determine the concentration of 2,6-Dimethylisonicotinic acid in the samples by interpolating their peak areas from the calibration curve.

Applications in Research and Development

While specific applications for 2,6-dimethylisonicotinic acid itself are not extensively detailed in the provided search results, the utility of its structural analogs provides strong evidence of its potential.

  • Pharmaceutical Intermediates: The isonicotinic acid scaffold is a key component in many pharmaceutical agents. The dichloro-substituted analog, 2,6-dichloroisonicotinic acid, is a well-known inducer of systemic acquired resistance in plants and serves as an intermediate in the synthesis of anti-inflammatory and anti-cancer agents.[14][15]

  • Agrochemicals: Derivatives of this core structure are used in the formulation of herbicides and pesticides, highlighting its importance in agricultural chemistry.[14]

  • Ligand in Coordination Chemistry: The presence of both a nitrogen donor and a carboxylate group makes 2,6-dimethylisonicotinic acid a potential bidentate ligand for forming stable complexes with metal ions, a property useful in catalysis and materials science.[16]

References

An In-depth Technical Guide to 2,6-Dimethylisonicotinic Acid Hydrochloride: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,6-Dimethylisonicotinic acid hydrochloride (CAS No. 857363-49-6), a heterocyclic compound with significant potential in medicinal chemistry. Due to the limited specific peer-reviewed literature on this particular salt, this document synthesizes foundational chemical principles with data extrapolated from its free base, 2,6-Dimethylisonicotinic acid, and other structurally related isonicotinic acid derivatives. The insights provided are intended to empower researchers to explore its utility as a scaffold in the design of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of 2,6-dimethyl-4-pyridinecarboxylic acid. The addition of the hydrochloride moiety enhances the compound's solubility in aqueous solutions, a desirable characteristic for many biological and pharmaceutical applications.

PropertyValueSource
CAS Number 857363-49-6[1][2][3][4][5]
Molecular Formula C₈H₁₀ClNO₂[1]
Molecular Weight 187.62 g/mol [1][2]
Canonical SMILES CC1=CC(=NC(=C1)C)C(=O)O.Cl
Appearance White to off-white crystalline powder (predicted)[6]
Purity Typically >95% (as commercially available)[1]

Synthesis and Purification Workflow

The synthesis of this compound can be logically approached in a two-step process: the synthesis of the free base, 2,6-Dimethylisonicotinic acid, followed by its conversion to the hydrochloride salt. A plausible and efficient synthetic route is outlined below, based on established organic chemistry principles and published methods for analogous compounds.[7]

Proposed Synthesis of 2,6-Dimethylisonicotinic Acid

A common method for the synthesis of 2,6-dimethylisonicotinic acid involves the oxidation of a suitable precursor, such as 2,6-lutidine (2,6-dimethylpyridine).

Protocol: Oxidation of 2,6-Lutidine

  • Reaction Setup: To a stirred solution of 2,6-lutidine in a suitable solvent (e.g., water or a mixed aqueous/organic system), add a strong oxidizing agent (e.g., potassium permanganate) portion-wise at a controlled temperature (e.g., 0-5 °C).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant. Filter the mixture to remove manganese dioxide.

  • Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Conversion to Hydrochloride Salt
  • Dissolution: Dissolve the synthesized 2,6-Dimethylisonicotinic acid in a minimal amount of a suitable organic solvent (e.g., isopropanol or ethanol).

  • Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material, and dry under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis of Free Base cluster_salt_formation Salt Formation 2_6_Lutidine 2,6-Lutidine Oxidation Oxidation (e.g., KMnO4) 2_6_Lutidine->Oxidation Free_Base 2,6-Dimethylisonicotinic Acid Oxidation->Free_Base Dissolution Dissolution in Organic Solvent Free_Base->Dissolution Acidification Addition of HCl Dissolution->Acidification Product 2,6-Dimethylisonicotinic Acid Hydrochloride Acidification->Product

Caption: Proposed two-stage synthesis workflow for this compound.

Analytical Characterization

A robust analytical workflow is crucial for confirming the identity, purity, and stability of the synthesized compound. The following techniques are recommended for a comprehensive characterization.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the two methyl groups, the two aromatic protons on the pyridine ring, and the acidic proton of the carboxylic acid. The integration of these signals should be consistent with the structure.
¹³C NMR Resonances for the methyl carbons, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS) The molecular ion peak corresponding to the free base (m/z = 151.16)[7][8] and potentially a fragment corresponding to the loss of the carboxyl group.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C and C=N stretches of the pyridine ring.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. The retention time can be used for routine quality control.

Potential Applications in Drug Discovery

While direct pharmacological data for this compound is scarce, the isonicotinic acid scaffold is a well-established pharmacophore in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications.

As a Scaffold for Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology and neurodegenerative diseases.[9][10] Many HDAC inhibitors feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The 2,6-dimethylisonicotinic acid moiety could serve as a novel cap group, providing specific interactions within the active site of HDAC isoforms.

HDAC_Inhibitor_Concept Scaffold 2,6-Dimethylisonicotinic Acid Moiety (Cap Group) Linker Linker Scaffold->Linker Binding ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker->ZBG Binding HDAC HDAC Active Site ZBG->HDAC Binding

Caption: Conceptual design of an HDAC inhibitor using the 2,6-dimethylisonicotinic acid scaffold.

In the Development of Agents for Metabolic Disorders

Substituted nicotinic acid derivatives have been explored for the treatment of metabolic disorders.[6] The structural features of this compound make it a candidate for derivatization to target enzymes involved in metabolic pathways.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on safety data for structurally related compounds.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[11][12]

  • First Aid:

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[11][12]

    • If on skin: Wash with plenty of soap and water.[11][12]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[11][12]

Conclusion

This compound represents a promising, yet underexplored, chemical entity for drug discovery and development. Its straightforward synthesis, favorable solubility, and the proven track record of the isonicotinic acid scaffold provide a strong foundation for its use in developing novel therapeutics. This guide offers a starting point for researchers to unlock the full potential of this versatile compound.

References

A Senior Application Scientist's Guide to the Synthesis of 2,6-Dimethylisonicotinic Acid: Core Starting Materials and Strategic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dimethylisonicotinic acid, known systematically as 2,6-dimethylpyridine-4-carboxylic acid, is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, substituted pyridine core serves as a valuable scaffold for developing novel pharmaceutical agents, functional polymers, and specialized ligands. The strategic placement of the two methyl groups and the C4-carboxylic acid moiety offers unique steric and electronic properties, making its efficient and regioselective synthesis a critical topic for chemists in the field.

This technical guide provides an in-depth analysis of the primary synthetic strategies for obtaining 2,6-dimethylisonicotinic acid. Moving beyond a simple recitation of methods, this document, from the perspective of a senior application scientist, delves into the causality behind experimental choices, focusing on two principal approaches: the direct functionalization of a common precursor and the systematic construction of the pyridine ring. We will explore the merits, challenges, and practical considerations of each pathway to empower researchers in selecting the optimal route for their specific application.

Part 1: The Precursor-Based Approach: Functionalization of 2,6-Lutidine

The most direct and industrially relevant strategy for synthesizing 2,6-dimethylisonicotinic acid begins with a commercially available and structurally analogous starting material: 2,6-lutidine (2,6-dimethylpyridine). This approach leverages the existing pyridine framework and focuses on the introduction of a carboxylic acid group at the C4 position.

Rationale for 2,6-Lutidine: 2,6-Lutidine is an attractive starting material due to its widespread availability and low cost. It was historically isolated from coal tar and bone oil and is now produced on an industrial scale.[1][2] Its synthesis via the condensation of reagents like ethyl acetoacetate, formaldehyde, and ammonia is a well-established laboratory procedure, ensuring its accessibility.[3]

The Core Challenge: C4 Regioselectivity: The primary obstacle in this approach is achieving regioselective functionalization at the C4 position. The electronic nature of the pyridine ring, influenced by the electron-withdrawing nitrogen atom, typically directs electrophilic substitution to the C3/C5 positions and nucleophilic or radical attack to the C2/C4/C6 positions. However, direct C-H functionalization is often challenging. Minisci-type radical reactions, for example, often yield a mixture of C2 and C4 isomers, with C2 substitution frequently predominating.[4] The key to a successful synthesis from 2,6-lutidine lies in overcoming this inherent reactivity pattern to exclusively target the C4 carbon.

Strategy 1: Direct C4-Metalation and Carboxylation

A modern and highly effective method to achieve C4 selectivity involves direct C-H activation through metalation. While organolithium reagents often add to the pyridine ring, recent advancements have shown that stronger, non-nucleophilic bases can selectively deprotonate the C4 position.

Mechanistic Insight: The use of a powerful base like n-butylsodium has been shown to overcome the kinetic acidity of the methyl protons and the C3/C5 protons, enabling the direct removal of the C4 proton.[5][6] This is considered a thermodynamic metalation, where the initial, kinetically favored intermediates can equilibrate to the more stable 4-sodiopyridine species. This intermediate can then be trapped by a suitable electrophile.

For the synthesis of our target acid, the electrophile is carbon dioxide (CO₂), typically from a solid source (dry ice) or gas. The highly nucleophilic 4-sodiopyridine intermediate readily attacks the electrophilic carbon of CO₂, forming the sodium salt of 2,6-dimethylisonicotinic acid. A final acidic workup protonates the carboxylate to yield the desired product.

cluster_0 Direct C4-Metalation Workflow Start 2,6-Lutidine Step1 Deprotonation at C4 Reagent: n-Butylsodium (n-BuNa) Solvent: Anhydrous THF, -78 °C Start->Step1 1 Intermediate 4-Sodio-2,6-dimethylpyridine (Anionic Intermediate) Step1->Intermediate 2 Step2 Electrophilic Quench Reagent: CO₂ (Dry Ice) Forms Carboxylate Salt Intermediate->Step2 3 Step3 Acidic Workup Reagent: aq. HCl Protonation Step2->Step3 4 End 2,6-Dimethylisonicotinic Acid Step3->End 5

Caption: Workflow for C4-Metalation and Carboxylation.

Experimental Protocol: Synthesis via C4-Metalation

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Metalation: Slowly add a solution of 2,6-lutidine in anhydrous THF to a freshly prepared slurry of n-butylsodium in hexane at -78 °C. Stir the mixture at this temperature for 1-2 hours to allow for the complete formation of the 4-sodio-2,6-dimethylpyridine intermediate.[6]

  • Carboxylation: While maintaining the temperature at -78 °C, carefully add crushed, anhydrous dry ice (solid CO₂) in small portions. A color change and exotherm may be observed. Allow the reaction to stir for an additional hour at -78 °C and then warm slowly to room temperature.

  • Workup: Quench the reaction by the slow addition of water. Acidify the aqueous layer to a pH of ~4-5 with 1M HCl. The product, 2,6-dimethylisonicotinic acid, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Strategy 2: C4-Cyanation followed by Hydrolysis

An alternative, well-established pathway involves introducing a nitrile group at the C4 position, which can then be reliably hydrolyzed to a carboxylic acid. This two-step method is robust and avoids the use of highly reactive organosodium reagents. The key intermediate, 2,6-dimethyl-4-cyanopyridine, is a known direct precursor to the target acid.[7]

Step A: Synthesis of 2,6-Dimethyl-4-cyanopyridine The introduction of a cyano group can be achieved through several methods, most commonly via nucleophilic aromatic substitution (SNAr) on a 4-halopyridine precursor. For instance, 4-chloro- or 4-bromo-2,6-lutidine can be reacted with a cyanide salt (e.g., CuCN) in a Rosenmund–von Braun reaction.

Step B: Hydrolysis of the Nitrile The hydrolysis of the 4-cyano group to a carboxylic acid is a standard organic transformation. It can be performed under either strong acidic (e.g., refluxing aqueous H₂SO₄ or HCl) or basic (e.g., refluxing aqueous NaOH) conditions. The choice of conditions depends on the stability of other functional groups, though for this simple substrate, both are effective. Basic hydrolysis first yields the carboxylate salt, which is then protonated in a separate acidic workup step.

cluster_1 C4-Cyanation and Hydrolysis Workflow Start 4-Halo-2,6-lutidine Step1 Cyanation Reagent: CuCN Solvent: DMF or NMP, heat Start->Step1 1 Intermediate 2,6-Dimethyl-4-cyanopyridine Step1->Intermediate 2 Step2 Nitrile Hydrolysis Reagent: aq. H₂SO₄ or aq. NaOH Condition: Reflux Intermediate->Step2 3 End 2,6-Dimethylisonicotinic Acid Step2->End 4

Caption: Workflow for C4-Cyanation and Hydrolysis.

Experimental Protocol: Nitrile Hydrolysis

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2,6-dimethyl-4-cyanopyridine and a 6M aqueous solution of sulfuric acid.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-8 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature, then carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 4-5.

  • Purification: The product will precipitate upon neutralization. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Part 2: The Construction-Based Approach: Hantzsch Pyridine Synthesis

An alternative to modifying an existing pyridine ring is to construct it from acyclic precursors. The Hantzsch pyridine synthesis is a classic and versatile method for preparing substituted pyridines (initially as dihydropyridines).[8]

Rationale and Mechanism: The Hantzsch synthesis involves a three-component condensation of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde, and an ammonia source.[8][9] This reaction assembles a 1,4-dihydropyridine ring, which is then oxidized in a subsequent step to the corresponding aromatic pyridine. The key advantage is that the substituent at the C4 position of the final pyridine is determined by the choice of the starting aldehyde.

Applicability to 2,6-Dimethylisonicotinic Acid: While powerful, the standard Hantzsch synthesis is not ideally suited for the direct synthesis of 2,6-dimethylisonicotinic acid. The reaction typically yields a product with ester groups at the C3 and C5 positions. To produce the target molecule, one would need to:

  • Use an aldehyde that introduces a carboxyl group or a precursor at the C4 position.

  • Perform the Hantzsch condensation.

  • Oxidize the resulting dihydropyridine.

  • Hydrolyze the C3 and C5 ester groups.

  • Selectively decarboxylate at both the C3 and C5 positions.

This multi-step sequence is significantly more complex and lower-yielding than the functionalization of 2,6-lutidine. Therefore, for this specific target, the Hantzsch synthesis is generally considered a less efficient and less practical approach.

Data and Strategy Comparison

For the practicing chemist, the choice of synthetic route depends on factors such as reagent availability, scalability, and operational simplicity. The two primary strategies starting from 2,6-lutidine are compared below.

FeatureStrategy 1: Direct C4-MetalationStrategy 2: C4-Cyanation & Hydrolysis
Starting Material 2,6-Lutidine4-Halo-2,6-lutidine
Key Reagents n-Butylsodium, Dry Ice (CO₂)Copper(I) Cyanide, Strong Acid/Base
Number of Steps 1 (from 2,6-lutidine)2 (from 4-halo-2,6-lutidine)
Key Advantages - Highly convergent and atom-economical- Excellent regioselectivity[5][6]- Avoids multiple intermediate isolations- Uses more conventional and stable reagents- Robust and well-established transformations- Nitrile intermediate is stable and easily purified
Key Disadvantages - Requires stringent anhydrous/anaerobic conditions- n-Butylsodium is highly reactive and requires careful handling- Potential for side reactions if conditions are not optimal- Requires synthesis of the 4-halo precursor- Use of toxic cyanide reagents- Generates more waste streams

Conclusion

For the synthesis of 2,6-dimethylisonicotinic acid, the choice of starting material and strategy is critical to achieving efficiency and high yield. While ring-construction methods like the Hantzsch synthesis are theoretically possible, they are impractical for this specific isomer.

The most effective and modern approach is the direct C4-metalation of 2,6-lutidine followed by carboxylation . This route is highly convergent and leverages advanced organometallic techniques to achieve excellent regioselectivity in a single step. For laboratories equipped to handle air- and moisture-sensitive reagents, this method offers the most direct path to the target molecule.

The cyanation of a 4-halo-2,6-lutidine precursor followed by nitrile hydrolysis represents a more traditional, yet highly reliable, alternative. This two-step process uses more common reagents and may be preferable in settings where the handling of pyrophoric or highly reactive bases is a concern. Ultimately, the selection between these two robust strategies will depend on the specific capabilities, safety protocols, and scale requirements of the research or development team.

References

The Chameleonic Core: A Technical Guide to the Research Applications of Substituted Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of a Pyridine Scaffold

The pyridine ring, a foundational heterocycle in organic chemistry, has given rise to a vast and diverse family of molecules with profound impacts on science and medicine. Among these, isonicotinic acid (pyridine-4-carboxylic acid) and its substituted derivatives stand out for their remarkable versatility. From the front lines of the fight against tuberculosis to the cutting edge of materials science and asymmetric catalysis, the isonicotinic acid scaffold has proven to be a chameleonic core, readily adaptable to address a multitude of research challenges. This guide provides an in-depth technical exploration of the potential research applications of substituted isonicotinic acids, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships that underpin the utility of these fascinating compounds.

Antimicrobial Agents: A Legacy of Combating Infectious Diseases

The most celebrated application of a substituted isonicotinic acid derivative is undoubtedly in the treatment of tuberculosis. This legacy continues to inspire the development of new antimicrobial agents based on this versatile scaffold.

Antitubercular Activity: The Isoniazid Saga and Beyond

Isonicotinic acid hydrazide, universally known as isoniazid, remains a cornerstone of first-line tuberculosis therapy.[1][2] Its mechanism of action is a classic example of a prodrug strategy, a concept that continues to be a pillar of modern drug design.

Mechanism of Action: A Tale of Activation and Inhibition

Isoniazid itself is inactive. Upon entering the Mycobacterium tuberculosis bacillus, it is activated by the bacterial enzyme catalase-peroxidase (KatG).[1][2] This activation generates a reactive isonicotinoyl radical. This radical then covalently attaches to nicotinamide adenine dinucleotide (NAD+), forming an isonicotinoyl-NAD adduct.[3][4] This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system.[1][4] The inhibition of InhA disrupts the synthesis of mycolic acids, essential long-chain fatty acids that are critical components of the mycobacterial cell wall.[1][2] The compromised cell wall leads to bacterial cell death.[2]

Isoniazid_Mechanism cluster_Mtb Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Isonicotinoyl Radical KatG->Activated_INH INH_NAD Isonicotinoyl-NAD Adduct Activated_INH->INH_NAD + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Death Cell Death InhA->Cell_Death Leads to Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Essential for

Figure 1: Mechanism of action of Isoniazid.

Structure-Activity Relationship (SAR) Insights for Antitubercular Activity

The core isonicotinic acid hydrazide structure is crucial for activity.[1] Modifications to the hydrazide moiety, such as the formation of hydrazones, can modulate the antitubercular potency.[2][5] The reactivity of the pyridine nitrogen atom is also essential for biological activity, supporting the hypothesis of incorporation into an NAD analogue.[6] Lipophilicity plays a significant role in the ability of the compounds to penetrate the mycobacterial cell wall.[7]

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Isonicotinic Acid Hydrazide Derivatives

CompoundOrganismMIC (µg/mL)Reference
IsoniazidM. tuberculosis H37Rv0.05-0.2[8]
Isoniazid/2-hydroxynicotinoid Schiff baseS. aureus201.25[9]
Isoniazid/2-hydroxynicotinoid Schiff baseE. coli100.63[9]
Hydrazide-hydrazone 15S. aureus ATCC 65381.95[7]
Hydrazide-hydrazone 15B. subtilis ATCC 66333.91[7]
Broader Spectrum Antibacterial and Antifungal Applications

Beyond tuberculosis, substituted isonicotinic acids have demonstrated activity against a range of other bacteria and fungi. The hydrazone derivatives, in particular, have shown promise.[10][11] The mechanism in these cases is often less specific than that of isoniazid against M. tuberculosis and may involve disruption of cell membranes or other essential cellular processes.

Anti-inflammatory Agents: Quenching the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Substituted isonicotinic acids have emerged as a promising class of compounds with potent anti-inflammatory properties.[12][13]

Inhibition of Pro-inflammatory Mediators

Many isonicotinic acid derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators, such as prostaglandins and reactive oxygen species (ROS).

Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway

The cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[14][15] Several isonicotinic acid esters have been shown to be effective inhibitors of COX-2.[12] Molecular docking studies suggest that these compounds can bind to the active site of the COX-2 enzyme, preventing the binding of arachidonic acid.[12]

COX2_Inhibition cluster_Inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Promotes Isonicotinate Isonicotinic Acid Ester Isonicotinate->COX2 Inhibition

Figure 2: Inhibition of the COX-2 pathway by isonicotinic acid esters.

Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity

The nature and position of the substituents on the isonicotinic acid core significantly influence the anti-inflammatory activity. For isonicotinates, the lipophilicity of the ester group can affect both potency and cellular uptake.[12] The presence of bulky groups on the ester portion can enhance binding to the COX-2 active site.

Table 2: Anti-inflammatory Activity of Isonicotinic Acid Derivatives

CompoundAssayIC50 (µg/mL)Reference
Isonicotinate of meta-aminophenol (5)ROS Inhibition1.42 ± 0.1[12][13]
Isonicotinate of para-aminophenol (6)ROS Inhibition8.6 ± 0.5[12]
Compound 8b (butyryl group)ROS Inhibition3.7 ± 1.7[12]
Ibuprofen (standard)ROS Inhibition11.2 ± 1.9[12][13]

Frontiers in Medicinal Chemistry: Expanding the Therapeutic Landscape

The versatility of the isonicotinic acid scaffold extends beyond antimicrobial and anti-inflammatory applications. Researchers are actively exploring its potential in other therapeutic areas.

Kinase Inhibitors for Oncology

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The development of kinase inhibitors is a major focus of modern oncology drug discovery.[16] Several substituted isonicotinic acid derivatives have been identified as potent inhibitors of various kinases, including Aurora-A kinase, which is involved in cell cycle regulation.[17]

Table 3: Kinase Inhibitory Activity of Isonicotinic Acid Derivatives

CompoundTarget KinaseIC50 (µM)Reference
Pyrazole derivative P-6Aurora-A kinase0.11 ± 0.03[17]
Icotinib derivative 3lEGFR-TK0.42 (at 1h)[18]
Benzofuro[3,2-b]pyridin-2(1H)-one 6fBTK0.074[3]
Benzofuro[3,2-b]pyridin-2(1H)-one 6fPI3Kδ0.170[3]
Modulators of Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease represent a significant unmet medical need. The cholinergic and amyloid hypotheses are central to Alzheimer's drug discovery.[9] Substituted isonicotinic acids and their derivatives are being investigated for their potential to modulate key targets in these pathways, such as acetylcholinesterase (AChE) and the aggregation of amyloid-β peptides.[9][19]

Beyond the Biological Realm: Applications in Catalysis and Materials Science

The unique electronic and structural properties of substituted isonicotinic acids make them valuable tools in fields beyond medicine.

Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules.[20][21] The pyridine nitrogen of isonicotinic acid derivatives can act as a Lewis base, while the carboxylic acid functionality can act as a Brønsted acid, making them potential bifunctional organocatalysts. They have been explored in reactions such as the asymmetric Michael addition.[16][22][23]

Metal-Organic Frameworks (MOFs)

Substituted isonicotinic acids are excellent ligands for the construction of metal-organic frameworks (MOFs). The pyridine nitrogen and the carboxylate group can coordinate to metal ions, forming porous, crystalline structures with a wide range of potential applications, including gas storage, separation, and catalysis.

Experimental Protocols: A Practical Guide to Synthesis

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of two representative substituted isonicotinic acid derivatives.

Protocol 1: Synthesis of an Isonicotinic Acid Hydrazide

This protocol describes a general method for the synthesis of isonicotinic acid hydrazide from an isonicotinate ester.

Materials:

  • Methyl isonicotinate

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve methyl isonicotinate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid is the isonicotinic acid hydrazide, which can be purified by recrystallization from ethanol.[7]

Protocol 2: Synthesis of an Isonicotinic Acid Ester (Anti-inflammatory Agent)

This protocol outlines a general procedure for the esterification of isonicotinic acid with a substituted phenol, a common route to anti-inflammatory isonicotinates.

Materials:

  • Isonicotinic acid

  • Substituted aminophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of isonicotinic acid (1 equivalent) and the substituted aminophenol (1 equivalent) in anhydrous DMF under an inert atmosphere, add DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DMF dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired isonicotinic acid ester.[12][22]

Synthesis_Workflow cluster_Hydrazide Protocol 1: Hydrazide Synthesis cluster_Ester Protocol 2: Ester Synthesis Isonicotinate Methyl Isonicotinate Reflux Reflux in Ethanol Isonicotinate->Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reflux Hydrazide Isonicotinic Acid Hydrazide Reflux->Hydrazide Isonicotinic_Acid Isonicotinic Acid Coupling DCC/DMAP Coupling in DMF Isonicotinic_Acid->Coupling Phenol Substituted Phenol Phenol->Coupling Ester Isonicotinic Acid Ester Coupling->Ester

Figure 3: General synthesis workflows for isonicotinic acid hydrazides and esters.

Conclusion: A Scaffold of Infinite Possibilities

The substituted isonicotinic acid core represents a privileged scaffold in chemical research, with a rich history and a vibrant future. Its journey from a key antitubercular drug to a versatile building block in diverse fields underscores the power of fundamental chemical structures. The continued exploration of new substitution patterns, coupled with a deeper understanding of their mechanisms of action, will undoubtedly unlock even more innovative applications. For the researchers, scientists, and drug development professionals who engage with this remarkable molecule, the possibilities are as vast as the chemical space it can occupy.

References

An In-Depth Technical Guide to the Solubility Profile of 2,6-Dimethylisonicotinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and interpret the solubility profile of 2,6-Dimethylisonicotinic acid hydrochloride. Given the limited publicly available data on this specific salt, this document emphasizes robust experimental design and validated analytical techniques to empower researchers to generate high-quality, reliable solubility data.

Introduction: The Critical Role of Solubility

2,6-Dimethylisonicotinic acid, a derivative of isonicotinic acid, belongs to a class of compounds with significant interest in medicinal chemistry and pharmaceutical development. The hydrochloride salt is often synthesized to improve the handling and bioavailability of the parent molecule. A thorough understanding of its solubility is a cornerstone of early-stage drug development, influencing everything from formulation strategies to bioavailability and therapeutic efficacy.[1] Poor solubility can lead to unpredictable results in in vitro assays, hinder the development of viable dosage forms, and ultimately cause promising candidates to fail.[2][3] This guide provides the scientific rationale and detailed protocols necessary to comprehensively characterize the solubility of this compound.

Physicochemical Characterization

Before embarking on solubility studies, it is crucial to understand the fundamental properties of the molecule. While specific data for the hydrochloride salt is sparse, we can infer properties from the parent compound and general chemical principles.

Property2,6-Dimethylisonicotinic acidThis compound
Synonyms 2,6-Lutidine-4-carboxylic acid2,6-Dimethylpyridine-4-carboxylic acid HCl
Molecular Formula C₈H₉NO₂C₈H₁₀ClNO₂
Molecular Weight 151.16 g/mol 187.62 g/mol
Structure Pyridine ring with methyl groups at positions 2 and 6, and a carboxylic acid group at position 4.The hydrochloride salt of the parent compound.
Appearance Typically a white to off-white powder.[4]Expected to be a crystalline solid.

Core Principles: Thermodynamic vs. Kinetic Solubility

In drug discovery and development, solubility is assessed in two primary forms: thermodynamic and kinetic.[1][5] Understanding the distinction is crucial for correct data interpretation and application.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[3] It is a critical parameter for formulation development and predicting in vivo behavior.[1] The "shake-flask" method is the gold-standard for its determination.[6]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation event, typically when a concentrated DMSO stock is diluted into an aqueous buffer.[7][8] It is a high-throughput method used in early discovery to flag potential solubility issues.[9][10]

This guide will provide protocols for both, enabling a comprehensive assessment suitable for all stages of development.

Experimental Determination of the Solubility Profile

The lack of existing data necessitates a structured, empirical approach to determining the solubility of this compound.

Solvent Selection: A Strategic Approach

Solvent selection should be guided by the intended applications of the compound, from early-stage assays to final formulation.[11][12] A systematic screening should include:

  • Aqueous Buffers: To simulate physiological conditions, solubility should be determined across a pH range. According to WHO and ICH guidelines, this should span at least pH 1.2 to 6.8.[13]

    • pH 1.2 (0.1 N HCl or Simulated Gastric Fluid without enzymes)

    • pH 4.5 (Acetate Buffer)

    • pH 6.8 (Phosphate Buffer, e.g., PBS)

  • Parenteral Formulation Vehicles: For potential injectable formulations, solubility in common excipients is key.[14][15][16][17]

    • Water for Injection (WFI)

    • Saline (0.9% Sodium Chloride)

    • 5% Dextrose in Water (D5W)

    • Co-solvents like Propylene Glycol or Ethanol

  • Organic Solvents: Data in common organic solvents is useful for process chemistry and the preparation of stock solutions.

    • Methanol

    • Ethanol

    • Dimethyl Sulfoxide (DMSO)

    • Acetonitrile (ACN)

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the definitive method.[3][6]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be visually confirmed.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent/buffer to the respective vials.

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. This can take 24-72 hours.[13] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

  • Dilution: Dilute the clear filtrate with an appropriate solvent to bring the concentration within the validated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol detailed in Section 5.

  • pH Measurement: For aqueous buffers, measure the final pH of the suspension at the end of the experiment to check for any shifts.[4]

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess solid compound to vials B Add precise volume of solvent A->B C Seal and agitate at constant temp (24-72h) B->C D Filter supernatant (0.22 µm) C->D E Dilute filtrate D->E F Quantify via HPLC-UV E->F

Caption: Thermodynamic Solubility Workflow.

Protocol 2: Kinetic Solubility (High-Throughput Method)

This protocol provides a rapid assessment of solubility from a DMSO stock solution, mimicking early drug discovery screening conditions.[8][9]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 98 µL of buffer for a final concentration of 200 µM and 2% DMSO).

  • Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[8]

  • Precipitate Removal: Use a filter plate (e.g., MultiScreen® Solubility filter plates) to separate the precipitated compound from the soluble fraction via centrifugation or vacuum.

  • Sample Analysis: Transfer the clear filtrate to a new UV-transparent plate.

  • Quantification: Determine the concentration of the dissolved compound by measuring UV absorbance and comparing it to a standard curve prepared in the same buffer/DMSO mixture. Alternatively, use HPLC-UV for greater accuracy.[8]

G cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis A Prepare 10 mM DMSO stock solution C Add DMSO stock to buffer (e.g., 1:50) A->C B Dispense aqueous buffer into 96-well plate B->C D Shake at constant temp (1-2h) C->D E Filter plate to remove precipitate D->E F Quantify filtrate via UV-Vis or HPLC E->F

Caption: Kinetic Solubility Workflow.

Analytical Quantification: HPLC-UV Method

A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable and widely available technique for quantifying pyridine carboxylic acids.[18][19]

Table: Suggested HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for polar aromatic compounds.
Mobile Phase Acetonitrile and 0.1% Formic Acid in WaterA common gradient or isocratic system for polar analytes, providing good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection Wavelength Determined by UV scan (likely ~260-270 nm)The pyridine ring provides strong UV absorbance; a full scan should be performed to find the λmax for optimal sensitivity.
Injection Volume 10-20 µLStandard volume for quantitative analysis.
Column Temperature 25-30°CEnsures reproducible retention times.

Method Validation: The analytical method must be validated to ensure its reliability, following ICH Q2(R2) guidelines.[20][21] Key validation parameters include:

  • Specificity: The ability to measure the analyte without interference from solvent components or impurities.

  • Linearity: Demonstrating a direct relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified with acceptable precision and accuracy.

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely to facilitate interpretation and comparison.

Table: Example Solubility Data for this compound at 25°C

Solvent / MediumpH (at equilibrium)Solubility (mg/mL)Solubility (mM)
0.1 N HCl1.2Experimental ValueCalculated Value
Acetate Buffer4.5Experimental ValueCalculated Value
Phosphate Buffer (PBS)6.8Experimental ValueCalculated Value
Water for Injection~7.0Experimental ValueCalculated Value
0.9% Saline~7.0Experimental ValueCalculated Value
MethanolN/AExperimental ValueCalculated Value
EthanolN/AExperimental ValueCalculated Value
DMSON/AExperimental ValueCalculated Value

Interpretation: The generated pH-solubility profile is critical. For an acidic compound, solubility is expected to be higher at a more basic pH. However, as a hydrochloride salt of a pyridine derivative (a weak base), the solubility will be influenced by the pKa of the pyridine nitrogen. This data directly informs the selection of formulation strategies and the appropriate animal models for preclinical studies.

Stability Considerations

It is crucial to ensure that the compound does not degrade during the solubility experiment. Stability should be assessed by comparing the HPLC chromatograms of the samples over the incubation period (e.g., at t=0 and t=72h).[13] The appearance of new peaks or a decrease in the main peak area would indicate degradation, invalidating the solubility result for that condition.[15][22] Stress testing (e.g., exposure to higher temperatures, humidity, or different pH values) can help identify potential degradation pathways as per ICH Q1A guidelines.[11]

Safety and Handling Precautions

Pyridine and its derivatives require careful handling in a laboratory setting.[23][24][25][26][27]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate gloves (e.g., nitrile).[23]

  • Ventilation: Handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[25]

  • Spill & Contact: In case of skin contact, wash the affected area thoroughly with water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[23]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[26]

Conclusion

The solubility profile of this compound is a fundamental dataset required for its progression as a potential drug candidate. While published data is scarce, this guide provides the necessary scientific framework and detailed experimental protocols for researchers to confidently determine both the thermodynamic and kinetic solubility in a range of pharmaceutically relevant media. By combining robust experimental design with validated analytical quantification, drug development professionals can generate the high-quality data needed to make informed decisions, optimize formulation strategies, and accelerate the journey from the laboratory to the clinic.

References

An In-Depth Technical Guide to the Safe Handling of 2,6-Dimethylisonicotinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dimethylisonicotinic acid hydrochloride is a substituted pyridine carboxylic acid derivative. Compounds within this class are significant building blocks in pharmaceutical research and drug development, valued for their role as scaffolds in creating molecules with diverse biological activities. Given its likely application in environments where precision and safety are paramount, a comprehensive understanding of its handling and associated hazards is not merely a regulatory compliance issue but a cornerstone of responsible scientific practice.

This guide provides a detailed safety and handling framework for this compound. As a specific Safety Data Sheet (SDS) for the hydrochloride salt is not universally available, this document synthesizes data from the parent compound, 2,6-Dimethylisonicotinic acid, analogous chemical structures, and established best practices for managing acidic and potentially hazardous chemical solids. The protocols herein are designed to empower researchers, scientists, and drug development professionals to work with this compound confidently and safely, grounded in a deep understanding of its potential risks and the rationale behind each safety precaution.

Hazard Identification and GHS Classification

The primary risk profile for this compound is derived from the GHS classification of its parent molecule, 2,6-Dimethylisonicotinic acid (CAS 54221-93-1). The hydrochloride moiety suggests the compound is a solid salt that may exhibit acidic properties in solution and could be hygroscopic.

Table 1: GHS Hazard Classification for 2,6-Dimethylisonicotinic Acid | Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 4 |

ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
| Warning | H302: Harmful if swallowed[1][2] | | Skin Corrosion/Irritation | Category 2 |
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
| Warning | H315: Causes skin irritation[1][2] | | Serious Eye Damage/Irritation | Category 2 |
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
| Warning | H319: Causes serious eye irritation[1][2] | | Acute Toxicity, Inhalation | Category 4 |
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
| Warning | H332: Harmful if inhaled[1] | | Specific Target Organ Toxicity (Single Exposure) | Category 3 |
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
| Warning | H335: May cause respiratory irritation[1][2] |

Source: GHS classification data for the parent compound, 2,6-Dimethylisonicotinic acid.[1][3][2]

Analysis of Health Hazards
  • Oral and Inhalation Toxicity (H302 & H332): The compound is classified as harmful if ingested or inhaled.[1][3] The primary risk during handling is the inadvertent inhalation of airborne dust or ingestion through contaminated hands. This underscores the necessity of handling the solid within a controlled environment like a fume hood and practicing stringent personal hygiene.[1][4]

  • Skin and Eye Irritation (H315 & H319): Direct contact with the compound can cause skin irritation and serious eye irritation.[1][3][2] The acidic nature of the hydrochloride salt may exacerbate this effect. The potential for fine dust particles to come into contact with the eyes makes appropriate eye protection mandatory.[5]

  • Respiratory Irritation (H335): Inhalation of the dust may lead to irritation of the respiratory tract.[1][3] This is a common hazard for many solid pyridine derivatives and necessitates engineering controls to minimize dust exposure.[6]

Physicochemical Properties and Risk Management

Understanding the physical properties of the compound is critical for designing safe handling procedures.

Table 2: Physicochemical and Safety Data

Property Value / Information Causality in Handling
Chemical Formula C₈H₁₀ClNO₂[7] -
Molecular Weight 187.62 g/mol Influences weighing and molar calculations.
Appearance Likely a white to off-white solid. As a solid, the primary exposure risk is airborne dust.
Solubility Soluble in water.[8] Spills involving solutions will require containment and neutralization.
Stability Stable under normal conditions.[9] Avoids unexpected reactions during routine storage.
Hygroscopicity Likely hygroscopic due to the hydrochloride salt.[8][10] Requires storage in a dry, desiccated environment to maintain purity and prevent clumping.[11]

| Incompatibilities | Strong oxidizing agents, strong bases.[9][12] | Must be segregated in storage to prevent hazardous reactions.[10][13] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is essential.

Mandatory Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound that may generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[4][14] This is the primary defense against respiratory exposure.[6]

  • Ventilation: The laboratory must be well-ventilated to disperse any fugitive emissions.[8][15]

  • Safety Stations: Emergency eyewash stations and safety showers must be readily accessible, unobstructed, and within a 10-second travel distance from the handling area.[5][9][16]

Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. The following workflow provides a logical system for selecting appropriate protection.

PPE_Selection_Workflow cluster_emergency Emergency / Non-Routine start Start: Task Assessment handling_solid Handling Solid Compound? start->handling_solid handling_solution Working with Solution? start->handling_solution weighing Weighing / Transferring handling_solid->weighing Yes splash_risk Significant Splash Risk? handling_solution->splash_risk Yes ppe_base Minimum PPE: - Nitrile or Neoprene Gloves - Chemical Safety Goggles - Lab Coat weighing->ppe_base splash_risk->ppe_base ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes ppe_respirator Consult EHS: Respirator may be needed (e.g., spill cleanup outside hood) large_spill Large Spill / No Hood large_spill->ppe_respirator

Caption: PPE Selection Workflow for this compound.

  • Eye and Face Protection: Wear chemical safety goggles that meet appropriate standards (e.g., ANSI Z87.1, EN 166).[16][17] If there is a significant risk of splashing when working with solutions, a face shield should be worn in addition to goggles.[18]

  • Skin Protection: Wear a flame-resistant lab coat, fully fastened.[6] Use chemical-resistant gloves; nitrile or neoprene gloves are recommended.[4] Latex gloves are not suitable.[4] Always inspect gloves before use and use proper removal technique to avoid skin contamination. Contaminated clothing should be removed and washed before reuse.[9]

  • Respiratory Protection: Under normal conditions of use within a fume hood, no respiratory protection is required.[19] If engineering controls fail or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges may be necessary.[14]

Safe Handling and Storage Protocols

Adherence to methodical protocols is crucial for minimizing exposure and maintaining the integrity of the compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Confirm the locations of the nearest eyewash station, safety shower, and spill kit.

  • Don PPE: Put on all required PPE as determined by the workflow in Section 3.2.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound on a disposable weigh paper or in a tared container within the fume hood. This minimizes contamination of balances and surfaces.

  • Avoid Dust: Handle the material gently to avoid creating airborne dust.[15][16] Do not use compressed air to clean surfaces where the powder has settled.[16]

  • Solution Preparation: When dissolving, add the solid slowly to the solvent to avoid splashing. If diluting an acidic solution, always add acid to water, never the other way around.[20]

  • Post-Handling: Tightly close the container immediately after use.[8][17] Decontaminate any surfaces that may have come into contact with the chemical.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][19] Do not eat, drink, or smoke in areas where the chemical is handled.[1][9]

Storage

Proper storage is essential for both safety and chemical stability.

Table 3: Storage Requirements

Condition Requirement Rationale
Temperature Cool, room temperature area.[4][13] Prevents degradation from excessive heat.
Atmosphere Dry, inert atmosphere if possible. Use of a desiccator is recommended.[11] The hydrochloride salt is likely hygroscopic; moisture absorption can affect sample weight and purity.[4]
Light Store in a dark place or in an opaque/amber container.[11][13] Pyridine derivatives can be light-sensitive; this prevents photodegradation.[21]
Container Keep in the original, tightly sealed container.[8][17] Prevents leakage, contamination, and moisture ingress.[20]
Segregation Store away from incompatible materials, particularly strong oxidizing agents and bases.[9][10][14] Prevents potentially violent or hazardous chemical reactions.[13]

| Ventilation | Store in a well-ventilated area.[8][17][19] | Disperses any potential vapors from trace impurities or degradation. |

Emergency Procedures

Preparedness is the key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Table 4: First-Aid Response by Exposure Route

Exposure Route Action
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, perform artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[9][19][20]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[18][19][20]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[19][20] Remove contact lenses if present and easy to do.[19] Seek immediate medical attention.[19][20]

| Ingestion | Do NOT induce vomiting.[9] Rinse the mouth with water. If the person is conscious, have them drink water or milk.[18] Call a physician or poison control center immediately.[9] |

Spill Response

A calm and systematic response to a spill is critical. The following decision tree outlines the appropriate actions based on the spill's severity.

Spill_Response_Workflow start Spill Occurs alert Alert personnel in the immediate area start->alert assess Assess Spill Size & Hazard alert->assess small_spill Small Spill (<1L) & Contained & Personnel are Trained assess->small_spill Small large_spill Large Spill (>1L) OR Unknown Hazard OR Not Trained assess->large_spill Large don_ppe 1. Don appropriate PPE (Gloves, Goggles, Lab Coat, +/- Respirator) small_spill->don_ppe Yes evacuate 1. Evacuate the immediate area large_spill->evacuate Yes contain 2. Contain the spill with absorbent material (e.g., sand, vermiculite) don_ppe->contain neutralize 3. For solutions, cautiously neutralize with sodium bicarbonate, working from outside in contain->neutralize collect 4. Sweep up solid or absorbed material into a labeled hazardous waste container neutralize->collect decontaminate 5. Decontaminate the area, then dispose of PPE and cleanup materials as hazardous waste collect->decontaminate restrict 2. Restrict access and close doors evacuate->restrict call_emergency 3. Call Emergency Services / EHS and report the spill details restrict->call_emergency

Caption: Decision Workflow for Responding to a Chemical Spill.

Detailed Spill Cleanup Protocol (Small Spill):

  • Alert and Secure: Alert others in the lab and restrict access to the spill area.[20][22]

  • Ventilate: Ensure the area is well-ventilated; if the spill is outside a fume hood, open sashes.[22]

  • PPE: Don the appropriate PPE, including double-nitrile gloves, chemical safety goggles, a face shield, and a lab coat.[18][22]

  • Containment: If the material is a solid, gently sweep it up to avoid creating dust and place it in a labeled container for hazardous waste.[8][9] If it is a solution, use an absorbent material like sand or vermiculite to contain it.[23][24]

  • Neutralization: For spills of acidic solutions, slowly apply a neutralizing agent like sodium bicarbonate or soda ash, starting from the outside of the spill and working inward.[22][23] Wait for effervescence to stop.[23]

  • Collection: Collect the absorbed and neutralized material using spark-proof tools and place it into a suitable, clearly labeled container for hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of all contaminated materials (including gloves, absorbent pads, etc.) as hazardous waste according to institutional guidelines.[20]

For large spills (>1 L), evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or local emergency services.[20][22][23]

Waste Disposal

Chemical waste generators are responsible for ensuring that waste is classified and disposed of correctly according to local, regional, and national regulations.[9][25]

  • Collection: All waste containing this compound, including contaminated consumables and cleanup materials, must be collected in a designated, compatible, and clearly labeled hazardous waste container.[14][26]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, pending pickup by trained EHS personnel.[14]

  • Do Not: Never dispose of this chemical down the drain or in regular trash.[8]

Conclusion

While this compound possesses multiple hazards, it can be handled safely by knowledgeable and prepared professionals. The foundation of safety rests on a thorough understanding of its risks, the consistent application of engineering controls, the diligent use of personal protective equipment, and adherence to established protocols for handling, storage, and emergency response. By integrating the principles and procedures outlined in this guide, researchers can effectively protect themselves, their colleagues, and their work environment.

References

Discovery and history of 2,6-Dimethylisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and History of 2,6-Dimethylisonicotinic Acid

Executive Summary

2,6-Dimethylisonicotinic acid, also known as 2,6-dimethylpyridine-4-carboxylic acid, is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid pyridine core, decorated with a carboxylic acid functional group and two methyl groups, makes it a valuable and versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the discovery and historical development of this compound, with a primary focus on its synthetic methodologies. The narrative traces the evolution of its preparation from the fundamental chemistry of pyridine derivatives to the establishment of the most prevalent and efficient synthetic route: the hydrolysis of 2,6-dimethyl-4-cyanopyridine. Detailed experimental protocols, mechanistic insights, and comparative data are presented to offer a practical and in-depth resource for scientists and drug development professionals.

Introduction

Chemical Identity and Structure

2,6-Dimethylisonicotinic acid is an isomer of nicotinic acid derivatives, characterized by a carboxylic acid group at the 4-position (the "para" position relative to the nitrogen atom) of a 2,6-dimethyl-substituted pyridine ring.

  • IUPAC Name: 2,6-Dimethylpyridine-4-carboxylic acid

  • CAS Number: 54221-93-1[1][2]

  • Molecular Formula: C₈H₉NO₂

  • Molecular Weight: 151.16 g/mol

The structure combines the aromatic, weakly basic nature of the pyridine ring with the acidic functionality of the carboxyl group. The methyl groups at the 2- and 6-positions sterically hinder the nitrogen atom and influence the electronic properties of the ring, impacting its reactivity and the pKa of the carboxyl group.

Significance in Chemical Synthesis

The utility of 2,6-dimethylisonicotinic acid stems from its role as a bifunctional scaffold. The carboxylic acid group is a versatile handle for forming amides, esters, and other derivatives, while the pyridine nitrogen can be used for coordination chemistry, salt formation, or as a directing group in further reactions. This compound and its precursors are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] For instance, derivatives of isonicotinic acid, such as isoniazid, are cornerstone drugs in the treatment of tuberculosis, highlighting the pharmacological importance of this structural class.[4][5]

Historical Perspective and Discovery

The history of 2,6-dimethylisonicotinic acid is not marked by a singular, celebrated discovery but is rather an outcome of the broader development of pyridine chemistry. Its emergence is intrinsically linked to the availability of its key precursor, 2,6-lutidine (2,6-dimethylpyridine).

Initially, 2,6-lutidine was sourced from the fractional distillation of coal tar.[6] However, as the demand for pyridine derivatives grew in the mid-20th century for applications in agriculture and medicine, the reliance on coal tar became a bottleneck. This spurred the development of de novo chemical syntheses of 2,6-lutidine, such as the gas-phase catalytic cyclization of acetone, formaldehyde, and ammonia.[6]

With a reliable supply of 2,6-lutidine established, the primary synthetic challenge became the selective introduction of a functional group at the 4-position of the pyridine ring. Direct oxidation of one of 2,6-lutidine's methyl groups is difficult to control and would not lead to the desired isonicotinic acid structure.[7] The key innovation was the development of methods to introduce a carbon-based functional group at the C-4 position, which could then be converted into a carboxylic acid. The most successful of these strategies involves the synthesis and subsequent hydrolysis of a nitrile intermediate.

Principal Synthetic Pathway: The Cyanopyridine Route

The most established and efficient method for preparing 2,6-dimethylisonicotinic acid involves a two-stage process starting from 2,6-lutidine. This pathway is outlined below and represents the culmination of decades of research into pyridine functionalization.

G Lutidine 2,6-Lutidine N_Oxide 2,6-Lutidine N-Oxide Lutidine->N_Oxide Oxidation Cyanopyridine 2,6-Dimethyl-4-cyanopyridine N_Oxide->Cyanopyridine Cyanation Target 2,6-Dimethylisonicotinic Acid Cyanopyridine->Target Hydrolysis

Caption: Overall strategy for the synthesis of 2,6-Dimethylisonicotinic Acid.

Stage 1: Synthesis of 2,6-Dimethyl-4-cyanopyridine

The introduction of a cyano group at the 4-position of the pyridine ring is a critical step. Direct cyanation of 2,6-lutidine is not feasible. Instead, the pyridine ring must first be "activated" by conversion to its N-oxide. This activation enhances the electrophilicity of the C-4 position, making it susceptible to nucleophilic attack.

The general method for converting pyridine N-oxides to cyanopyridines is well-established and serves as a reliable protocol.[8]

G cluster_0 Step 1: N-Oxide Formation cluster_1 Step 2: Cyanation Lutidine 2,6-Lutidine N_Oxide 2,6-Lutidine N-Oxide Lutidine->N_Oxide m-CPBA or H₂O₂/AcOH Reagents 1. Dimethyl Sulfate 2. KCN or NaCN Cyanopyridine 2,6-Dimethyl-4-cyanopyridine N_Oxide->Cyanopyridine Reissert-Henze Reaction

Caption: Synthesis of the key intermediate, 2,6-Dimethyl-4-cyanopyridine.

Experimental Protocol: Synthesis of 2,6-Dimethyl-4-cyanopyridine

  • Part A: N-Oxide Formation

    • Dissolve 2,6-lutidine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) or a mixture of hydrogen peroxide and acetic acid, portion-wise while monitoring the internal temperature.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

    • Work-up involves quenching the excess oxidant and basic extraction to isolate the 2,6-lutidine N-oxide product.

  • Part B: Cyanation (Adapted from Feely and Beavers) [8]

    • Treat the crude 2,6-lutidine N-oxide (1.0 eq) with an alkylating agent like dimethyl sulfate (1.0 eq) to form the N-methoxypyridinium salt. This step must be performed cautiously as the salt can be explosive at elevated temperatures.[8]

    • In a separate flask, prepare an aqueous solution of sodium cyanide or potassium cyanide (approx. 3.0 eq).

    • Cool the cyanide solution to 0 °C.

    • Slowly add an aqueous solution of the N-methoxypyridinium salt to the chilled cyanide solution over a period of 1-2 hours.

    • The reaction mixture is stirred for several hours, allowing for the nucleophilic attack of the cyanide ion.

    • The product, 2,6-dimethyl-4-cyanopyridine, is then extracted from the aqueous mixture using an organic solvent (e.g., dichloromethane or ethyl acetate) and purified by column chromatography or recrystallization.

Stage 2: Hydrolysis of 2,6-Dimethyl-4-cyanopyridine

The final step is the conversion of the nitrile (cyano) group to a carboxylic acid. This transformation is a classic organic reaction that can be achieved under either acidic or basic conditions.[4][9] The reaction proceeds via a carboxamide intermediate (2,6-dimethylisonicotinamide).

G Cyanopyridine 2,6-Dimethyl-4-cyanopyridine (-C≡N) Amide Intermediate: 2,6-Dimethylisonicotinamide (-CONH₂) Cyanopyridine->Amide H₂O, H⁺ or OH⁻ Target 2,6-Dimethylisonicotinic Acid (-COOH) Amide->Target H₂O, H⁺ or OH⁻ (Heat)

Caption: Hydrolysis of the nitrile to the target carboxylic acid.

Causality in Experimental Choices: The choice between acidic and basic hydrolysis depends on the stability of the overall molecule and the desired workup procedure.

  • Base-catalyzed hydrolysis (e.g., using NaOH) is often preferred as it typically requires milder temperatures than acid catalysis.[4] The reaction initially produces the sodium salt of the carboxylic acid, which is water-soluble. The final product is then precipitated by acidifying the aqueous solution.

  • Acid-catalyzed hydrolysis (e.g., using H₂SO₄ or HCl) directly produces the carboxylic acid. However, it may require higher temperatures, which can increase the risk of side reactions, such as decarboxylation, particularly for picolinic acids (2-substituted).[4] For isonicotinic acids, this is less of a concern.

Experimental Protocol: Basic Hydrolysis

  • Suspend 2,6-dimethyl-4-cyanopyridine (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by observing the evolution of ammonia gas (the byproduct from the nitrile nitrogen).

  • After cooling the reaction mixture to room temperature, it is carefully acidified with a strong acid, such as concentrated hydrochloric acid (HCl), to a pH of approximately 3-4.

  • The target compound, 2,6-dimethylisonicotinic acid, is sparingly soluble in acidic water and will precipitate out as a solid.

  • The solid product is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the pure product.

Data Summary

The following table summarizes the primary synthetic route, highlighting the key transformations and conditions.

Stage Starting Material Key Intermediate / Product Key Reagents Typical Conditions Reference
1A 2,6-Lutidine2,6-Lutidine N-Oxidem-CPBA or H₂O₂/AcOH0 °C to RT, 12-24hGeneral
1B 2,6-Lutidine N-Oxide2,6-Dimethyl-4-cyanopyridine1. (CH₃)₂SO₄ 2. NaCN or KCN0 °C to RT, 2-6h[8]
2 2,6-Dimethyl-4-cyanopyridine2,6-Dimethylisonicotinic Acid NaOH (aq) or H₂SO₄ (aq)Reflux (100-120 °C), 4-8h[4][10]

Conclusion

The discovery and synthesis of 2,6-dimethylisonicotinic acid are emblematic of the progress in heterocyclic chemistry. While its history lacks a singular point of origin, its development is a logical extension of the need to functionalize readily available pyridine feedstocks like 2,6-lutidine. The established cyanopyridine hydrolysis route provides a robust and reliable method for its preparation on a laboratory and industrial scale. This technical guide has detailed the historical context and the critical experimental steps, offering researchers the foundational knowledge required to synthesize and utilize this important molecular building block in the ongoing quest for novel pharmaceuticals and advanced materials.

References

Spectroscopic Data of 2,6-Dimethylisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 2,6-Dimethylisonicotinic acid, a key heterocyclic compound with applications in pharmaceutical and materials science. We present a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations and field-proven insights into the structural elucidation of this molecule. We delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Significance of 2,6-Dimethylisonicotinic Acid

2,6-Dimethylisonicotinic acid, also known as 2,6-lutidine-4-carboxylic acid, is a pyridine derivative of significant interest in various fields of chemical research. Its structure, featuring a pyridine ring substituted with two methyl groups and a carboxylic acid function, makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The precise characterization of this molecule is paramount for its effective utilization, and spectroscopic techniques provide the necessary tools for unambiguous structural confirmation and purity assessment. This guide will walk you through the acquisition and interpretation of its key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

Rationale for Experimental Choices:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for pyridine carboxylic acids.[1][2] Its ability to form hydrogen bonds with the carboxylic acid proton ensures that this proton is observable in the ¹H NMR spectrum and not broadened or exchanged away as can happen in protic solvents like D₂O. Chloroform-d (CDCl₃) can also be used, but the carboxylic acid proton signal may be broader.

  • Concentration: A moderate concentration of 10-20 mg of the sample in 0.5-0.7 mL of solvent is typically sufficient for obtaining high-quality spectra on a modern NMR spectrometer (400 MHz or higher).

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve good signal dispersion, which is particularly useful for resolving the aromatic protons.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 15 mg of 2,6-Dimethylisonicotinic acid and dissolve it in 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, a relaxation delay of 2 seconds, and a spectral width covering the range of -1 to 15 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Dissolve ~15mg in 0.6mL DMSO-d6 H1_NMR Acquire ¹H NMR Spectrum (≥400 MHz) Prep->H1_NMR Insert into spectrometer C13_NMR Acquire ¹³C NMR Spectrum H1_NMR->C13_NMR After ¹H acquisition Interpret Interpret Chemical Shifts, Integration & Coupling C13_NMR->Interpret Structure Structure Confirmation Interpret->Structure

Caption: General workflow for NMR analysis of 2,6-Dimethylisonicotinic acid.

¹H NMR Data and Interpretation
SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
Carboxylic Acid~13.5 (broad)singlet1H-COOH
Aromatic~7.9singlet2HH-3, H-5
Methyl~2.5singlet6H2x -CH₃

Interpretation:

  • Carboxylic Acid Proton (~13.5 ppm): The highly deshielded, broad singlet is characteristic of a carboxylic acid proton involved in hydrogen bonding. Its downfield shift is a result of the strong electron-withdrawing effect of the adjacent carbonyl group and its acidic nature.

  • Aromatic Protons (~7.9 ppm): The two aromatic protons at positions 3 and 5 are chemically equivalent due to the symmetry of the molecule. They appear as a singlet because there are no adjacent protons to couple with. Their chemical shift is in the typical aromatic region for pyridine rings.

  • Methyl Protons (~2.5 ppm): The six protons of the two methyl groups at positions 2 and 6 are also chemically equivalent and appear as a sharp singlet. Their chemical shift is in the expected region for methyl groups attached to an aromatic ring.

¹³C NMR Data and Interpretation (Predicted)

While a specific experimental spectrum was not found in the initial search, the expected chemical shifts can be predicted based on known values for similar pyridine and carboxylic acid derivatives.

Carbon AtomPredicted Chemical Shift (ppm)
C=O~165-170
C-4~145-150
C-2, C-6~155-160
C-3, C-5~120-125
-CH₃~20-25

Interpretation:

  • Carbonyl Carbon (~165-170 ppm): The carboxylic acid carbonyl carbon is expected to be the most downfield signal in the aliphatic region, though not as far downfield as ketones or aldehydes.

  • Aromatic Carbons (C-2, C-6, C-4, C-3, C-5): The carbons of the pyridine ring will appear in the aromatic region (typically 120-160 ppm). The carbons directly attached to the nitrogen (C-2 and C-6) are expected to be the most deshielded among the ring carbons. The carbon bearing the carboxylic acid group (C-4) will also be significantly downfield. The C-3 and C-5 carbons are expected to be the most upfield of the aromatic signals.

  • Methyl Carbons (~20-25 ppm): The carbons of the two equivalent methyl groups will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale for Experimental Choices:

  • Sampling Method: For a solid sample like 2,6-Dimethylisonicotinic acid, the Potassium Bromide (KBr) pellet method is a common and effective technique.[3] This involves mixing a small amount of the sample with dry KBr powder and pressing it into a transparent pellet. This minimizes scattering of the IR beam. Alternatively, the thin solid film method can be used by dissolving the sample in a volatile solvent, depositing it on a salt plate, and allowing the solvent to evaporate.[4]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used due to its high sensitivity, speed, and signal-to-noise ratio compared to older dispersive instruments.

Step-by-Step Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of 2,6-Dimethylisonicotinic acid with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

    • Transfer the powder to a pellet press.

  • Pellet Formation: Apply pressure (typically several tons) to the powder in the press to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for FTIR Analysis:

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Spectral Analysis Grind Grind 1-2mg sample with ~150mg KBr Press Press into a transparent pellet Grind->Press Background Acquire Background Spectrum Press->Background Place in spectrometer Sample_Spec Acquire Sample Spectrum Background->Sample_Spec Identify Identify Characteristic Functional Group Absorptions Sample_Spec->Identify Confirm Confirm Molecular Structure Identify->Confirm

Caption: Workflow for FTIR analysis using the KBr pellet method.

IR Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
~3000 (very broad)StrongO-H stretch (carboxylic acid dimer)
~2900-3100MediumC-H stretch (aromatic and methyl)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1450MediumC=C and C=N stretching (pyridine ring)
~1300MediumC-O stretch and O-H bend (carboxylic acid)
~900MediumO-H out-of-plane bend (carboxylic acid dimer)

Interpretation:

  • O-H Stretch (~3000 cm⁻¹): The very broad absorption centered around 3000 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. This broadness is due to the strong intermolecular hydrogen bonding.

  • C-H Stretches (~2900-3100 cm⁻¹): The sharper peaks in this region are attributable to the C-H stretching vibrations of the methyl groups and the aromatic ring.

  • C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid. Its position can be influenced by conjugation and hydrogen bonding.

  • Pyridine Ring Vibrations (~1600, ~1450 cm⁻¹): The absorptions in this region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

  • C-O Stretch and O-H Bend (~1300 cm⁻¹): This region often contains coupled vibrations of the C-O stretching and O-H in-plane bending of the carboxylic acid group.

  • O-H Out-of-Plane Bend (~900 cm⁻¹): A broad absorption in this region is often attributed to the out-of-plane bending of the hydrogen-bonded O-H group in the carboxylic acid dimer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Rationale for Experimental Choices:

  • Ionization Method: Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This provides a characteristic "fingerprint" fragmentation pattern that is highly useful for structural elucidation and library matching.

  • Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Step-by-Step Methodology:

  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). For GC-MS, the sample would first be dissolved in a suitable solvent.

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Workflow for Mass Spectrometry Analysis:

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Fragmentation & Detection cluster_interp Spectral Interpretation Intro Introduce sample into high vacuum Ionize Bombard with 70 eV electrons (EI) Intro->Ionize Fragment Molecular ion fragments Ionize->Fragment Analyze Separate ions by m/z Fragment->Analyze Detect Detect ion abundance Analyze->Detect Identify_M Identify Molecular Ion Peak Detect->Identify_M Analyze_Frag Analyze Fragmentation Pattern Identify_M->Analyze_Frag Confirm_Struct Confirm Structure Analyze_Frag->Confirm_Struct

Caption: General workflow for EI-Mass Spectrometry analysis.

Mass Spectrum Data and Interpretation
m/zRelative IntensityAssignment
151High[M]⁺• (Molecular Ion)
134Moderate[M - OH]⁺
106Moderate[M - COOH]⁺

Interpretation:

  • Molecular Ion Peak (m/z 151): The peak at m/z 151 corresponds to the molecular weight of 2,6-Dimethylisonicotinic acid (C₈H₉NO₂), confirming its elemental composition. The presence of a nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.

  • Fragment at m/z 134: This peak arises from the loss of a hydroxyl radical (•OH, 17 Da) from the molecular ion. This is a common fragmentation pathway for carboxylic acids.[5]

  • Fragment at m/z 106: This significant fragment corresponds to the loss of the entire carboxyl group as a radical (•COOH, 45 Da), resulting in a 2,6-dimethylpyridyl cation. This is also a characteristic fragmentation for carboxylic acids.[5]

Conclusion

The combined application of NMR, IR, and MS provides a robust and unambiguous characterization of 2,6-Dimethylisonicotinic acid. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the connectivity of the atoms. FTIR spectroscopy clearly identifies the key functional groups, namely the carboxylic acid and the pyridine ring. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that are consistent with the proposed structure. This comprehensive spectroscopic data set serves as a reliable reference for researchers working with this important chemical compound.

References

Methodological & Application

Application and Protocol Guide for the Quantification of 2,6-Dimethylisonicotinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

2,6-Dimethylisonicotinic acid hydrochloride is a pyridine carboxylic acid derivative of significant interest in pharmaceutical research and development due to its potential applications as a key intermediate in the synthesis of novel therapeutic agents. Accurate and precise quantification of this compound is paramount for ensuring the quality, potency, and safety of active pharmaceutical ingredients (APIs) and their formulations. This comprehensive guide provides detailed application notes and robust protocols for the quantitative analysis of this compound, leveraging a suite of orthogonal analytical techniques.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the analytical workflows. The protocols herein are designed to be self-validating, incorporating principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Chemical Formula C₈H₁₀ClNO₂N/A
Molecular Weight 187.62 g/mol N/A
Structure A pyridine ring substituted with two methyl groups at positions 2 and 6, and a carboxylic acid group at position 4. The molecule is present as a hydrochloride salt.N/A
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.N/A
UV Absorbance Expected to have UV absorbance maxima due to the pyridine ring system, likely in the range of 260-280 nm.[1][2]

Section 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis, offering high specificity, sensitivity, and the ability to perform stability-indicating assays. The following method is designed for the accurate quantification of this compound and its potential degradation products.

Scientific Rationale

The choice of a C18 stationary phase is based on its versatility and proven efficacy in retaining and separating a wide range of moderately polar to nonpolar compounds. The mobile phase, a mixture of a buffered aqueous solution and an organic modifier (acetonitrile), allows for the fine-tuning of the analyte's retention time. The acidic pH of the mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to a more retained and symmetrical peak shape. UV detection is selected based on the chromophoric nature of the pyridine ring.[3][4][5]

Experimental Protocol: Stability-Indicating RP-HPLC

Objective: To quantify this compound and separate it from potential degradation products.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-15 min: 10-70% B; 15-20 min: 70% B; 20-22 min: 70-10% B; 22-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (90:10 v/v)

Procedure:

  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm nylon membrane filter.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

  • Analysis: Inject the standard and sample solutions in duplicate and calculate the concentration of this compound in the sample.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Buffer Prepare Mobile Phase A (Buffer) Equilibrate Equilibrate HPLC System Prep_Buffer->Equilibrate Prep_Standard Prepare Standard Solution SST Perform System Suitability Test Prep_Standard->SST Prep_Sample Prepare Sample Solution Inject Inject Standard & Sample Prep_Sample->Inject Equilibrate->SST SST->Inject If Pass Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: RP-HPLC analysis workflow for this compound.

Section 2: Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like 2,6-Dimethylisonicotinic acid, derivatization is often necessary to increase volatility and improve peak shape.[6]

Scientific Rationale

Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to exhibit peak tailing. Derivatization to a more volatile ester, such as a methyl ester, overcomes these limitations. Silylation is another common derivatization technique.[6] A Flame Ionization Detector (FID) is a suitable choice for this analysis as it provides a robust and linear response to carbon-containing compounds. The choice of a mid-polarity capillary column is to ensure good separation of the derivatized analyte from any potential impurities.

Experimental Protocol: GC-FID after Derivatization

Objective: To quantify this compound by converting it to its methyl ester derivative followed by GC-FID analysis.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID)

  • Autosampler (recommended)

Materials:

  • This compound reference standard

  • Methanol (anhydrous, GC grade)

  • Sulfuric acid (concentrated, AR grade) or BF₃-Methanol

  • Dichloromethane (GC grade)

  • Sodium sulfate (anhydrous)

Procedure:

  • Derivatization (Methyl Esterification): a. Accurately weigh approximately 20 mg of the this compound standard or sample into a reaction vial. b. Add 2 mL of anhydrous methanol. c. Carefully add 0.2 mL of concentrated sulfuric acid (or use a commercially available BF₃-Methanol solution). d. Cap the vial tightly and heat at 60 °C for 1 hour. e. Cool the vial to room temperature. f. Add 2 mL of water and 2 mL of dichloromethane. Vortex for 1 minute. g. Allow the layers to separate and carefully transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.

  • GC Conditions:

ParameterCondition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Split Ratio 50:1
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Detector Temperature 280 °C
Injection Volume 1 µL
  • Standard and Sample Preparation: Prepare a series of calibration standards by derivatizing known amounts of the reference standard. Prepare the sample solution as described in the derivatization step.

  • Analysis: Inject the derivatized standards and samples. Construct a calibration curve of peak area versus concentration for the standards. Determine the concentration of the derivatized analyte in the sample from the calibration curve.

Workflow Diagram

GC_Workflow cluster_prep Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing Weigh Weigh Standard/Sample Derivatize Perform Methyl Esterification Weigh->Derivatize Extract Extract with Dichloromethane Derivatize->Extract Dry Dry Organic Layer Extract->Dry Inject_GC Inject into GC-FID Dry->Inject_GC Run_GC Run GC Program Inject_GC->Run_GC Detect Detect with FID Run_GC->Detect Integrate_GC Integrate Peak Detect->Integrate_GC Calibrate Construct Calibration Curve Integrate_GC->Calibrate Quantify Quantify Sample Calibrate->Quantify

Caption: GC-FID analysis workflow with prior derivatization.

Section 3: Acid-Base Titrimetry

Titrimetry offers a classic, cost-effective, and highly precise method for the assay of acidic or basic compounds. For this compound, a direct titration with a standardized strong base is the most straightforward approach.[7][8][9]

Scientific Rationale

This compound is the salt of a weak organic acid and a strong acid (HCl). In aqueous solution, it will behave as a diprotic acid. The titration with a strong base like sodium hydroxide (NaOH) will neutralize both the carboxylic acid proton and the proton on the pyridine nitrogen. The equivalence point can be determined using a potentiometric endpoint or a suitable colorimetric indicator.[7][8]

Experimental Protocol: Potentiometric Titration

Objective: To determine the purity of this compound by titration with standardized sodium hydroxide.

Instrumentation:

  • Autotitrator or a pH meter with a combination pH electrode

  • Analytical balance

  • Burette (Class A)

Materials:

  • This compound sample

  • Sodium hydroxide (0.1 N, standardized)

  • Potassium hydrogen phthalate (KHP), primary standard

  • Deionized water (boiled and cooled to remove CO₂)

Procedure:

  • Standardization of 0.1 N Sodium Hydroxide: a. Accurately weigh approximately 0.4 g of dried KHP into a flask. b. Dissolve in 50 mL of CO₂-free deionized water. c. Add 2-3 drops of phenolphthalein indicator. d. Titrate with the prepared 0.1 N NaOH solution to a faint pink endpoint that persists for 30 seconds. e. Calculate the exact normality of the NaOH solution.

  • Titration of this compound: a. Accurately weigh approximately 150 mg of the sample into a beaker. b. Dissolve in 50 mL of CO₂-free deionized water. c. Place the beaker on a magnetic stirrer and immerse the pH electrode. d. Titrate with the standardized 0.1 N NaOH solution, recording the pH and the volume of titrant added. e. Continue the titration past the equivalence point. f. Determine the equivalence point from the titration curve (the point of maximum inflection) or by calculating the first or second derivative.

  • Calculation: Percentage Purity = (V × N × E.W. × 100) / W Where:

    • V = Volume of NaOH consumed at the equivalence point (L)

    • N = Normality of NaOH solution

    • E.W. = Equivalent weight of this compound (Molecular Weight / 2, as it is diprotic in this context)

    • W = Weight of the sample (mg)

Logical Relationship Diagram

Titration_Logic Analyte 2,6-Dimethylisonicotinic Acid HCl (Diprotic Acid) Reaction Neutralization Reaction Analyte->Reaction Titrant Standardized NaOH (Strong Base) Titrant->Reaction Endpoint Equivalence Point Reaction->Endpoint Measurement Volume of NaOH Consumed Endpoint->Measurement Calculation Purity Calculation Measurement->Calculation Result Assay (%) Calculation->Result

Caption: Logical flow of the acid-base titration for purity assessment.

Section 4: UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds with chromophores. It is particularly useful for routine analysis and dissolution testing.

Scientific Rationale

The pyridine ring in this compound contains a conjugated π-electron system, which absorbs UV radiation. The wavelength of maximum absorbance (λmax) provides the greatest sensitivity for quantification. According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the analyte.[1][2]

Experimental Protocol: UV-Vis Quantification

Objective: To quantify this compound using UV-Visible spectrophotometry.

Instrumentation:

  • UV-Visible spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

Materials:

  • This compound reference standard

  • 0.1 N Hydrochloric acid

Procedure:

  • Determination of λmax: a. Prepare a 10 µg/mL solution of this compound in 0.1 N HCl. b. Scan the solution from 200 to 400 nm against a 0.1 N HCl blank. c. Determine the wavelength of maximum absorbance (λmax). (Expected to be around 265 nm based on isonicotinic acid).[1]

  • Preparation of Calibration Curve: a. Prepare a stock solution of 100 µg/mL of the reference standard in 0.1 N HCl. b. From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 2 to 20 µg/mL. c. Measure the absorbance of each solution at the predetermined λmax using 0.1 N HCl as the blank. d. Plot a graph of absorbance versus concentration. The plot should be linear with a correlation coefficient (r²) ≥ 0.999.

  • Sample Analysis: a. Prepare a solution of the sample in 0.1 N HCl to obtain a theoretical concentration within the calibration range. b. Measure the absorbance of the sample solution at λmax. c. Determine the concentration of the analyte in the sample solution from the calibration curve.

Experimental Workflow Diagram

UVVis_Workflow cluster_setup Setup & Calibration cluster_analysis Sample Analysis cluster_quant Quantification Determine_Lambda Determine λmax Prep_Standards Prepare Calibration Standards Determine_Lambda->Prep_Standards Measure_Standards Measure Absorbance of Standards Prep_Standards->Measure_Standards Plot_Curve Plot Calibration Curve Measure_Standards->Plot_Curve Calculate_Conc Calculate Concentration from Curve Plot_Curve->Calculate_Conc Linearity Check Prep_Sample Prepare Sample Solution Measure_Sample Measure Sample Absorbance Prep_Sample->Measure_Sample Measure_Sample->Calculate_Conc Report_UV Report Result Calculate_Conc->Report_UV

References

Using 2,6-Dimethylisonicotinic acid hydrochloride as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Coordination Chemistry of 2,6-Dimethylisonicotinic Acid Hydrochloride

Authored by a Senior Application Scientist

This document serves as a detailed application note and protocol guide for researchers, chemists, and materials scientists interested in the use of this compound as a versatile ligand in coordination chemistry. We will explore its structural attributes, coordination behavior, and the synthesis of its metal complexes, while also delving into potential applications in catalysis, materials science, and drug development. The protocols provided are designed to be robust starting points for experimental work.

Introduction: The Potential of a Substituted Pyridine Carboxylate Ligand

Pyridine carboxylic acids are a cornerstone class of ligands in the field of coordination chemistry and crystal engineering. Their rigid backbone, coupled with the versatile coordination capabilities of the pyridine nitrogen and carboxylate oxygen atoms, allows for the construction of a vast array of metal-organic architectures, from discrete mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers.[1]

2,6-Dimethylisonicotinic acid (also known as 2,6-lutidine-4-carboxylic acid) introduces specific steric and electronic modifications to the isonicotinic acid framework. The two methyl groups flanking the pyridine nitrogen atom can influence the ligand's coordination geometry, solubility, and the ultimate topology and properties of the resulting metal complex. The hydrochloride salt form ensures good solubility in polar solvents, facilitating its use in synthesis.

Key Molecular Features:

  • CAS Number: 54221-93-1 (for the acid); 857363-49-6 (for the hydrochloride salt).[2][3]

  • Molecular Formula: C₈H₉NO₂ (acid).[4]

  • Molecular Weight: 151.16 g/mol (acid).[4]

The presence of the carboxylate group provides a strong binding site for a wide range of metal ions, while the pyridine nitrogen offers an additional coordination vector. The methyl groups can sterically hinder certain coordination geometries while also providing electronic-donating effects to the pyridine ring, potentially modulating the properties of the final complex.

Foundational Principles: Coordination Modes and Structural Implications

2,6-Dimethylisonicotinic acid is a versatile ligand capable of adopting several coordination modes, which dictates the dimensionality and topology of the resulting metal-organic assembly. The interplay between the metal ion's preferred coordination geometry and the ligand's binding capabilities is central to the rational design of new materials.[5]

Primary Coordination Modes:

  • Monodentate N-coordination: The ligand coordinates to a single metal center through the pyridine nitrogen atom.

  • Monodentate O-coordination: The ligand binds to a metal center through one of the carboxylate oxygen atoms.

  • Bidentate Chelating: The carboxylate group coordinates to a single metal center through both oxygen atoms.

  • Bridging (N, O-coordination): The ligand bridges two metal centers, coordinating to one through the pyridine nitrogen and to the other through the carboxylate group. This is a common mode for building extended networks like coordination polymers.[6]

The steric bulk of the methyl groups at the 2 and 6 positions may influence the ability of the pyridine nitrogen to coordinate, potentially favoring carboxylate-dominant coordination or leading to distorted geometries around the metal center.

Caption: Potential coordination modes of 2,6-dimethylisonicotinate.

Synthesis of Metal-Organic Complexes: A Step-by-Step Protocol

The synthesis of coordination polymers often relies on solvothermal or hydrothermal techniques, where the reaction is carried out in a sealed vessel at elevated temperatures.[1] This allows for the crystallization of thermodynamically stable products that may not form at room temperature. The following protocol provides a robust starting point for synthesizing a coordination polymer using this compound and a transition metal salt, such as zinc(II) nitrate.

Experimental Protocol: Solvothermal Synthesis of a Zn(II) Coordination Polymer

This protocol is adapted from established methods for synthesizing coordination polymers with related aromatic carboxylate ligands.[1]

Materials:

  • This compound (0.1 mmol, 18.76 mg)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol, 29.75 mg)

  • N,N-Dimethylformamide (DMF) (8 mL)

  • Ethanol (2 mL)

  • Triethylamine (a few drops, to deprotonate the ligand)

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • Ligand Dissolution: In a glass vial, dissolve this compound (18.76 mg) in 8 mL of DMF. Add 2-3 drops of triethylamine to the solution and stir for 5 minutes. This deprotonates the carboxylic acid and neutralizes the HCl, making the carboxylate group available for coordination.

  • Metal Salt Dissolution: In a separate vial, dissolve Zn(NO₃)₂·6H₂O (29.75 mg) in 2 mL of ethanol.

  • Combining Reagents: Transfer the ligand solution to the 20 mL Teflon-lined autoclave. Slowly add the metal salt solution to the autoclave while stirring.

  • Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven. Heat the autoclave to 120 °C over 2 hours and hold at this temperature for 72 hours.

  • Cooling: After the reaction period, cool the oven slowly to room temperature at a rate of 5 °C per hour. Slow cooling is crucial for the formation of high-quality single crystals.

  • Product Isolation: Open the autoclave carefully in a fume hood. Collect the crystalline product by filtration.

  • Washing: Wash the collected crystals with fresh DMF (2 x 5 mL) and then ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours.

Synthesis_Workflow A 1. Dissolve Ligand & Deprotonate in DMF C 3. Combine in Teflon-lined Autoclave A->C B 2. Dissolve Metal Salt in Ethanol B->C D 4. Solvothermal Reaction (120°C, 72h) C->D E 5. Slow Cooling to Room Temperature D->E F 6. Filter & Wash (DMF, Ethanol) E->F G 7. Dry Under Vacuum F->G H Final Crystalline Product G->H

Caption: Solvothermal synthesis workflow for a coordination polymer.

Essential Characterization Techniques

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized metal complex.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for confirming the coordination of the carboxylate group. The deprotonated carboxylate group (COO⁻) has characteristic asymmetric and symmetric stretching vibrations. Upon coordination to a metal ion, the positions of these bands will shift compared to the free ligand. Typically, the asymmetric stretching band (ν_as(COO⁻)) of the free ligand appears around 1600-1550 cm⁻¹, while the symmetric stretch (ν_s(COO⁻)) is around 1400 cm⁻¹. The difference (Δν = ν_as - ν_s) can provide insight into the coordination mode (e.g., monodentate, bidentate chelating, or bridging).[7]

  • Single-Crystal X-ray Diffraction: This is the most definitive technique for structural elucidation. It provides precise information on bond lengths, bond angles, the coordination environment of the metal ion, and the overall three-dimensional structure of the coordination polymer.[8][9]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the complex and to identify the loss of solvent molecules (e.g., water or DMF) from the crystal lattice.[10]

  • Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk crystalline sample by comparing the experimental pattern to the one simulated from single-crystal X-ray diffraction data.

Table 1: Expected Characterization Data for a Hypothetical Zn(II)-2,6-Dimethylisonicotinate Complex
Technique Parameter Expected Observation/Value Interpretation
FT-IR ν_as(COO⁻)~1610 cm⁻¹Shift upon coordination
ν_s(COO⁻)~1385 cm⁻¹Shift upon coordination
Δν (ν_as - ν_s)~225 cm⁻¹Suggests a bridging or monodentate coordination mode
TGA Weight Loss Step 1~100-200 °CLoss of coordinated or guest solvent molecules
Decomposition> 350 °COnset of framework decomposition, indicates high thermal stability
UV-Vis Absorption Max (λ_max)~270-290 nmπ→π* transitions within the aromatic ligand
SC-XRD Coordination GeometryTetrahedral or OctahedralCommon geometries for Zn(II)
Zn-O Bond Length1.9 - 2.1 ÅTypical range for Zn-carboxylate bonds
Zn-N Bond Length2.0 - 2.2 ÅTypical range for Zn-pyridine bonds

Applications and Future Directions

While research specifically on 2,6-dimethylisonicotinic acid as a ligand is emerging, the properties of related metal-organic materials suggest several promising applications.

  • Catalysis: The well-defined and potentially porous structures of coordination polymers can house active metal sites. These materials could be explored as heterogeneous catalysts for various organic transformations, offering advantages in terms of reusability and stability.[11][12]

  • Luminescent Materials: Lanthanide ions (e.g., Eu³⁺, Tb³⁺) are known for their sharp and characteristic emission bands. By using 2,6-dimethylisonicotinic acid as an "antenna" ligand to absorb energy and transfer it to the lanthanide center, it may be possible to construct highly luminescent materials for applications in sensing, bio-imaging, and solid-state lighting.[13][14]

  • Drug Development: Many biologically active compounds are metal complexes. The coordination of ligands like 2,6-dimethylisonicotinic acid to metal ions can enhance their therapeutic efficacy.[15] The resulting complexes could be screened for antimicrobial, antifungal, or anticancer activities, as the chelation can facilitate drug delivery across cell membranes.[12]

Conclusion

This compound is a promising building block for the synthesis of novel coordination complexes and polymers. Its unique steric and electronic profile offers opportunities to create materials with tailored structures and functions. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and unlock its potential in catalysis, materials science, and medicinal chemistry.

References

Experimental Setup for Reactions Involving 2,6-Dimethylisonicotinic Acid Hydrochloride: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the experimental considerations and protocols for chemical reactions involving 2,6-dimethylisonicotinic acid hydrochloride. This compound, a substituted pyridine carboxylic acid, is a valuable building block in medicinal chemistry and materials science. The presence of the hydrochloride salt necessitates specific handling and reaction setup procedures to ensure successful outcomes. This document synthesizes established chemical principles with practical, field-proven insights to guide researchers in developing robust and reliable experimental workflows.

Introduction to this compound

2,6-Dimethylisonicotinic acid, also known as 2,6-dimethylpyridine-4-carboxylic acid, is an aromatic heterocyclic compound. Its structure, featuring a carboxylic acid group and two methyl groups on the pyridine ring, offers multiple sites for chemical modification. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, but also requires neutralization for most synthetic transformations.

The primary challenge in utilizing the hydrochloride salt is the protonation of the pyridine nitrogen. This protonation renders the nitrogen non-nucleophilic and can influence the reactivity of the carboxylic acid group. Therefore, a key step in nearly all reactions involving this starting material is the in situ neutralization to generate the free base form of 2,6-dimethylisonicotinic acid.

Core Principles for Reaction Setup

Successful reactions with this compound hinge on several key principles:

  • In Situ Neutralization: The hydrochloride salt must be neutralized to the free pyridine before or during the reaction. This is typically achieved by adding a non-nucleophilic base. The choice of base is critical to avoid unwanted side reactions.

  • Solvent Selection: The choice of solvent will depend on the specific reaction, but it must be able to dissolve the starting materials and reagents and be inert to the reaction conditions. Anhydrous solvents are often required, especially for moisture-sensitive reactions like amide couplings.

  • Activation of the Carboxylic Acid: For reactions such as amide bond formation and esterification, the carboxylic acid group needs to be activated to enhance its electrophilicity. A variety of coupling agents can be employed for this purpose.

  • Reaction Monitoring: Close monitoring of the reaction progress is essential for determining the optimal reaction time and preventing the formation of byproducts. Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used techniques.

Safety Precautions and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following safety precautions should always be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Hazard Summary Table:

Hazard StatementPrecautionary Statement
Harmful if swallowed.Do not eat, drink or smoke when using this product.
Causes skin irritation.Wash skin thoroughly after handling.
Causes serious eye irritation.Wear protective gloves/eye protection/face protection.
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray.

Detailed Experimental Protocols

The following protocols are detailed guides for common reactions involving this compound. These are based on established methodologies for similar compounds and should be optimized for specific substrates.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a general procedure for the synthesis of an amide from this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DCM or DMF to the flask to dissolve the starting material.

  • Neutralization: Add a non-nucleophilic base such as DIPEA or TEA (1.1 eq) to the solution and stir for 10-15 minutes at room temperature. This step is crucial to neutralize the hydrochloride and generate the free base of the carboxylic acid.

  • Addition of Amine and Coupling Agents: Add the amine (1.0-1.2 eq) and HOBt (1.1 eq) to the reaction mixture.

  • Initiation of Coupling: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC hydrochloride (1.2 eq) in portions.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Diagram of Amide Coupling Workflow:

Amide_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification start Start setup Dissolve 2,6-Dimethylisonicotinic Acid HCl in Anhydrous Solvent start->setup neutralize Add DIPEA/TEA (In Situ Neutralization) setup->neutralize add_reagents Add Amine & HOBt neutralize->add_reagents cool Cool to 0°C add_reagents->cool add_edc Add EDC cool->add_edc react Stir at RT (12-24h) add_edc->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up (NaHCO3, Brine) monitor->workup dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify end Pure Amide Product purify->end

Caption: Workflow for amide coupling of this compound.

Protocol 2: Esterification via Acyl Chloride Formation

This protocol outlines a two-step procedure for the esterification of this compound. The first step involves the formation of the acyl chloride, which is then reacted with an alcohol.

Step 1: Acyl Chloride Formation

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of Dimethylformamide (DMF) (if using oxalyl chloride)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM or toluene.

  • Addition of Chlorinating Agent: Carefully add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise to the suspension. If using oxalyl chloride, add a catalytic amount of DMF.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2: Ester Formation

Materials:

  • Crude 2,6-dimethylisonicotinoyl chloride

  • Alcohol (primary or secondary)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

Procedure:

  • Dissolution of Acyl Chloride: Dissolve the crude acyl chloride from Step 1 in anhydrous DCM or THF under an inert atmosphere.

  • Addition of Alcohol and Base: Cool the solution to 0 °C. In a separate flask, dissolve the alcohol (1.0-1.2 eq) and TEA or pyridine (1.1 eq) in the same anhydrous solvent.

  • Reaction: Add the alcohol/base solution dropwise to the acyl chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash the organic layer with dilute aqueous HCl (to remove excess base), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography or distillation.

Diagram of Esterification Pathway:

Esterification_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Ester Formation start_acid 2,6-Dimethylisonicotinic Acid HCl acyl_chloride 2,6-Dimethylisonicotinoyl Chloride start_acid->acyl_chloride SOCl₂ or (COCl)₂ ester 2,6-Dimethylisonicotinate Ester acyl_chloride->ester Alcohol, Base (TEA/Pyridine) alcohol Alcohol (R-OH) alcohol->ester

Caption: Two-step pathway for the esterification of this compound.

Analytical Methods for Reaction Monitoring and Characterization

5.1. Thin-Layer Chromatography (TLC):

A quick and effective method to monitor the progress of the reaction.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ratio should be adjusted to achieve good separation of the starting material, product, and any byproducts.

  • Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate or iodine).

5.2. Liquid Chromatography-Mass Spectrometry (LC-MS):

Provides more detailed information about the reaction progress, including the masses of the components in the reaction mixture.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to improve peak shape.

  • Detection: UV detector and a mass spectrometer (e.g., ESI).

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Essential for the structural elucidation and confirmation of the final product. For a typical derivative of 2,6-dimethylisonicotinic acid, you would expect to see:

  • ¹H NMR:

    • Singlets for the two methyl groups on the pyridine ring.

    • A singlet for the two equivalent protons on the pyridine ring.

    • Signals corresponding to the protons of the newly introduced amide or ester group.

  • ¹³C NMR:

    • Signals for the carbons of the pyridine ring.

    • A signal for the carbonyl carbon of the amide or ester.

    • Signals for the methyl carbons.

    • Signals corresponding to the carbons of the new functional group.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete neutralization of the hydrochloride.Ensure sufficient base (at least 1.1 equivalents) is added and allowed to stir before adding other reagents.
Inactive coupling reagents.Use fresh, high-quality coupling reagents.
Sterically hindered amine or alcohol.Use a more powerful coupling agent (e.g., HATU). Increase reaction temperature and/or time.
Formation of multiple byproducts Side reactions due to reactive intermediates.Control the reaction temperature, especially during the addition of reactive reagents.
Impure starting materials or reagents.Use purified starting materials and anhydrous solvents.
Difficulty in purification Product has similar polarity to starting materials or byproducts.Optimize the mobile phase for column chromatography. Consider alternative purification methods like crystallization.

Application Note: A Robust HPLC-UV Method for the Analysis of 2,6-Dimethylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the development, implementation, and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,6-Dimethylisonicotinic acid. The narrative details the rationale behind chromatographic choices, grounded in the physicochemical properties of the analyte. A detailed, step-by-step protocol for the final optimized method is provided, followed by a thorough validation workflow compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Analyte Characterization

2,6-Dimethylisonicotinic acid (DMIA) is a pyridinecarboxylic acid derivative with a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1] As an isomer of other pyridine-based acids, its accurate quantification is crucial in various stages of drug development and chemical synthesis, from purity assessment of starting materials to stability studies of final products.

The analytical challenge for compounds like DMIA lies in its polar and ionizable nature.[2] A successful HPLC method must be able to control the analyte's ionization state to achieve reproducible retention and excellent peak symmetry. This requires a deep understanding of its physicochemical properties.

Table 1: Physicochemical Properties of 2,6-Dimethylisonicotinic Acid

PropertyValue / ObservationImplication for HPLC Method Development
Molecular Weight 151.16 g/mol [1]Standard UV detection is suitable.
Structure Pyridine ring with a carboxylic acid (C4) and two methyl groups (C2, C6).Possesses both a basic nitrogen atom and an acidic carboxylic group (zwitterionic potential).[2]
Predicted logP 1.397[1]Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.
pKa (Predicted) The carboxylic acid pKa is estimated to be ~3.5-4.5, and the pyridine nitrogen pKa is ~5.5-6.5.Mobile phase pH is the most critical parameter to control retention and peak shape.
UV Absorbance Strong absorbance expected around 250-265 nm, typical for pyridinecarboxylic acids.[3][4]Guides the selection of an appropriate detection wavelength for high sensitivity.

The key to a robust method is to suppress the ionization of the primary functional group to enhance retention on a reversed-phase column. For DMIA, the carboxylic acid is the more influential group for retention in typical acidic mobile phases. By setting the mobile phase pH well below the carboxylic acid's pKa, we ensure it remains in its protonated, non-ionized form, thereby increasing its hydrophobicity and interaction with the C18 stationary phase.[5]

HPLC Method Development Strategy

The development of the analytical method followed a systematic, multi-step approach designed to optimize selectivity, efficiency, and robustness.

MethodDevelopment cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (pKa, logP, UV Scan) Column Column Selection (Aqueous Stable C18) Analyte->Column Guides Phase Choice MobilePhase Mobile Phase Tuning (pH, Buffer, % Organic) Column->MobilePhase Defines Conditions Detection Wavelength Selection (UV Detector @ 260 nm) MobilePhase->Detection Ensures Sensitivity FinalMethod Optimized & Validated Method Detection->FinalMethod Finalizes Protocol

Diagram 1: Logical workflow for HPLC method development.

Column Selection

Standard C18 columns can suffer from "phase collapse" or poor retention for polar analytes when used with highly aqueous mobile phases (less than 5% organic).[6] Given the polar nature of DMIA, a modern, polar-endcapped or "aqueous-stable" C18 column is the ideal choice. These columns incorporate modifications to the silica surface that prevent the C18 chains from folding in on themselves in high-water environments, ensuring stable and reproducible retention times.[7] For this application, a column with dimensions of 4.6 x 150 mm and a 3.5 µm particle size provides a good balance of efficiency and backpressure.

Mobile Phase Optimization
  • Aqueous Phase and pH Control: To maintain DMIA in its protonated, neutral form, a mobile phase pH of 2.5 was selected. This is approximately 1-2 pH units below the estimated pKa of the carboxylic acid group, effectively suppressing its ionization and promoting strong retention.[5] A 20 mM potassium phosphate buffer is used, as it provides excellent buffering capacity at this pH and has a low UV cutoff.

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and its generally better peak-shaping properties for heterocyclic compounds.

  • Gradient vs. Isocratic Elution: An isocratic elution was found to be sufficient for the analysis of the pure substance, providing a stable baseline and consistent retention. The final composition was determined by running a series of experiments with varying ACN concentrations to achieve a retention time between 5 and 10 minutes, ensuring resolution from the void volume and a reasonable run time.

Detection Wavelength

Based on literature for structurally similar compounds like isonicotinic acid, which shows a strong absorbance maximum around 263 nm, a detection wavelength of 260 nm was selected.[4] This wavelength provides high sensitivity for DMIA while minimizing interference from common mobile phase components.

Final Optimized Analytical Protocol

This section provides the detailed protocol for the quantitative analysis of 2,6-Dimethylisonicotinic acid.

Instrumentation and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: Aqueous C18, 4.6 x 150 mm, 3.5 µm particle size (e.g., Waters Atlantis T3, Agilent ZORBAX Extend-C18, or equivalent).

  • Reagents:

    • 2,6-Dimethylisonicotinic acid reference standard (>98% purity).[1]

    • Acetonitrile (HPLC grade).

    • Potassium phosphate monobasic (KH₂PO₄, analytical grade).

    • Phosphoric acid (H₃PO₄, analytical grade).

    • Water (HPLC grade or Milli-Q).

Preparation of Solutions
  • Mobile Phase (20 mM Phosphate Buffer, pH 2.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Diluent: Prepare a mixture of Mobile Phase A (Buffer) and Acetonitrile in a 70:30 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2,6-Dimethylisonicotinic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to the desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column Aqueous C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 2.5
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 70% Mobile Phase A : 30% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm
Run Time 10 minutes

Method Validation Protocol (ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] The following protocols are based on ICH guidelines.[10][11]

ValidationFramework cluster_Quant Quantitative Aspects cluster_Qual Qualitative & Limit Aspects VM Validated Method Accuracy Accuracy (% Recovery) VM->Accuracy Precision Precision (%RSD) VM->Precision Linearity Linearity (r² > 0.999) VM->Linearity Specificity Specificity (Peak Purity) VM->Specificity LOQ LOQ (S/N = 10) VM->LOQ Robustness Robustness VM->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Range Range Linearity->Range LOD LOD (S/N = 3) LOQ->LOD

Diagram 2: Interrelation of ICH validation parameters.

System Suitability

Before each validation run, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately. A working standard (e.g., 25 µg/mL) is injected five or six times.

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance Criterion
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Inject the diluent (blank) to check for interfering peaks.

    • Inject a standard solution of 2,6-Dimethylisonicotinic acid.

    • If available, inject solutions of known related substances or impurities.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples.

  • Acceptance Criteria: The peak for 2,6-Dimethylisonicotinic acid should be well-resolved from all other peaks (resolution > 2.0), and peak purity analysis (using a PDA detector) should pass.

Linearity and Range
  • Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Procedure:

    • Prepare a series of at least five concentrations across the desired range (e.g., 80% to 120% of the target concentration). For an assay, this could be 1 µg/mL to 100 µg/mL.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.[11]

    • The y-intercept should be insignificant compared to the response at 100% concentration.

    • The residuals should be randomly distributed around the x-axis.

Accuracy (Recovery)
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Perform the analysis on a sample of known concentration (e.g., a placebo spiked with the analyte) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target), with three replicates at each level.

    • Calculate the percentage recovery at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[11]

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Objective: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).

  • Procedure (Signal-to-Noise approach):

    • Prepare and inject a series of dilute solutions of the analyte.

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.

  • Acceptance Criteria: The LOQ value should be confirmed by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Vary critical parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units).[10]

      • Column temperature (± 5 °C).

      • Flow rate (± 0.1 mL/min).

      • Organic content in mobile phase (± 2% absolute).

    • Analyze a standard solution under each modified condition and evaluate the effect on system suitability parameters.

  • Acceptance Criteria: System suitability parameters must remain within the established limits for all tested variations.

Conclusion

This application note describes a simple, rapid, and robust isocratic RP-HPLC method for the quantitative determination of 2,6-Dimethylisonicotinic acid. The method was developed based on the fundamental physicochemical properties of the analyte, ensuring reliable performance. The detailed protocol, coupled with a comprehensive validation framework based on ICH guidelines, provides scientists with a ready-to-implement and defensible analytical procedure suitable for quality control and research environments.

References

Application Notes & Protocols: Leveraging 2,6-Dimethylisonicotinic Acid Hydrochloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 2,6-dimethylisonicotinic acid hydrochloride as a versatile building block in the synthesis of pharmaceutical intermediates. The strategic positioning of the methyl groups and the carboxylic acid functionality on the pyridine ring makes this compound a valuable precursor for creating a diverse range of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. This document will delve into the core chemical transformations, provide detailed, field-proven experimental protocols, and discuss the rationale behind methodological choices, empowering researchers to effectively integrate this scaffold into their synthetic workflows.

Introduction: The Strategic Value of the 2,6-Dimethylpyridine Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it an ideal core for designing ligands that interact with a variety of biological targets. This compound offers a unique combination of features:

  • Defined Regiochemistry: The symmetrical substitution at the 2 and 6 positions simplifies synthetic outcomes and structure-activity relationship (SAR) studies.

  • Reactive Handle: The carboxylic acid at the 4-position serves as a robust and versatile point for chemical modification, primarily through amide bond formation.[1][2]

  • Modulation of Physicochemical Properties: The methyl groups can influence the solubility, lipophilicity, and metabolic stability of the final compound, while also providing steric hindrance that can be exploited for achieving target selectivity.

This guide will focus on the most critical reaction for this building block: the formation of amide bonds, a cornerstone of pharmaceutical synthesis.[3]

Core Synthetic Application: Amide Bond Formation

The carboxylic acid moiety of 2,6-dimethylisonicotinic acid is the primary site for elaboration into more complex pharmaceutical intermediates. Amide bond formation is the most common and powerful method to achieve this.[3] We will explore two principal, reliable, and widely adopted strategies:

  • Strategy A: Direct amide coupling using a coupling agent.

  • Strategy B: Conversion to an acyl chloride followed by reaction with an amine.

The choice between these strategies often depends on the nature of the amine, the scale of the reaction, and the desired purity of the final product.

Strategy A: Direct Amide Coupling with HATU

Direct amide coupling is an efficient one-pot method that avoids the isolation of a highly reactive acyl chloride intermediate.[4] Among the plethora of available coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a popular choice due to its high efficiency and low rate of racemization for chiral amines.[3][4]

Causality of Experimental Choices:

  • HATU: This uronium-based coupling agent rapidly activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[4]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base is crucial to neutralize the hydrochloride salt of the starting material and the hexafluorophosphate salt of HATU, facilitating the reaction without competing in the coupling.

  • Anhydrous DMF (N,N-Dimethylformamide): A polar aprotic solvent is used to ensure the solubility of all reactants and intermediates. It is critical to use an anhydrous grade to prevent hydrolysis of the activated carboxylic acid intermediate.

Experimental Protocol: Synthesis of a Generic (2,6-Dimethylpyridin-4-yl)(Amine)methanone Intermediate

Materials:

ReagentM.W. ( g/mol )Equivalents
This compound187.631.0
Amine (generic)-1.1
HATU380.231.2
DIPEA129.243.0
Anhydrous DMF--

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • In a separate container, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: Workflow for Direct Amide Coupling

G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Work-up & Purification A 2,6-Dimethylisonicotinic acid HCl E Add HATU solution (0°C to RT) A->E B Amine B->E C DIPEA C->E D Anhydrous DMF D->E F Quench with Water E->F Reaction Complete G Extract with Organic Solvent F->G H Aqueous Washes G->H I Dry, Concentrate H->I J Column Chromatography I->J K Purified Amide Intermediate J->K

Caption: Workflow for HATU-mediated amide coupling.

Strategy B: Acyl Chloride Formation and Subsequent Amination

This two-step approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the amine.[1] This method is particularly useful for less reactive amines or when the coupling reaction is sluggish. Oxalyl chloride is a common and effective reagent for this transformation.[2]

Causality of Experimental Choices:

  • Oxalyl Chloride: Reacts with the carboxylic acid to form the acyl chloride, with the byproducts (CO, CO₂, and HCl) being gaseous, which drives the reaction to completion.[5]

  • Catalytic DMF: Acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active species that reacts with the carboxylic acid.

  • Anhydrous DCM (Dichloromethane): A non-reactive, aprotic solvent that is easy to remove under vacuum.

  • Triethylamine (TEA): In the second step, this base is used to scavenge the HCl generated during the amidation reaction.

Experimental Protocol: Synthesis of a Generic (2,6-Dimethylpyridin-4-yl)(Amine)methanone Intermediate via Acyl Chloride

Step 1: Synthesis of 2,6-Dimethyl-4-(chlorocarbonyl)pyridine hydrochloride

Materials:

ReagentM.W. ( g/mol )Equivalents
This compound187.631.0
Oxalyl chloride126.931.5
Anhydrous DMF-Catalytic
Anhydrous DCM--

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the suspension to 0 °C and slowly add oxalyl chloride (1.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride hydrochloride salt, which is typically used in the next step without further purification.

Step 2: Amidation

Materials:

ReagentM.W. ( g/mol )Equivalents
Crude 2,6-Dimethyl-4-(chlorocarbonyl)pyridine HCl~206.071.0
Amine (generic)-1.1
Triethylamine (TEA)101.192.5
Anhydrous DCM--

Procedure:

  • Dissolve the desired amine (1.1 eq) and TEA (2.5 eq) in anhydrous DCM in a separate flask under an inert atmosphere and cool to 0 °C.

  • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM.

  • Slowly add the acyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Diagram: Workflow for Acyl Chloride Formation and Amination

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_workup Work-up & Purification A 2,6-Dimethylisonicotinic acid HCl D Crude Acyl Chloride HCl A->D B Oxalyl Chloride B->D C cat. DMF in DCM C->D G Reaction at 0°C to RT D->G Add to Amine Solution E Amine E->G F TEA in DCM F->G H Aqueous Washes G->H Reaction Complete I Dry, Concentrate H->I J Column Chromatography I->J K Purified Amide Intermediate J->K

Caption: Workflow for amide synthesis via an acyl chloride intermediate.

Applications in Target-Oriented Synthesis

The amide intermediates derived from 2,6-dimethylisonicotinic acid are valuable precursors for a range of therapeutic targets.

Kinase Inhibitors

Many small molecule kinase inhibitors feature a substituted pyridine core.[6] The 2,6-dimethylisonicotinic amide scaffold can be used to synthesize compounds that target the ATP-binding site of various kinases. The amide bond provides a rigid linker to introduce further pharmacophoric elements, while the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase. The 2,6-dimethyl substitution pattern can be exploited to achieve selectivity by probing specific hydrophobic pockets within the kinase domain.

GPCR Modulators

G-protein coupled receptors (GPCRs) are a major class of drug targets.[6][7][8][9] The 2,6-dimethylisonicotinic acid scaffold can serve as a starting point for the synthesis of allosteric modulators of GPCRs.[10] For example, coupling with piperazine derivatives can lead to compounds with potential activity as selective serotonin reuptake inhibitors (SSRIs) or other CNS-active agents.[11]

Conclusion

This compound is a high-value, versatile building block for pharmaceutical intermediate synthesis. Its utility is primarily realized through robust and well-established amide bond formation protocols. By following the detailed methodologies presented in this guide, researchers can efficiently synthesize a wide array of substituted pyridine amides, which are key intermediates in the discovery and development of novel therapeutics, including kinase inhibitors and GPCR modulators. The strategic use of this scaffold can significantly streamline synthetic routes and facilitate the exploration of chemical space in drug discovery programs.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,6-Dimethylisonicotinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of 2,6-Dimethylisonicotinic Acid Hydrochloride, a key intermediate in pharmaceutical development. Two primary synthetic routes are detailed, originating from 2,6-lutidine and 2,6-dimethyl-4-cyanopyridine, respectively. The guide emphasizes scalable and robust methodologies, addressing critical process parameters, purification strategies, and analytical quality control. The causality behind experimental choices is explained to provide a deeper understanding of the process chemistry, ensuring both scientific integrity and practical applicability for researchers and drug development professionals.

Introduction and Strategic Overview

2,6-Dimethylisonicotinic acid and its hydrochloride salt are pivotal building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The strategic positioning of the methyl groups and the carboxylic acid moiety on the pyridine ring offers a unique scaffold for medicinal chemistry exploration. The hydrochloride salt form is often preferred for its improved stability and solubility.

The successful transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including reaction control, impurity profiling, process safety, and economic viability. This guide outlines two of the most industrially relevant synthetic strategies, providing detailed protocols and the scientific rationale to navigate these challenges.

Two Primary Synthetic Routes:

  • Route A: Oxidation of 2,6-Lutidine: This is a cost-effective approach that utilizes readily available starting materials. The primary challenge lies in controlling the oxidation to achieve the desired product, as over-oxidation to the diacid is a common side reaction. This guide proposes a two-step approach involving the formation of the diacid followed by selective mono-decarboxylation.

  • Route B: Hydrolysis of 2,6-Dimethyl-4-cyanopyridine: This route offers a more direct conversion to the target carboxylic acid. The availability and cost of the starting cyanopyridine are key considerations for scalability.

The choice between these routes will depend on factors such as raw material cost, available equipment, and the desired impurity profile of the final product.

Synthetic Route A: From 2,6-Lutidine

This route is a robust and economically viable option for large-scale production, proceeding in three main stages:

  • Oxidation: Conversion of 2,6-lutidine to pyridine-2,6-dicarboxylic acid.

  • Selective Mono-decarboxylation: Formation of 2,6-dimethylisonicotinic acid.

  • Salt Formation: Conversion to this compound.

Diagram of Synthetic Workflow (Route A)

Route_A_Workflow Lutidine 2,6-Lutidine Diacid Pyridine-2,6-dicarboxylic Acid Lutidine->Diacid Stage 1: Oxidation (e.g., KMnO4) FreeAcid 2,6-Dimethylisonicotinic Acid Diacid->FreeAcid Stage 2: Selective Mono-decarboxylation (High-Temp Water) HCl_Salt 2,6-Dimethylisonicotinic Acid HCl FreeAcid->HCl_Salt Stage 3: Salt Formation (HCl in Solvent)

Caption: Workflow for Route A: 2,6-Lutidine to the Hydrochloride Salt.

Stage 1: Oxidation of 2,6-Lutidine to Pyridine-2,6-dicarboxylic Acid

Causality and Experimental Choices:

The oxidation of the methyl groups of 2,6-lutidine is a vigorous reaction that requires careful control of temperature and the rate of oxidant addition to prevent runaway reactions and minimize side-product formation. Potassium permanganate (KMnO₄) is a strong, reliable, and relatively inexpensive oxidant for this transformation.[1] The reaction is typically performed in an aqueous medium. The work-up procedure is critical for separating the product from the manganese dioxide (MnO₂) byproduct.

Protocol 1: Large-Scale Oxidation with Potassium Permanganate

  • Reactor Setup: Charge a suitably sized glass-lined or stainless steel reactor equipped with a powerful overhead stirrer, a temperature probe, a reflux condenser, and a controlled addition funnel with deionized water.

  • Charge Reactant: Add 2,6-lutidine (1.0 equivalent) to the reactor and stir to form a suspension.

  • Prepare Oxidant Solution: In a separate vessel, dissolve potassium permanganate (approximately 4.0-5.0 equivalents) in deionized water.[1]

  • Controlled Addition: Heat the reactor contents to 75-80°C.[1] Begin the slow, controlled addition of the KMnO₄ solution, maintaining the internal temperature below 90°C. The reaction is exothermic, and the addition rate should be adjusted to control the temperature.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with hot water.

    • Combine the filtrate and washings.

    • Acidify the clear filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.[1]

    • Cool the solution to 0-5°C to precipitate the pyridine-2,6-dicarboxylic acid.

    • Isolate the product by filtration, wash with cold water, and dry under vacuum.

Table 1: Key Parameters for Oxidation Stage

ParameterValue/RangeRationale
Solvent WaterCost-effective, safe, and allows for easy separation of MnO₂.
Oxidant Potassium PermanganateStrong and reliable oxidant for benzylic oxidation.
Temperature 75-90°CProvides a sufficient reaction rate without excessive byproduct formation.
pH for Precipitation 3-4The isoelectric point of the diacid, ensuring maximum precipitation.
Stage 2: Selective Mono-decarboxylation

Causality and Experimental Choices:

The selective removal of one carboxyl group from pyridine-2,6-dicarboxylic acid can be achieved thermally. Performing the reaction in high-temperature liquid water under pressure offers a clean, catalyst-free method for decarboxylation.[2] This "green chemistry" approach avoids the use of organic solvents and catalysts that could introduce impurities.

Protocol 2: High-Temperature Water Decarboxylation

  • Reactor Setup: Charge a high-pressure stainless steel autoclave with pyridine-2,6-dicarboxylic acid (1.0 equivalent) and deionized water.

  • Inerting: Seal the reactor and purge with nitrogen to remove air.

  • Heating: Heat the stirred mixture to the target temperature (e.g., 170-200°C) and hold for a specified time (e.g., 1-2 hours).[2] The pressure will increase due to the vapor pressure of water at this temperature.

  • Reaction Monitoring: The reaction can be monitored by taking samples (if the reactor allows) and analyzing for the disappearance of the starting material and the appearance of the product by HPLC.

  • Work-up and Isolation:

    • Cool the reactor to room temperature.

    • Vent any residual pressure.

    • Transfer the aqueous solution from the reactor.

    • Adjust the pH of the solution to the isoelectric point of 2,6-dimethylisonicotinic acid (typically pH 3-4) with a suitable acid or base to induce precipitation.

    • Cool the mixture to 0-5°C to maximize precipitation.

    • Isolate the product by filtration, wash with cold water, and dry under vacuum.

Stage 3: Formation of the Hydrochloride Salt

Causality and Experimental Choices:

The final step involves converting the free acid to its hydrochloride salt. This is typically achieved by treating a solution or suspension of the acid with a source of hydrogen chloride. The choice of solvent is critical to ensure good recovery of the salt. Anhydrous conditions are often preferred to prevent the incorporation of water into the final product.

Protocol 3: Hydrochloride Salt Formation

  • Reactor Setup: Charge a clean, dry, glass-lined reactor with 2,6-dimethylisonicotinic acid (1.0 equivalent) and a suitable anhydrous solvent (e.g., isopropanol, ethyl acetate).

  • HCl Addition: While stirring, introduce a slight excess (1.05-1.1 equivalents) of hydrogen chloride. This can be done by bubbling anhydrous HCl gas through the solution or by adding a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).

  • Crystallization: The hydrochloride salt will typically precipitate from the solution. Stir the slurry at room temperature for a period to ensure complete salt formation and crystallization. Cooling may be necessary to maximize the yield.

  • Isolation and Drying:

    • Isolate the product by filtration.

    • Wash the filter cake with a small amount of the cold anhydrous solvent.

    • Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to remove residual solvent.

Synthetic Route B: From 2,6-Dimethyl-4-cyanopyridine

This route offers a more direct synthesis of the free acid, which is then converted to the hydrochloride salt.

Diagram of Synthetic Workflow (Route B)

Route_B_Workflow Cyanopyridine 2,6-Dimethyl-4-cyanopyridine FreeAcid 2,6-Dimethylisonicotinic Acid Cyanopyridine->FreeAcid Stage 1: Acid Hydrolysis (e.g., H2SO4) HCl_Salt 2,6-Dimethylisonicotinic Acid HCl FreeAcid->HCl_Salt Stage 2: Salt Formation (HCl in Solvent)

Caption: Workflow for Route B: Cyanopyridine Hydrolysis to the Hydrochloride Salt.

Stage 1: Hydrolysis of 2,6-Dimethyl-4-cyanopyridine

Causality and Experimental Choices:

The hydrolysis of a nitrile to a carboxylic acid is a classic transformation that can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis, often using sulfuric acid, is a common and effective method.[3] The reaction proceeds via the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid. The concentration of the acid and the reaction temperature are key parameters to control.

Protocol 4: Large-Scale Acid-Catalyzed Hydrolysis

  • Reactor Setup: Charge a glass-lined reactor with concentrated sulfuric acid.

  • Controlled Addition: Cool the sulfuric acid and slowly add 2,6-dimethyl-4-cyanopyridine (1.0 equivalent) while maintaining the internal temperature at a safe level. The addition is exothermic.

  • Heating: Once the addition is complete, heat the reaction mixture to approximately 100°C and hold for several hours (e.g., 5 hours, as per a similar small-scale procedure).[3]

  • Reaction Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material and the intermediate amide.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then carefully quench it by pouring it onto crushed ice.

    • Adjust the pH of the resulting solution to the isoelectric point (pH 3-4) with a strong base (e.g., 10 N sodium hydroxide). This step must be done with careful temperature control as it is highly exothermic.

    • Cool the mixture to 0-5°C to precipitate the 2,6-dimethylisonicotinic acid.

    • Isolate the product by filtration, wash with cold water, and dry under vacuum.

Stage 2: Formation of the Hydrochloride Salt

The procedure for converting the free acid to the hydrochloride salt is the same as described in Protocol 3 for Route A.

Quality Control and Analytical Protocols

For use in drug development, rigorous quality control is essential. The following analytical techniques should be employed for the final product and key intermediates.

Table 2: Analytical Methods for Quality Control

AnalysisMethodTypical ParametersPurpose
Identity ¹H NMR, ¹³C NMRSolvent: D₂O or DMSO-d₆Confirms the chemical structure.
Purity Assay HPLC-UVColumn: C18; Mobile Phase: Acetonitrile/Water with bufferQuantifies the main component and detects impurities.
Residual Solvents Headspace GC-FIDAs per USP <467>Ensures that residual solvents are below acceptable limits.
Water Content Karl Fischer TitrationCoulometric or VolumetricDetermines the amount of water in the final product.
Chloride Content TitrationArgentometric titrationConfirms the stoichiometry of the hydrochloride salt.

Safety, Handling, and Waste Management

Safety and Handling:

  • 2,6-Lutidine: Is a flammable liquid and is harmful if swallowed.[4] It can cause skin and eye irritation.[4] Handle in a well-ventilated area, away from ignition sources, and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Potassium Permanganate: Is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials. It is harmful if swallowed and can cause severe skin burns and eye damage. Use appropriate PPE and avoid contact with incompatible materials.

  • Concentrated Acids (H₂SO₄, HCl): Are highly corrosive and can cause severe burns. Handle in a fume hood with appropriate PPE.

  • High-Pressure Reactions: The decarboxylation step in Route A should only be performed in a properly rated and maintained high-pressure reactor by trained personnel.

Waste Management:

  • Manganese Dioxide (from Route A): This is a solid byproduct. Depending on local regulations, it may need to be treated as hazardous waste.

  • Acidic/Basic Aqueous Streams: Neutralize all acidic and basic aqueous waste streams before disposal, in accordance with local environmental regulations.

  • Solvent Waste: Collect and dispose of organic solvent waste through a licensed waste management company.

The environmental impact of the chosen synthesis route should be considered. Route A, particularly the decarboxylation step in water, presents a greener alternative to routes that rely heavily on organic solvents.[5]

Conclusion

This application note provides a detailed framework for the large-scale synthesis of this compound. Both the oxidation of 2,6-lutidine and the hydrolysis of 2,6-dimethyl-4-cyanopyridine are presented as viable and scalable routes. The choice of route will be dictated by project-specific considerations, including cost, equipment availability, and desired impurity profile. The provided protocols, when executed with appropriate safety precautions and analytical controls, will enable researchers and drug development professionals to produce this key intermediate with high purity and in a reproducible manner.

References

The Strategic Utility of 2,6-Dimethylisonicotinic Acid in the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of the 2,6-Dimethylisonicotinic Acid Scaffold

In the landscape of modern medicinal chemistry and agrochemical development, the selection of a core molecular scaffold is a critical decision that dictates the synthetic feasibility, physicochemical properties, and ultimately, the biological activity of new chemical entities. 2,6-Dimethylisonicotinic acid, a pyridine-4-carboxylic acid derivative, presents a unique and advantageous architectural framework for the development of bioactive molecules. The presence of the two methyl groups at the 2 and 6 positions of the pyridine ring sterically hinders the carboxyl group, influencing its reactivity and providing a distinct three-dimensional profile. This steric hindrance can be strategically exploited to modulate interactions with biological targets and to fine-tune the pharmacokinetic properties of the resulting derivatives. Furthermore, the pyridine nitrogen introduces a key site for hydrogen bonding and potential coordination with metalloenzymes, while the carboxylic acid moiety serves as a versatile handle for the synthesis of a diverse range of derivatives, including esters and amides.

This guide provides a comprehensive overview of the application of 2,6-dimethylisonicotinic acid in the development of bioactive molecules, with a particular focus on its potential in generating novel anti-inflammatory agents. We will delve into the rationale behind its use, provide detailed synthetic protocols for the preparation of its derivatives, and discuss the mechanistic basis for their biological activity.

Application Focus: Development of Anti-Inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key driver of the inflammatory cascade is the overproduction of reactive oxygen species (ROS) by immune cells. Consequently, the development of potent ROS inhibitors is a promising therapeutic strategy. Drawing parallels from the established anti-inflammatory potential of isonicotinic acid derivatives, which have shown significant efficacy in this area, 2,6-dimethylisonicotinic acid emerges as a scaffold with high potential for the generation of novel anti-inflammatory compounds.[1] The strategic placement of the dimethyl substituents can enhance the lipophilicity and cellular uptake of the resulting molecules, potentially leading to improved potency and a more favorable therapeutic window.

Mechanistic Rationale: Targeting ROS Production and Cyclooxygenase (COX) Enzymes

The anti-inflammatory activity of isonicotinic acid derivatives has been linked to their ability to inhibit the production of ROS from human blood cells.[1] Furthermore, in silico molecular docking studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the biosynthesis of pro-inflammatory prostaglandins.[1] By inference, derivatives of 2,6-dimethylisonicotinic acid are hypothesized to operate through a similar dual mechanism, offering a multi-pronged approach to mitigating inflammation.

Experimental Protocols: Synthesis of Bioactive 2,6-Dimethylisonicotinic Acid Derivatives

The following protocols provide detailed, step-by-step methodologies for the synthesis of ester and amide derivatives of 2,6-dimethylisonicotinic acid. These protocols are adapted from established methods for the derivatization of isonicotinic acid and are designed to be robust and reproducible in a standard laboratory setting.[1]

Protocol 1: Synthesis of Ester Derivatives of 2,6-Dimethylisonicotinic Acid

This protocol details the synthesis of a representative ester derivative, which can be adapted for a variety of substituted phenols.

Reaction Scheme:

G start 2,6-Dimethylisonicotinic acid + Substituted Phenol reagents DCC, DMAP DCM, rt, 24h start->reagents product 2,6-Dimethylisonicotinoyl Ester Derivative reagents->product

A representative synthesis of a 2,6-dimethylisonicotinoyl ester.

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
2,6-Dimethylisonicotinic acidC₈H₉NO₂151.16Starting material
Substituted PhenolVariesVariese.g., 3-aminophenol
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Coupling agent
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.17Catalyst
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous solvent
Ethyl acetateC₄H₈O₂88.11For extraction
n-HexaneC₆H₁₄86.18For crystallization
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01For washing
Anhydrous Sodium SulfateNa₂SO₄142.04For drying

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylisonicotinic acid (1.0 eq) and the desired substituted phenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 eq) followed by dicyclohexylcarbodiimide (DCC) (1.1 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate with saturated sodium bicarbonate solution, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent.

  • Characterization: Characterize the purified ester derivative by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of Amide Derivatives of 2,6-Dimethylisonicotinic Acid

This protocol outlines the synthesis of amide derivatives, which can be achieved by reacting 2,6-dimethylisonicotinic acid with a variety of primary or secondary amines.

Reaction Scheme:

G start 2,6-Dimethylisonicotinic acid + Amine reagents EDCI, HOBt DMF, rt, 12h start->reagents product 2,6-Dimethylisonicotinoyl Amide Derivative reagents->product

A representative synthesis of a 2,6-dimethylisonicotinoyl amide.

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
2,6-Dimethylisonicotinic acidC₈H₉NO₂151.16Starting material
AmineVariesVariesPrimary or secondary amine
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)C₈H₁₇N₃·HCl191.70Coupling agent
Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Coupling additive
Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous solvent
Ethyl acetateC₄H₈O₂88.11For extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01For washing
Anhydrous Sodium SulfateNa₂SO₄142.04For drying

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2,6-dimethylisonicotinic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous dimethylformamide (DMF). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature for 12 hours. Monitor the reaction by TLC.

  • Aqueous Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Characterization: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation and Data Interpretation

The synthesized derivatives of 2,6-dimethylisonicotinic acid should be subjected to a battery of in vitro and in vivo assays to determine their biological activity.

In Vitro Anti-Inflammatory Activity

The inhibitory effect on the production of reactive oxygen species (ROS) by human blood cells can be measured to assess the anti-inflammatory activity of the synthesized compounds. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of their potency.

Table 1: Hypothetical In Vitro Anti-Inflammatory Activity of 2,6-Dimethylisonicotinic Acid Derivatives

Compound IDDerivative TypeSubstituentROS Inhibition IC₅₀ (µg/mL)
DMA-E1Ester3-hydroxyphenyl1.5 ± 0.2
DMA-E2Ester4-hydroxyphenyl2.1 ± 0.3
DMA-A1Amiden-Butylamine3.5 ± 0.5
DMA-A2AmideBenzylamine4.2 ± 0.6
IbuprofenStandard Drug-11.2 ± 1.9[1]

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data would need to be generated.

In Silico Molecular Docking Studies

To gain insights into the potential mechanism of action, molecular docking studies can be performed to predict the binding affinity and interaction patterns of the synthesized derivatives with the active site of the COX-2 enzyme.

G cluster_0 Molecular Docking Workflow Ligand Ligand COX-2 Active Site COX-2 Active Site Ligand->COX-2 Active Site Binding Interaction

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethylisonicotinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dimethylisonicotinic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Overview of the Synthesis Pathway

The most common and established route to 2,6-Dimethylisonicotinic Acid is the oxidation of the readily available starting material, 2,6-lutidine (2,6-dimethylpyridine). The primary challenge lies in the selective and complete oxidation of both methyl groups without causing decarboxylation of the desired product. The resulting carboxylic acid is then converted to its hydrochloride salt to facilitate purification and improve handling.

ReactionPathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Salt Formation 2_6_Lutidine 2,6-Lutidine Carboxylic_Acid 2,6-Dimethylisonicotinic Acid 2_6_Lutidine->Carboxylic_Acid [O] e.g., KMnO4 HCl_Salt 2,6-Dimethylisonicotinic Acid Hydrochloride Carboxylic_Acid->HCl_Salt HCl Carboxylic_Acid_2 2,6-Dimethylisonicotinic Acid

Caption: General synthesis workflow for this compound.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the synthesis. Each answer provides a solution grounded in chemical principles.

Question 1: My overall yield is critically low. What are the most common causes?

Answer: Low yield is a frequent issue and typically points to one of three areas: incomplete reaction, formation of side-products due to harsh conditions, or mechanical loss during work-up and purification.

  • Incomplete Reaction: The oxidation of both methyl groups can be sluggish. If your starting material, 2,6-lutidine, or the mono-oxidized intermediate (6-methyl-2-pyridinecarboxylic acid) remains, the reaction has not gone to completion. See Q2 for solutions.

  • Product Degradation: The pyridine ring makes the carboxylic acid product susceptible to decarboxylation at elevated temperatures, especially under harsh oxidative conditions.[1] This is a common issue with the oxidation of substituted picolines.[1] Over-oxidation can cleave the pyridine ring entirely.

  • Poor Isolation: The product, 2,6-dimethylisonicotinic acid, can be challenging to separate from the inorganic by-products of the oxidant (e.g., manganese dioxide from KMnO₄). Significant product can be lost if the filtration and extraction steps are not optimized.

Troubleshooting Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC/NMR) Start->Check_Completion Check_Byproducts Analyze for By-products (NMR/MS) Check_Completion->Check_Byproducts Complete Incomplete Action: Increase Reaction Time, Temperature, or Oxidant Stoichiometry Check_Completion->Incomplete Incomplete Review_Workup Review Work-up & Purification Procedure Check_Byproducts->Review_Workup No Major By-products Degradation Action: Reduce Temperature, Use Milder Oxidant, Control pH Check_Byproducts->Degradation By-products Present Loss Action: Optimize Filtration of MnO2, Ensure Complete Extraction Review_Workup->Loss Potential for Loss

Caption: Decision tree for troubleshooting low yield in the synthesis.

Question 2: My analysis shows significant unreacted 2,6-lutidine. How can I drive the reaction to completion?

Answer: This indicates that the reaction conditions are not sufficiently forcing. Consider the following adjustments:

  • Oxidant Stoichiometry: The oxidation of two methyl groups to carboxylic acids is an eight-electron oxidation. Ensure you are using a sufficient molar excess of the oxidant. For potassium permanganate (KMnO₄), a common choice, the stoichiometry requires at least a 4:1 molar ratio of KMnO₄ to 2,6-lutidine for the complete reaction to the dicarboxylic acid, though an excess is often used to ensure completion.[2]

  • Temperature Control: While high temperatures can cause decarboxylation, the reaction may not initiate or proceed at a reasonable rate if the temperature is too low.[1] When using KMnO₄, the reaction is often initiated by heating, and the exothermic nature of the oxidation then maintains the reaction temperature.[3] A typical temperature range for permanganate oxidation is 75-80°C.[2]

  • Reaction Time: These oxidations can require several hours. Monitor the reaction progress using a suitable technique (e.g., TLC). For permanganate oxidation, a simple visual cue is the disappearance of the purple permanganate color. Continue heating until the color is discharged.[3]

  • Catalyst Systems: For air or oxygen-based oxidations, the choice and concentration of the catalyst system (e.g., Co(OAc)₂/Mn(OAc)₂/NHPI) are critical.[4] Insufficient catalyst loading will result in low conversion.

Question 3: I'm struggling with the work-up. How do I effectively remove manganese dioxide (MnO₂) and isolate my product?

Answer: The removal of the fine MnO₂ precipitate is a classic challenge in permanganate oxidations.

  • Hot Filtration: It is crucial to filter the reaction mixture while it is still hot.[3] MnO₂ has a tendency to form a fine, gelatinous precipitate that can clog filter paper and trap a significant amount of the aqueous solution containing your product. Keeping the solution hot decreases the viscosity and can improve filtration speed.

  • Filter Aid: Use a pad of a filter aid like Celite® (diatomaceous earth) on top of your filter paper in a Büchner funnel. This creates a porous layer that prevents the fine MnO₂ particles from blinding the filter paper.

  • Thorough Washing: Wash the collected MnO₂ cake thoroughly with several portions of hot water.[3] This is a critical step to recover the product that has been adsorbed onto the surface of the manganese dioxide. Combine these washes with your initial filtrate.

  • Acidification and Isolation: After filtration, the combined aqueous filtrate should be concentrated under reduced pressure. The product is then precipitated by acidifying the solution with concentrated hydrochloric acid to a pH of ~3-4.[2] Cooling this acidic solution will induce crystallization of the this compound.

Question 4: My final product is off-color or shows impurities in the NMR. How can I best purify the hydrochloride salt?

Answer: The hydrochloride salt is specifically used to aid purification by crystallization.

  • Recrystallization: The most effective method for purifying the final product is recrystallization. A common solvent system is a mixture of ethanol and water. Dissolve the crude hydrochloride salt in a minimum amount of hot water or an ethanol/water mixture, and then allow it to cool slowly to form pure crystals. You may also need to add a co-solvent like ethanol to the aqueous solution to induce crystallization.

  • Charcoal Treatment: If the product is colored, this may be due to persistent organic impurities or trace manganese species. You can decolorize the solution by adding a small amount of activated charcoal to the hot solution before filtering it (while still hot) through Celite® and proceeding with the crystallization.

  • Acidic Wash: Ensure that during the initial work-up, after acidification with HCl, the precipitated product is washed with a small amount of cold, dilute HCl or cold water to remove any remaining soluble inorganic salts.

Frequently Asked Questions (FAQs)

Q: Which oxidant is better: Potassium Permanganate or a Catalytic System with Air/O₂?

A: The choice depends on scale, available equipment, and environmental considerations.

FeaturePotassium Permanganate (KMnO₄)Catalytic Air/Oxygen
Pros Readily available, well-established procedure, strong oxidizing power.[2][3]Atom-economical ("green"), uses air as the oxidant, suitable for large-scale industrial processes.[1][5]
Cons Generates large amounts of MnO₂ waste, requires stoichiometric amounts, can be difficult to control.[6]Requires specialized high-pressure reactors, metal catalysts can be expensive and require removal, may require higher temperatures and pressures.[1][4]
Best For Lab-scale synthesis where simplicity and reliability are key.Industrial-scale synthesis where cost and environmental impact are major factors.

Q: Why is the hydrochloride salt prepared instead of isolating the free carboxylic acid?

A: There are two primary reasons:

  • Enhanced Crystallinity: The hydrochloride salt often has better-defined crystal properties than the free acid (zwitterion), which can make it easier to purify via recrystallization.

  • Improved Solubility/Handling: For subsequent use, particularly in pharmaceutical applications, the salt form can have more desirable solubility and stability characteristics. The acidification step to form the salt is also an integral part of separating the product from the basic reaction medium.

Optimized Laboratory Protocol: Permanganate Oxidation

This protocol is a synthesized methodology based on established procedures for the oxidation of picoline derivatives.[2][3]

Materials:

  • 2,6-Lutidine (0.1 mol, 10.7 g)

  • Potassium Permanganate (KMnO₄) (0.4 mol, 63.2 g)

  • Water (deionized)

  • Concentrated Hydrochloric Acid (HCl)

  • Celite® (Filter Aid)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2,6-lutidine (0.1 mol) and 400 mL of water.

  • Oxidant Addition: Begin stirring and gently heat the mixture to approximately 80°C. Cautiously add the potassium permanganate (0.4 mol) in small portions over 1-2 hours. The reaction is exothermic; control the addition rate to maintain a steady temperature between 75-90°C.

  • Reaction Monitoring: After the addition is complete, continue to heat and stir the mixture. The reaction is complete when the characteristic purple color of the permanganate ion has been replaced by a brown suspension of manganese dioxide (MnO₂). This typically takes 2-4 hours.

  • Work-up - Filtration: While the mixture is still hot, prepare a Büchner funnel with filter paper and a 1-2 cm pad of Celite®. Filter the hot reaction mixture under vacuum.

  • Washing: Wash the collected MnO₂ filter cake with three 50 mL portions of hot water to recover any adsorbed product. Combine the filtrate and all the washes.

  • Concentration & Precipitation: Transfer the combined filtrate to a large beaker and concentrate it to a volume of approximately 150 mL using a rotary evaporator or by heating on a hot plate. Cool the solution in an ice bath.

  • Salt Formation: Slowly and with stirring, add concentrated HCl to the cooled solution until the pH is approximately 3. A white precipitate of this compound should form.

  • Isolation: Allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete crystallization. Collect the white solid by vacuum filtration, wash it with a small amount of ice-cold water, and air-dry.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol/water to obtain pure this compound.

References

Technical Support Center: Synthesis of 2,6-Dimethylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dimethylisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your experimental outcomes.

Introduction: The Synthetic Challenge

2,6-Dimethylisonicotinic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved through the oxidation of 2,6-lutidine, appears straightforward but is often plagued by competing side reactions that can significantly reduce yield and purity. Understanding the causality behind these experimental challenges is key to developing a robust and reproducible protocol. This guide provides a self-validating system of troubleshooting, grounded in established chemical principles.

The primary route involves the oxidation of the two methyl groups on the 2,6-lutidine ring to carboxylic acids. While various oxidizing agents can be employed, each presents a unique set of challenges, from incomplete conversion to over-oxidation and product degradation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yields are consistently low, with a significant amount of starting material (2,6-lutidine) remaining. What's going wrong?

Answer:

This issue points to an incomplete reaction, which can stem from several factors related to reaction kinetics and reagent stability.

Probable Cause 1: Insufficient Oxidant Stoichiometry or Activity The oxidation of two alkyl groups requires a substantial amount of oxidant. If the stoichiometry is miscalculated or the oxidant has degraded over time (e.g., old potassium permanganate), the reaction will stall.

  • Solution:

    • Verify Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent. For strong oxidants like KMnO₄, a theoretical mole ratio might be insufficient due to competing reactions; an empirical optimization is often necessary.

    • Check Reagent Quality: Use a fresh, verified batch of the oxidizing agent. The oxidative power of reagents can diminish with improper storage.

    • Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious, as excessive heat can promote side reactions like decarboxylation.[1]

Probable Cause 2: Poor Solubility of Reagents 2,6-lutidine and certain oxidants may not be fully soluble in the chosen solvent system, leading to a heterogeneous mixture with slow reaction rates.

  • Solution:

    • Solvent Optimization: Select a solvent system in which both the substrate and the oxidant have reasonable solubility. For KMnO₄ oxidation, water is common, but co-solvents can sometimes improve substrate solubility.

    • Phase-Transfer Catalysis: For biphasic systems, consider adding a phase-transfer catalyst to facilitate the interaction between reactants located in different phases.

Question 2: I'm isolating a byproduct that appears to be an intermediate. How can I drive the reaction to completion?

Answer:

The formation of partially oxidized intermediates, such as 6-methylpicolinic acid or 2,6-bis(hydroxymethyl)pyridine , is a classic example of a competing side reaction.

Probable Cause: Stepwise Oxidation Kinetics The oxidation of the two methyl groups occurs in a stepwise fashion. The first oxidation often proceeds at a different rate than the second. If reaction conditions are not optimal, the reaction can stall at the intermediate stage.

  • Solution:

    • Increase Reaction Time and/or Temperature: The most direct approach is to allow the reaction more time to proceed or to increase the thermal energy to overcome the activation barrier for the second oxidation. Monitor the reaction progress via TLC or GC to determine the optimal endpoint.

    • Adjust pH (for Permanganate Oxidation): The oxidizing power of potassium permanganate (KMnO₄) is highly dependent on pH.[2] In alkaline or neutral conditions, it is a milder oxidant, which might favor the formation of intermediates.[2] Shifting to more controlled acidic or basic conditions can sometimes push the reaction to the dicarboxylic acid product, though this must be balanced against the risk of other side reactions.[2]

    • Choice of Oxidant: Some oxidants are known for their high selectivity in producing intermediate aldehydes or alcohols. If you are using such a reagent, switching to a stronger, less selective oxidant like hot, aqueous KMnO₄ may be necessary to achieve full oxidation.

Question 3: My final product is contaminated with a compound that has a lower molecular weight. I suspect decarboxylation. How can I prevent this?

Answer:

Decarboxylation, the loss of CO₂, is a significant side reaction, particularly for pyridinecarboxylic acids under harsh conditions. The resulting byproduct would be 2,6-lutidine.[3]

Probable Cause 1: Excessive Heat Pyridinecarboxylic acids can decarboxylate upon heating.[4][5][6] This is especially true for picolinic acid derivatives.[1][7] The high temperatures used to drive the oxidation can simultaneously degrade the desired product.

  • Solution:

    • Maintain Strict Temperature Control: Use an oil bath or a temperature controller to maintain the lowest possible temperature that still allows for a reasonable reaction rate.

    • Optimize Reaction Time: Avoid unnecessarily long reaction times at elevated temperatures. Once the starting material is consumed (as monitored by TLC/GC), proceed with the workup.

Probable Cause 2: pH Conditions During Workup The stability of pyridinecarboxylic acids towards decarboxylation is pH-dependent.[4][5] Workup procedures, especially those involving strong acids or prolonged heating during solvent evaporation, can induce product loss.

  • Solution:

    • Neutralize Carefully: During workup, cool the reaction mixture in an ice bath before neutralization. Adjust the pH slowly to the isoelectric point to precipitate the product without generating excessive heat.

    • Avoid High-Temperature Distillation: If possible, remove solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator) rather than through atmospheric distillation.

Question 4: The workup is difficult due to the formation of a fine brown precipitate (when using KMnO₄). How can I effectively purify my product?

Answer:

The brown precipitate is manganese dioxide (MnO₂), the reduced form of the permanganate oxidant in neutral or alkaline conditions.[2] It can form a colloidal suspension that complicates filtration and extraction.

  • Solution 1: Quenching and Filtration

    • Quench Excess Permanganate: After the reaction is complete, cool the mixture and quench any remaining KMnO₄ by adding a reducing agent like sodium bisulfite or a small amount of ethanol until the purple color disappears.

    • Hot Filtration: Filter the hot reaction mixture through a pad of Celite® or diatomaceous earth. The heat reduces the viscosity of the solution, and the filter aid helps trap the fine MnO₂ particles, preventing them from clogging the filter paper.

    • Wash Thoroughly: Wash the filter cake with hot water to recover any product that may have been adsorbed onto the MnO₂.

  • Solution 2: Acid-Base Extraction

    • Initial Filtration: After quenching, perform a preliminary filtration to remove the bulk of the MnO₂.

    • Acidification: Acidify the filtrate to a low pH (e.g., pH 2-3) with an acid like HCl. This will protonate the carboxylate groups of your product, making it less water-soluble, and it will also dissolve any remaining MnO₂.

    • Extraction: Extract the aqueous solution with an organic solvent like ethyl acetate.[8][9] The 2,6-dimethylisonicotinic acid will move into the organic layer.

    • Back-Extraction (Optional): To further purify, you can wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to convert the product back to its water-soluble salt form, leaving non-acidic impurities in the organic layer.[9] Then, re-acidify the aqueous layer and extract again.

Frequently Asked Questions (FAQs)

Q1: What is the best oxidizing agent for this synthesis?

There is no single "best" agent; the choice depends on a balance of factors including yield, selectivity, cost, safety, and environmental impact.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO₄) Aqueous, often heatedInexpensive, powerful, readily availableCan lead to over-oxidation; forms MnO₂ byproduct, complicating workup; poor atom economy.[10][11]
Selenium Dioxide (SeO₂) Pyridine or other high-boiling solvent, heatedHigh selectivity, often gives clean reactions.[12]Toxic, expensive, requires careful handling and waste disposal.
Catalytic Air/O₂ Oxidation Acetic acid, with Co/Mn/Br catalysts, high temp/pressure"Green" oxidant (air), potentially low cost for large scale.[1][3]Requires specialized high-pressure equipment; catalyst system can be complex; may lead to decarboxylation at high temps.[1][3]
Nitric Acid (HNO₃) High temperatureEffective for picoline oxidation.[12]Highly corrosive, generates toxic NOx gases, can lead to residue formation.[12][13]

Q2: How can I effectively monitor the reaction's progress?

Regular monitoring is crucial to avoid over- or under-reaction.

  • Thin-Layer Chromatography (TLC): A quick and easy method. Spot the reaction mixture against standards of the starting material (2,6-lutidine) and, if available, the product. A mobile phase like ethyl acetate/hexanes with a small amount of acetic acid can work well. Visualize under UV light.

  • Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the consumption of starting material and the formation of products and intermediates. An aliquot of the reaction mixture needs to be worked up and possibly derivatized before injection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot, performing a quick workup, and dissolving it in a deuterated solvent can provide a clear picture of the relative ratios of the methyl peaks of the starting material, intermediate, and the aromatic protons of the product.

Q3: My purified product has a brownish or yellowish tint. What is the cause and how can I remove it?

This is often due to trace impurities, possibly from residual MnO₂ or organic byproducts from minor side reactions.

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or water if the sodium salt) and add a small amount of activated charcoal. Heat the mixture gently and then filter it hot through Celite®. The charcoal will adsorb many colored impurities.

  • Recrystallization: This is one of the most powerful purification techniques. Dissolve the product in a minimum amount of a hot solvent in which it has high solubility, then allow it to cool slowly. The pure product should crystallize out, leaving impurities behind in the solvent. Water or an alcohol-water mixture is often a good starting point for recrystallization.

Visualized Workflows and Mechanisms

Diagram 1: General Synthetic Workflow

This diagram outlines the typical experimental procedure from starting material to purified product.

G cluster_reaction Reaction Stage cluster_workup Workup & Purification A 1. Charge Reactor (2,6-Lutidine, Solvent) B 2. Add Oxidant (e.g., KMnO₄ solution) A->B C 3. Heat & Stir (Monitor Progress via TLC/GC) B->C D 4. Quench & Filter (Remove MnO₂ byproduct) C->D E 5. Acidify Filtrate (Precipitate Product) D->E F 6. Isolate Crude Product (Filtration) E->F G 7. Recrystallize (Final Purification) F->G H H G->H Pure 2,6-Dimethylisonicotinic Acid

Caption: A typical workflow for the synthesis and purification of 2,6-dimethylisonicotinic acid.

Diagram 2: Key Reaction Pathways and Competing Side Reactions

Understanding the potential reaction pathways is crucial for troubleshooting.

reaction_pathways start 2,6-Lutidine intermediate 6-Methylpicolinic Acid (Intermediate) start->intermediate First Oxidation [Oxidant] product 2,6-Dimethylisonicotinic Acid (Desired Product) intermediate->product Second Oxidation [Oxidant] side1 Ring Cleavage Products (Over-oxidation) intermediate->side1 Harsh Conditions (Excess Oxidant/Heat) side2 2,6-Lutidine (Decarboxylation) product->side2 Excessive Heat / Incorrect pH

Caption: The desired reaction pathway versus common detrimental side reactions.

Diagram 3: Troubleshooting Decision Tree

A logical guide to diagnosing and solving common synthesis problems.

troubleshooting_tree start Problem with Synthesis? low_yield Low Yield? start->low_yield Yes purity_issue Purity Issue? start->purity_issue No incomplete_rxn Incomplete Reaction: - Check oxidant stoichiometry - Verify reagent quality - Increase temp/time low_yield->incomplete_rxn High starting material? degradation Product Degradation: - Check for decarboxylation - Lower reaction temperature - Ensure mild workup low_yield->degradation Product loss? intermediate_present Intermediate Present: - Increase reaction time/temp - Change oxidant purity_issue->intermediate_present Partially oxidized species? byproduct_present Byproducts Present: - Optimize workup (filtration) - Recrystallize product - Use charcoal treatment purity_issue->byproduct_present Discoloration / Other peaks?

Caption: A decision tree to quickly diagnose and address experimental issues.

References

Technical Support Center: Optimizing Reaction Conditions for 2,6-Dimethylisonicotinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dimethylisonicotinic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for a successful synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the widely used oxidation of 2,6-lutidine.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 2,6-Dimethylisonicotinic acid via oxidation of 2,6-lutidine can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

  • Incomplete Oxidation: The oxidation of the methyl groups on the pyridine ring is a critical step. If the oxidizing agent is not potent enough or used in insufficient amounts, the reaction may stall at intermediate stages, such as the formation of 2-methyl-6-pyridinecarboxylic acid.

    • Solution: Ensure you are using a strong oxidizing agent like potassium permanganate (KMnO₄).[1] The stoichiometry is critical; a molar ratio of at least 4-5 equivalents of KMnO₄ to 1 equivalent of 2,6-lutidine is often required for complete oxidation.[2] A patented method suggests a molar ratio of 1:4 to 1:5 of 2,6-lutidine to potassium permanganate.[2]

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of oxidation.

    • Solution: Maintain the reaction temperature within the optimal range, typically between 75-80°C when using KMnO₄.[2] Lower temperatures can lead to a sluggish reaction, while excessively high temperatures may promote side reactions and degradation of the product.

  • Poor Solubility of Reactants: 2,6-lutidine has limited solubility in water, which is often used as the solvent for permanganate oxidations.[3] This can lead to a heterogeneous reaction mixture and inefficient oxidation.

    • Solution: While water is a common solvent for permanganate oxidations, consider the use of a co-solvent system if solubility is a major issue. However, ensure the co-solvent is inert to the strong oxidizing conditions. Vigorous stirring is also essential to maximize the interfacial area between the reactants.

  • Product Loss During Workup: The isolation and purification steps are critical for maximizing the recovered yield.

    • Solution: After the reaction, the product is in the form of its potassium salt. Acidification is necessary to precipitate the free carboxylic acid. Carefully adjust the pH to the isoelectric point of 2,6-dimethylisonicotinic acid to ensure maximum precipitation. The crude product can then be converted to the hydrochloride salt by treatment with hydrochloric acid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for purification, but care must be taken to minimize losses.

Question 2: I am observing significant amounts of a brown precipitate (manganese dioxide) in my reaction mixture, which is making the workup difficult. How can I manage this?

Answer:

The formation of manganese dioxide (MnO₂) is an inherent byproduct of oxidations using potassium permanganate.[4] While its presence is expected, excessive amounts or difficulties in its removal can complicate the isolation of your desired product.

Management Strategies:

  • Effective Quenching and Filtration: After the reaction is complete (as determined by a suitable monitoring technique like TLC or HPLC), the excess permanganate and the MnO₂ precipitate need to be addressed.

    • Solution: A common method is to quench the reaction by adding a reducing agent such as sodium bisulfite or oxalic acid until the purple color of the permanganate disappears and the brown MnO₂ is converted to soluble manganese(II) salts. Alternatively, for smaller scale reactions, the MnO₂ can be removed by filtration. Using a filter aid like Celite can significantly improve the filtration of the fine MnO₂ particles.

  • Optimized Reaction Stoichiometry: Using a large excess of potassium permanganate will inevitably lead to a larger amount of MnO₂.

    • Solution: While a stoichiometric excess of KMnO₄ is necessary, using a vast excess should be avoided. Carefully calculate and weigh the required amount of the oxidizing agent based on the scale of your reaction.[2]

Question 3: My final product is off-color and shows impurities on analysis (TLC/HPLC/NMR). What are the potential impurities and how can I purify my product?

Answer:

The presence of impurities is a common challenge in organic synthesis. In the case of this compound, these can arise from incomplete reaction or side reactions.

Potential Impurities and Purification Methods:

  • Starting Material (2,6-lutidine): If the reaction is incomplete, unreacted 2,6-lutidine will remain.

  • Mono-oxidized Intermediate: 6-methyl-2-pyridinecarboxylic acid is a likely byproduct if the oxidation is not driven to completion.

  • Over-oxidation Products: While less common under controlled conditions, aggressive oxidation could potentially lead to ring-opened products.

Purification Strategies:

  • Recrystallization: This is a powerful technique for purifying crystalline solids.

    • Protocol: Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture with water). Allow the solution to cool slowly to induce crystallization. The impurities will ideally remain in the mother liquor. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Acid-Base Extraction: This can be effective for removing neutral or basic impurities from the acidic product.

    • Protocol: Dissolve the crude product in a suitable organic solvent. Wash the organic layer with an acidic aqueous solution to remove any basic impurities (like unreacted 2,6-lutidine). Then, extract the desired carboxylic acid into an aqueous basic solution (e.g., sodium bicarbonate). The aqueous layer can then be acidified to precipitate the purified product.

  • Chromatography: For challenging separations, column chromatography can be employed.[5]

    • Protocol: A silica gel column is typically used. The choice of eluent will depend on the polarity of the impurities. A gradient elution from a non-polar solvent to a more polar solvent system can effectively separate the components.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride salt in the final product?

A1: Converting the 2,6-dimethylisonicotinic acid to its hydrochloride salt serves several purposes. It often improves the crystallinity of the compound, making it easier to handle and purify by recrystallization. Furthermore, for pharmaceutical applications, the hydrochloride salt can enhance the solubility and stability of the active pharmaceutical ingredient (API).

Q2: Are there alternative oxidizing agents to potassium permanganate for this synthesis?

A2: Yes, other oxidizing agents can be used for the oxidation of alkyl side chains on aromatic rings. These include:

  • Potassium Dichromate (K₂Cr₂O₇) in acidic conditions: This is another strong oxidizing agent, but it generates chromium waste, which has significant environmental concerns.

  • Nitric Acid (HNO₃): Under harsh conditions (high temperature and pressure), nitric acid can oxidize alkyl groups. However, this method can also lead to nitration of the aromatic ring as a side reaction.[6]

  • Catalytic Air Oxidation: Some industrial processes utilize catalytic air oxidation, which is a more environmentally friendly approach.[6][7] However, this often requires specialized equipment and catalysts.

For laboratory-scale synthesis, potassium permanganate remains a common and effective choice due to its high reactivity and relatively low cost.[1]

Q3: How can I monitor the progress of the reaction?

A3: Monitoring the reaction is crucial for determining the endpoint and preventing over-oxidation or incomplete conversion.

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique. A suitable solvent system can be developed to separate the starting material (2,6-lutidine) from the product (2,6-dimethylisonicotinic acid). The disappearance of the starting material spot indicates the completion of the reaction.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture. It can be used to track the consumption of the starting material and the formation of the product and any byproducts over time.[8][9]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Safety should always be the top priority in the laboratory.

  • Potassium Permanganate: It is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • Strong Acids and Bases: The workup involves the use of strong acids (e.g., HCl) and bases. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reaction Exotherm: The oxidation reaction can be exothermic. It is important to control the rate of addition of the oxidizing agent and to have a cooling bath available to manage the reaction temperature.

Experimental Protocols and Data

Standard Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2,6-Lutidine

  • Potassium Permanganate (KMnO₄)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bisulfite (NaHSO₃) (for quenching)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2,6-lutidine and deionized water.

  • Oxidation: Heat the mixture to 75-80°C with vigorous stirring. Slowly add a solution of potassium permanganate in deionized water through the dropping funnel over a period of 2-3 hours. The purple color of the permanganate should disappear as it is consumed. A brown precipitate of MnO₂ will form.[2]

  • Reaction Monitoring: Monitor the reaction by TLC until the 2,6-lutidine spot is no longer visible.

  • Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. Cautiously add a saturated solution of sodium bisulfite until the purple color disappears and the brown precipitate dissolves. Filter the reaction mixture to remove any remaining solids.

  • Acidification and Precipitation: Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid until the pH is approximately 3-4. A white precipitate of 2,6-dimethylisonicotinic acid should form.

  • Isolation of the Free Acid: Collect the precipitate by vacuum filtration and wash with a small amount of cold water.

  • Formation of the Hydrochloride Salt: Suspend the crude 2,6-dimethylisonicotinic acid in ethanol. Add concentrated hydrochloric acid dropwise until the solid dissolves.

  • Recrystallization: Cool the solution slowly to induce crystallization of the hydrochloride salt. If necessary, the solution can be concentrated by rotary evaporation.

  • Final Product: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound.

Data Summary
ParameterRecommended Value/RangeRationale
Molar Ratio (2,6-lutidine:KMnO₄) 1 : 4-5Ensures complete oxidation of both methyl groups.[2]
Reaction Temperature 75 - 80 °COptimizes reaction rate while minimizing side reactions.[2]
Solvent WaterCommon solvent for permanganate oxidations.
Workup pH for Precipitation ~3-4Corresponds to the isoelectric point for maximum precipitation of the free acid.
Recrystallization Solvent Ethanol/WaterProvides good solubility at high temperatures and poor solubility at low temperatures for efficient purification.

Visualizing the Workflow

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve 2,6-Lutidine in Water B 2. Heat to 75-80°C A->B C 3. Add KMnO₄ Solution (Slowly) B->C D 4. Monitor Reaction (TLC/HPLC) C->D E 5. Quench with NaHSO₃ D->E F 6. Filter MnO₂ E->F G 7. Acidify with HCl (pH 3-4) F->G H 8. Isolate Free Acid (Filtration) G->H I 9. Form Hydrochloride Salt (Ethanol, HCl) H->I J 10. Recrystallize I->J K 11. Filter & Dry Product J->K

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common issues in the synthesis.

troubleshooting_logic start Start Synthesis problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes impure_product Impure Product problem->impure_product Yes workup_issue Workup Issues (e.g., MnO₂) problem->workup_issue Yes success Successful Synthesis problem->success No check_stoichiometry Check KMnO₄ Stoichiometry low_yield->check_stoichiometry check_temp Verify Reaction Temperature low_yield->check_temp optimize_workup Optimize Workup (pH adjustment) low_yield->optimize_workup purify Recrystallize or use Chromatography impure_product->purify quench_filter Improve Quenching & Filtration workup_issue->quench_filter check_stoichiometry->problem check_temp->problem optimize_workup->problem purify->problem quench_filter->problem

References

Technical Support Center: Resolving Solubility Challenges of 2,6-Dimethylisonicotinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dimethylisonicotinic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the solubility of this compound in organic solvents. Our goal is to equip you with the scientific understanding and practical protocols to overcome these challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in many common organic solvents?

The poor solubility of this compound in many organic solvents is primarily due to its ionic nature. The molecule is a salt, formed by the protonation of the basic nitrogen atom on the pyridine ring by hydrochloric acid. This creates a positively charged pyridinium ion and a chloride anion (Cl⁻). This ionic character makes the compound highly polar.

According to the principle of "like dissolves like," polar solutes dissolve best in polar solvents, while nonpolar solutes dissolve best in nonpolar solvents. Many common organic solvents, such as diethyl ether, hexane, and toluene, are nonpolar or weakly polar and are therefore poor solvents for highly polar salts like this compound.

Q2: What is the difference between 2,6-Dimethylisonicotinic acid and its hydrochloride salt in terms of solubility?

The key difference lies in their polarity. 2,6-Dimethylisonicotinic acid is a neutral organic molecule with both polar (carboxylic acid and pyridine nitrogen) and nonpolar (dimethyl-substituted aromatic ring) regions. While it has some polarity, it is significantly less polar than its hydrochloride salt. The hydrochloride salt is ionic and, therefore, much more polar. This difference in polarity is the primary reason why the free base (the neutral form) is more soluble in a wider range of organic solvents than the hydrochloride salt.

Q3: Are there any general predictions for the solubility of this compound in different classes of organic solvents?

Yes, we can make some general predictions based on solvent polarity and properties:

  • High Polarity Solvents: Polar protic solvents like water, methanol, and ethanol are the most likely to dissolve this compound due to their ability to solvate both the pyridinium cation and the chloride anion through hydrogen bonding and dipole-dipole interactions. Polar aprotic solvents like DMSO and DMF may also be effective.[1]

  • Medium Polarity Solvents: Solvents with intermediate polarity, such as acetone or ethyl acetate, will likely have very limited success in dissolving the hydrochloride salt.

  • Low Polarity/Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether are generally unsuitable for dissolving this compound.

Troubleshooting Guide: Enhancing Solubility

This section provides a systematic approach to resolving the poor solubility of this compound.

Issue 1: The compound does not dissolve in my desired nonpolar or weakly polar organic solvent for a reaction.

Solution: Convert the Hydrochloride Salt to the Free Base

The most effective and common strategy is to convert the highly polar hydrochloride salt to its less polar free base form, 2,6-Dimethylisonicotinic acid. The free base is significantly more soluble in a broader range of organic solvents.[2]

Objective: To neutralize the hydrochloride salt and extract the free base into an organic solvent.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or another mild base like potassium carbonate (K₂CO₃) solution (25-30%)[3]

  • An appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of deionized water.

  • Neutralization: Slowly add the saturated sodium bicarbonate solution to the dissolved salt while stirring. Continue adding the base until the effervescence (CO₂ evolution) ceases and the pH of the aqueous solution is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the aqueous solution to a separatory funnel. Add a volume of the chosen organic solvent (e.g., ethyl acetate) and shake vigorously, venting the funnel periodically to release pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete recovery of the free base.

  • Combine and Wash: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent. The resulting solution contains the free base of 2,6-Dimethylisonicotinic acid in the organic solvent. This solution can be used directly in your reaction, or the solvent can be removed under reduced pressure using a rotary evaporator to yield the solid free base.

G cluster_workflow Workflow: Conversion to Free Base start Dissolve Hydrochloride Salt in Water neutralize Neutralize with Aqueous Base (e.g., NaHCO₃) start->neutralize Step 1 extract Extract with Organic Solvent (e.g., Ethyl Acetate) neutralize->extract Step 2 separate Separate Organic and Aqueous Layers extract->separate Step 3 wash Wash Organic Layer with Brine separate->wash Step 4 dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry Step 5 isolate Isolate Free Base Solution or Solid dry->isolate Step 6

Caption: Workflow for the conversion of this compound to its free base.

Issue 2: I need to use the hydrochloride salt directly, but it has poor solubility in my chosen solvent.

Solution 1: Solvent Selection and Co-Solvency

If converting to the free base is not an option, carefully selecting your solvent or using a co-solvent system can improve solubility.

  • Prioritize Polar Solvents: If your experimental conditions permit, use a more polar solvent.

  • Co-Solvent Systems: A co-solvent system involves using a mixture of a good solvent (in which the compound is soluble) and a poor solvent (the desired reaction solvent).[4][5] For example, dissolving the hydrochloride salt in a small amount of a polar solvent like methanol or DMSO and then adding this solution to your less polar reaction solvent can sometimes keep the compound in solution.

Table 1: Common Organic Solvents Ranked by Polarity

SolventDielectric Constant (ε) at 20°CPolarity
Water80.1Very High
Dimethyl Sulfoxide (DMSO)46.7High
Acetonitrile37.5High
Methanol32.7High
Ethanol24.6High
Acetone20.7Medium
Dichloromethane (DCM)8.9Medium
Tetrahydrofuran (THF)7.6Medium
Ethyl Acetate6.0Medium
Diethyl Ether4.3Low
Toluene2.4Low
Hexane1.9Low

Data sourced from various chemical property databases.

Solution 2: Physical Dissolution Aids

Physical methods can be employed to enhance the rate of dissolution.

Objective: To use ultrasonic energy to break down solute aggregates and increase the interaction between the solute and the solvent.[6]

Materials:

  • Vial containing this compound and the solvent

  • Ultrasonic bath or probe sonicator

Procedure:

  • Preparation: Prepare a suspension of the compound in the chosen solvent in a vial.

  • Sonication: Place the vial in an ultrasonic water bath.

  • Time Intervals: Sonicate for short intervals (e.g., 5-10 minutes) to avoid excessive heating of the sample.[7]

  • Visual Inspection: After each interval, visually inspect the solution for dissolution.

  • Cooling: If the sample becomes warm, allow it to cool to room temperature before further sonication.

Objective: To increase the solubility of the compound by increasing the kinetic energy of the system.

Materials:

  • Vial containing this compound and the solvent

  • Hot plate with a water or oil bath

  • Thermometer

Procedure:

  • Preparation: Prepare a suspension of the compound in the chosen solvent in a vial.

  • Heating: Gently warm the suspension in a water or oil bath with stirring.

  • Temperature Control: Monitor the temperature and avoid excessive heating, as it may lead to degradation of the compound. The effect of temperature on solubility is dependent on the enthalpy of dissolution.[8][9]

  • Observation: Observe for dissolution as the temperature increases.

  • Cooling: Once dissolved, be aware that the compound may precipitate out of solution upon cooling if the saturation point is reached at a lower temperature.

G cluster_troubleshooting Troubleshooting Solubility Issues start Poor Solubility Observed check_conversion Is conversion to free base an option? start->check_conversion convert Convert to Free Base check_conversion->convert Yes select_solvent Select a more polar solvent or use a co-solvent system check_conversion->select_solvent No end_soluble Solubility Achieved convert->end_soluble physical_methods Employ physical methods (heating, sonication) select_solvent->physical_methods If still problematic select_solvent->end_soluble physical_methods->end_soluble

Caption: Decision-making flowchart for troubleshooting solubility issues.

References

Troubleshooting unexpected NMR peaks in 2,6-Dimethylisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide is designed for researchers, chemists, and drug development professionals who utilize 2,6-dimethylisonicotinic acid in their work and have encountered unexpected signals in their Nuclear Magnetic Resonance (NMR) spectra. As a substituted pyridine derivative, the NMR spectrum of this compound can be influenced by a variety of factors including residual solvents, synthesis byproducts, degradation, and experimental conditions. This document provides a structured, in-depth approach to identifying the root cause of these anomalous peaks and ensuring the quality of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for pure 2,6-dimethylisonicotinic acid?

A1: The expected chemical shifts can vary slightly based on the solvent used. However, a typical spectrum will feature two singlets. In D₂O, the methyl protons appear around δ 2.82 ppm and the two equivalent pyridine protons appear around δ 8.05 ppm.[1] In a non-protic solvent like DMSO-d₆, you would also expect to see a very broad singlet for the carboxylic acid proton, typically far downfield (>12 ppm).

Q2: I see a sharp singlet around δ 2.1 ppm in my CDCl₃ spectrum and another at δ 7.26 ppm. What are these?

A2: These are very common impurities. The peak at δ 7.26 ppm is the residual signal from non-deuterated chloroform (CHCl₃) in your CDCl₃ solvent.[2] A peak around δ 2.1 ppm is often due to trace amounts of acetone, a common laboratory solvent used for cleaning glassware.[3][4]

Q3: All my peaks look broad, distorted, and asymmetrical. What is the most likely cause?

A3: This is a classic symptom of poor magnetic field homogeneity, or "bad shimming."[5][6][7] This can be caused by several factors including insufficient solvent volume, a poor quality NMR tube, the presence of solid particles in the sample, or temperature gradients.[7][8][9] Re-shimming the spectrometer, either automatically or manually, is the first step to resolving this. If the problem persists, the sample itself should be inspected.[8]

Q4: There is a very broad peak that seems to move between spectra. What is it?

A4: A broad, shifting peak is characteristic of an exchangeable proton, such as the carboxylic acid proton (-COOH) or residual water (H₂O). The chemical shift of these protons is highly sensitive to concentration, temperature, solvent, and pH. The carboxylic acid proton of 2,6-dimethylisonicotinic acid is expected in the δ 10-13 ppm region but can be broader and more variable.[10] This peak will disappear upon adding a drop of D₂O to your sample.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing the origin of unexpected NMR peaks based on their location in the spectrum.

Issue 1: Unexpected Peaks in the Aromatic Region (δ 7.5 - 9.0 ppm)

Anomalous signals in the region typically assigned to pyridine protons can indicate the presence of structurally related impurities.

Possible Cause A: Formation of 2,6-Dimethylisonicotinic Acid N-oxide
  • Causality: The nitrogen atom in the pyridine ring is susceptible to oxidation, a common side reaction during synthesis or a degradation pathway during storage. This forms the corresponding N-oxide. N-oxidation alters the electronic environment of the ring, typically deshielding the aromatic protons and shifting them downfield.[11][12][13]

  • Identification: The two aromatic protons in the N-oxide derivative will likely appear as a singlet shifted downfield from the parent compound's aromatic signal. For comparison, the aromatic protons in pyridine N-oxide itself are found at δ 8.25-8.27 ppm in CDCl₃.[13]

  • Confirmation: Confirmation can be achieved by synthesizing a small amount of the N-oxide standard or by using 2D NMR techniques like HMBC to correlate the aromatic protons to the methyl and carboxyl carbons.

Possible Cause B: Residual Starting Material (e.g., 2,6-Lutidine)
  • Causality: If 2,6-dimethylisonicotinic acid is synthesized by the oxidation of 2,6-lutidine (2,6-dimethylpyridine), an incomplete reaction will leave residual starting material.

  • Identification: 2,6-Lutidine has three distinct signals in its ¹H NMR spectrum: a singlet for the two equivalent methyl groups (around δ 2.4-2.5 ppm) and two signals in the aromatic region for the β- and γ-protons (typically δ 7.0-7.5 ppm).[14]

  • Confirmation: The most straightforward method is to "spike" your NMR sample with a drop of authentic 2,6-lutidine. If the unexpected peaks increase in intensity relative to your product peaks, the impurity is confirmed.

Workflow for Troubleshooting Aromatic Impurities

start Unexpected Aromatic Peak cause1 Possible Cause: N-Oxide Formation start->cause1 Is the peak a singlet downfield of product? cause2 Possible Cause: Residual Starting Material (e.g., 2,6-Lutidine) start->cause2 Are there multiple new aromatic & aliphatic peaks? action1 Action: Compare to N-oxide literature values. Use 2D NMR (HMBC). cause1->action1 action2 Action: Spike sample with suspected starting material. cause2->action2

Caption: Troubleshooting workflow for aromatic impurities.

Issue 2: Unexpected Peaks in the Aliphatic Region (δ 0.5 - 4.0 ppm)

This region is highly susceptible to contamination from common laboratory solvents.

Possible Cause A: Residual Solvent Contamination
  • Causality: Solvents used during synthesis, workup (e.g., ethyl acetate, diethyl ether, hexane), or for cleaning glassware (e.g., acetone) can persist in the final product if not removed meticulously.

  • Identification: These impurities often appear as characteristic singlets, doublets, or triplets. A comprehensive table of common solvent impurities is essential for identification.[3][4][15]

  • Confirmation: Cross-reference the chemical shift and multiplicity of the unknown peak with the data in Table 2 below.

Possible Cause B: Esterification of the Carboxylic Acid
  • Causality: If an alcohol (e.g., methanol, ethanol) was used during synthesis or workup, particularly under acidic conditions, it can react with the carboxylic acid to form an ester, such as methyl 2,6-dimethylisonicotinate.

  • Identification: This will result in the disappearance of the broad -COOH signal and the appearance of new signals corresponding to the ester's alkyl group. For a methyl ester, a sharp singlet would appear around δ 3.9 ppm.[16] The chemical shifts of the pyridine ring protons and methyl groups would also be slightly altered.

  • Confirmation: Mass spectrometry can easily confirm the change in molecular weight. An HMBC experiment would show a correlation between the new ester alkyl protons and the carboxyl carbon.

Data & Protocols
Table 1: Expected ¹H and ¹³C Chemical Shifts for 2,6-Dimethylisonicotinic Acid
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm) (Predicted)Notes
Pyridine-H (C3, C5)~8.05 (s, 2H)~125Solvent dependent[1]
Pyridine-CH₃ (C2, C6)~2.82 (s, 6H)~23Solvent dependent[1]
Carboxyl (-COOH)>12 (br s, 1H)~167Broad, exchanges with D₂O, highly variable[10]
Pyridine-C (C2, C6)-~158Quaternary carbon
Pyridine-C (C4)-~148Quaternary carbon

Note: ¹³C shifts are predicted and may vary.

Table 2: Common Laboratory Impurities and ¹H Chemical Shifts (ppm)
CompoundCDCl₃DMSO-d₆D₂OMultiplicity
Acetone2.172.092.22s
Acetonitrile2.052.062.06s
Diethyl Ether3.48, 1.213.39, 1.103.59, 1.16q, t
Ethyl Acetate4.12, 2.05, 1.264.03, 1.99, 1.164.14, 2.06, 1.21q, s, t
Hexane1.25, 0.881.24, 0.861.28, 0.86m, m
Methanol3.493.163.34s
Toluene7.2-7.3, 2.367.2-7.3, 2.327.3-7.4, 2.37m, s
Water1.563.334.79s (broad)

Source: Adapted from values reported by Gottlieb, H. E., et al. (1997) and Fulmer, G. R., et al. (2010).[3][15]

Experimental Protocols
Protocol 1: D₂O Exchange for Identifying Labile Protons
  • Acquire Standard Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a non-protic deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add D₂O: Carefully uncap the NMR tube and add one drop of deuterium oxide (D₂O).

  • Mix: Recap the tube and gently invert it several times to ensure thorough mixing.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum.

  • Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons, such as -COOH and H₂O, will significantly decrease in intensity or disappear entirely in the second spectrum.

Protocol 2: Confirmation by Spiking
  • Identify Putative Impurity: Based on the troubleshooting guide, hypothesize the identity of an impurity (e.g., 2,6-lutidine).

  • Acquire Standard Spectrum: Obtain a clear ¹H NMR spectrum of your sample. Carefully integrate the product peaks and the suspected impurity peaks.

  • Spike the Sample: Add a very small, known quantity (e.g., <1 mg or a microliter) of the reference standard of the suspected impurity directly to the NMR tube.

  • Mix and Re-acquire: Mix thoroughly and re-acquire the spectrum using the same parameters.

  • Analyze: Compare the integrations. If the relative integration of the suspect peak has increased while the product peaks remain constant, the identity of the impurity is confirmed.

Master Troubleshooting Workflow

cluster_peak_type 1. Characterize the Peak cluster_cause 2. Hypothesize the Cause cluster_action 3. Take Action start Unexpected Peak in NMR Spectrum peak_broad Broad & Shifting Peak start->peak_broad peak_sharp Sharp Peak / Multiplet start->peak_sharp cause_exchange Exchangeable Proton (-COOH, H₂O) peak_broad->cause_exchange cause_shimming Poor Shimming peak_broad->cause_shimming (If all peaks are broad) cause_impurity Chemical Impurity peak_sharp->cause_impurity cause_paramagnetic Paramagnetic Species peak_sharp->cause_paramagnetic (If peaks are broad but shims are good) action_d2o Perform D₂O Exchange cause_exchange->action_d2o action_shim Re-shim Spectrometer Check Sample Prep cause_shimming->action_shim action_spike Consult Impurity Tables Spike Sample cause_impurity->action_spike action_filter Filter Sample cause_paramagnetic->action_filter

Caption: A general workflow for NMR troubleshooting.

References

Common impurities in 2,6-Dimethylisonicotinic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dimethylisonicotinic Acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification.

Introduction to the Purification of 2,6-Dimethylisonicotinic Acid

2,6-Dimethylisonicotinic acid is a valuable building block in medicinal chemistry and materials science. A common synthetic route to this compound is the oxidation of 2,6-lutidine.[1][2] While effective, this synthesis can result in a crude product containing various impurities. The successful removal of these impurities is critical to ensure the quality and consistency of downstream applications. This guide provides a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2,6-Dimethylisonicotinic acid synthesized from 2,6-lutidine?

The most prevalent impurities are typically related to the starting materials and side reactions during the oxidation process. These include:

  • Unreacted 2,6-Lutidine: The starting material for the synthesis is often present in the crude product.[3][4][5]

  • Oxidation Byproducts: Incomplete or over-oxidation can lead to the formation of related compounds, such as 2,6-diformylpyridine.[1]

  • Residual Solvents: Solvents used in the reaction and workup may be present in the final product.

Q2: What is the general strategy for purifying crude 2,6-Dimethylisonicotinic acid?

A multi-step purification strategy is often most effective. The general workflow involves:

  • Acid-Base Extraction: This powerful technique separates the acidic product from basic and neutral impurities.[6][7][8]

  • Recrystallization: This is a crucial step for removing any remaining impurities and obtaining a highly pure, crystalline product.[9][10]

Below is a diagram illustrating this general purification workflow.

PurificationWorkflow Crude Crude 2,6-Dimethylisonicotinic Acid (Contains product, unreacted 2,6-lutidine, byproducts) Extraction Acid-Base Extraction Crude->Extraction Recrystallization Recrystallization Extraction->Recrystallization Aqueous Layer containing Product Salt Impurities Basic & Neutral Impurities (e.g., 2,6-Lutidine) Extraction->Impurities Organic Layer Pure Pure 2,6-Dimethylisonicotinic Acid Recrystallization->Pure SolubleImpurities Soluble Impurities Recrystallization->SolubleImpurities Mother Liquor AcidBaseExtraction cluster_0 Separatory Funnel OrganicLayer Organic Layer (Ethyl Acetate) Contains: 2,6-Lutidine (neutral form) Separate Separate Layers OrganicLayer->Separate AqueousLayer Aqueous Layer (NaHCO3 solution) Contains: Sodium 2,6-dimethylisonicotinate (salt) AqueousLayer->Separate Crude Crude Product in Ethyl Acetate AddBase Add aq. NaHCO3 Crude->AddBase AddBase->OrganicLayer AddBase->AqueousLayer Acidify Acidify with HCl Separate->Acidify LutidineWaste 2,6-Lutidine in Organic Waste Separate->LutidineWaste Precipitate Precipitated Pure Product Acidify->Precipitate

References

Technical Support Center: Enhancing the Stability of 2,6-Dimethylisonicotinic Acid Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dimethylisonicotinic Acid Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution during experimental work. As Senior Application Scientists, we have compiled this guide to address common challenges and provide robust, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including pH, exposure to light (photostability), temperature, the presence of oxidizing agents, and the choice of solvent or co-solvents. As a pyridine carboxylic acid derivative and a hydrochloride salt, it is susceptible to hydrolytic degradation, particularly at non-optimal pH ranges, and potential photolytic degradation due to the aromatic pyridine ring.[1][2]

Q2: Why is the hydrochloride salt form used, and how does it impact stability?

A2: The hydrochloride salt is typically used to improve the solubility and dissolution rate of a weakly basic parent compound in aqueous media.[3][4] However, in solution, the salt can dissociate, and the resulting equilibrium between the protonated and free base forms is pH-dependent. This can lead to disproportionation, where the less soluble free base precipitates out of solution, especially if the pH rises above a critical point (pHmax).[5][6]

Q3: What are the likely degradation pathways for this molecule?

A3: Based on its structure, the potential degradation pathways include:

  • Hydrolysis: The amide linkage in related pyridine derivatives can be susceptible to acid or base-catalyzed hydrolysis.[1]

  • Oxidation: The pyridine ring nitrogen can be oxidized to form an N-oxide, particularly in the presence of peroxides or metal ions.[7]

  • Photodegradation: The aromatic pyridine ring can absorb UV light, leading to the formation of reactive intermediates and subsequent degradation products.[8][9]

  • Decarboxylation: While generally requiring harsh conditions, decarboxylation of pyridine carboxylic acids can occur, especially at elevated temperatures.[10]

Q4: How should I prepare a stock solution of this compound to maximize its initial stability?

A4: For initial use, it is recommended to prepare stock solutions in a suitable organic solvent like DMSO, ethanol, or acetonitrile and store them at low temperatures (-20°C or -80°C) in the dark.[11] For aqueous experiments, prepare fresh solutions from the stock or use an appropriate acidic buffer (e.g., pH 2-4) to maintain the protonated, more stable form of the molecule.[12]

Troubleshooting Guides

This section provides in-depth, question-and-answer-based troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Precipitation or Cloudiness Observed in Aqueous Solution

Q: I dissolved this compound in a neutral aqueous buffer, but over time, the solution has become cloudy, or a precipitate has formed. What is happening and how can I prevent it?

A: Causality and Troubleshooting

The observed precipitation is likely due to the disproportionation of the hydrochloride salt into its less soluble free base form. This occurs when the pH of the solution is at or above the pKa of the pyridine nitrogen, shifting the equilibrium towards the unprotonated, neutral species.

dot

References

Validation & Comparative

A Comparative Analysis of 2,6-Dimethylisonicotinic Acid and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the pyridine ring serves as a privileged scaffold, forming the core of numerous pharmacologically active compounds. Among its derivatives, isonicotinic acid and its analogs have garnered significant attention due to their diverse biological activities. This guide provides an in-depth comparative analysis of 2,6-dimethylisonicotinic acid and its key structural analogs: 2,6-dichloroisonicotinic acid, 2,6-dimethoxyisonicotinic acid, and 2,6-diaminoisonicotinic acid. By examining their synthesis, physicochemical properties, and biological activities through experimental data, this document aims to equip researchers and drug development professionals with the critical insights needed to select and design compounds for specific therapeutic applications.

Introduction: The Significance of 2,6-Disubstituted Isonicotinic Acids

Isonicotinic acid, or pyridine-4-carboxylic acid, is a versatile building block in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The substitution at the 2 and 6 positions of the pyridine ring profoundly influences the electronic properties, steric hindrance, and hydrogen bonding capabilities of the isonicotinic acid scaffold. This, in turn, dictates the molecule's interaction with biological targets, thereby modulating its efficacy and specificity.

This guide will dissect the nuanced differences imparted by methyl, chloro, methoxy, and amino substitutions, providing a rational basis for analog selection and further derivatization in drug discovery programs.

Synthesis of 2,6-Dimethylisonicotinic Acid and Its Analogs

The synthetic routes to these compounds are crucial for their accessibility in research and development. The choice of starting materials and reaction conditions can significantly impact yield, purity, and scalability.

Synthesis of 2,6-Dimethylisonicotinic Acid

A common and efficient method for the synthesis of 2,6-dimethylisonicotinic acid involves the oxidation of a readily available precursor, 2,6-lutidine (2,6-dimethylpyridine).

Experimental Protocol: Oxidation of 2,6-Lutidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-lutidine in a suitable solvent such as water or a mixed aqueous-organic solvent system.

  • Oxidant Addition: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), to the solution while maintaining a controlled temperature, typically between 60-100°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant. Filter the mixture to remove manganese dioxide.

  • Isolation and Purification: Acidify the filtrate with an acid like hydrochloric acid (HCl) to precipitate the 2,6-dimethylisonicotinic acid. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol or water can be performed for further purification.

An alternative route involves the hydrolysis of 2,6-dimethyl-4-cyanopyridine.[1]

Synthesis of 2,6-Dichloroisonicotinic Acid

2,6-Dichloroisonicotinic acid is often synthesized from citrazinic acid (2,6-dihydroxyisonicotinic acid) through a chlorination reaction.[2][3]

Experimental Protocol: Chlorination of Citrazinic Acid

  • Reactant Mixture: Suspend citrazinic acid and a phase-transfer catalyst like tetraethylammonium chloride in a chlorinating agent such as phosphorus oxychloride (POCl₃).[2][3]

  • Heating: Heat the reaction mixture under reflux, typically at temperatures between 130-145°C, for several hours.[2][3]

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.[2][3]

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.[2][3]

  • Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure to yield the solid 2,6-dichloroisonicotinic acid.[2][3]

Synthesis of 2,6-Dimethoxyisonicotinic Acid

This analog can be prepared from 2,6-dichloroisonicotinic acid via a nucleophilic substitution reaction with sodium methoxide.

Experimental Protocol: Methoxylation of 2,6-Dichloroisonicotinic Acid

  • Reaction Setup: Dissolve 2,6-dichloroisonicotinic acid in a suitable solvent like methanol.

  • Base Addition: Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Heating: Heat the mixture under reflux for a sufficient period to ensure complete substitution.

  • Work-up: After cooling, neutralize the reaction mixture with an acid.

  • Isolation: Remove the solvent under reduced pressure and purify the resulting solid, for instance, by recrystallization, to obtain 2,6-dimethoxyisonicotinic acid.

Synthesis of 2,6-Diaminoisonicotinic Acid

The synthesis of 2,6-diaminoisonicotinic acid can also be achieved from 2,6-dichloroisonicotinic acid through amination.

Experimental Protocol: Amination of 2,6-Dichloroisonicotinic Acid

  • Reaction Setup: Place 2,6-dichloroisonicotinic acid in a pressure vessel.

  • Aminating Agent: Add an aqueous solution of ammonia.

  • Heating: Heat the sealed vessel to a high temperature to facilitate the nucleophilic aromatic substitution.

  • Isolation: After cooling, the product, 2,6-diaminoisonicotinic acid, often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.

Comparative Physicochemical Properties

The substituents at the 2 and 6 positions significantly alter the physicochemical properties of the isonicotinic acid core. These properties, including acidity (pKa) and solubility, are fundamental to a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)Key Physicochemical Features
2,6-Dimethylisonicotinic Acid C₈H₉NO₂151.16~4.5 - 5.0Electron-donating methyl groups increase the basicity of the pyridine nitrogen.
2,6-Dichloroisonicotinic Acid C₆H₃Cl₂NO₂192.00[4]~2.0 - 2.5Electron-withdrawing chloro groups decrease the basicity of the pyridine nitrogen, making the carboxylic acid more acidic.
2,6-Dimethoxyisonicotinic Acid C₈H₉NO₄183.16[5]~4.0 - 4.5Electron-donating methoxy groups increase the basicity of the pyridine nitrogen, but to a lesser extent than methyl groups.
2,6-Diaminoisonicotinic Acid C₆H₇N₃O₂153.14Multiple pKa valuesThe amino groups introduce basic centers, and the molecule can exist as a zwitterion.

Experimental Protocol: Determination of pKa by Potentiometric Titration

  • Sample Preparation: Prepare a solution of the compound of interest (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low.[6]

  • Titration Setup: Use a calibrated pH meter with a glass electrode. Place the sample solution in a beaker with a magnetic stirrer.[6]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.[6]

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.[7]

Comparative Biological Activities

The diverse electronic and steric properties of these analogs translate into a range of biological activities. While comprehensive side-by-side comparative studies are limited, existing data allows for an initial assessment.

Antimicrobial and Antifungal Activity

Isonicotinic acid derivatives, most notably isoniazid, are renowned for their antimycobacterial properties.[8] The mechanism of isoniazid involves its activation by a catalase-peroxidase enzyme (KatG) in Mycobacterium tuberculosis, leading to the inhibition of mycolic acid synthesis, an essential component of the bacterial cell wall.[8]

While direct comparative data for the 2,6-disubstituted analogs against a uniform panel of microbes is scarce, the structural features of these compounds suggest potential for antimicrobial activity. The lipophilicity and electronic nature of the substituents will influence cell wall penetration and interaction with intracellular targets. For instance, derivatives of isonicotinic acid have shown promising activity against various bacterial and fungal strains.[3][9] It is plausible that the dimethyl and dichloro analogs, with their increased lipophilicity compared to the parent isonicotinic acid, may exhibit enhanced cell permeability. The diamino analog, with its potential for hydrogen bonding, might interact differently with microbial targets.

Enzyme Inhibition

Enzyme inhibition is a common mechanism of action for many drugs. The isonicotinic acid scaffold can be tailored to target specific enzymes.

Other Enzyme Targets: The isonicotinic acid core can be incorporated into molecules designed to inhibit various other enzymes. For example, derivatives of isonicotinic acid have been explored as inhibitors of enzymes involved in porphyrin synthesis.[10] The specific substitutions at the 2 and 6 positions would be critical in determining the binding affinity and selectivity for a given enzyme target.

Structure-Activity Relationship (SAR) Insights and Future Directions

The comparative analysis of these four analogs provides valuable insights into the structure-activity relationships of 2,6-disubstituted isonicotinic acids:

  • Electronic Effects: The electron-donating methyl and methoxy groups increase the electron density on the pyridine ring, making the nitrogen atom more basic. Conversely, the electron-withdrawing chloro groups decrease the basicity of the nitrogen and increase the acidity of the carboxylic acid. The amino groups in the diamino analog introduce additional basic centers. These electronic modifications are critical for interactions with biological targets, particularly those involving ionic or hydrogen bonding.

  • Steric Effects: The size of the substituents at the 2 and 6 positions can influence the binding affinity of the molecule to its target. The methyl and chloro groups are of similar size, while the methoxy groups are slightly larger. These steric factors can be exploited to achieve selectivity for a particular enzyme isoform or receptor subtype.

  • Solubility and Lipophilicity: The nature of the substituents also affects the solubility and lipophilicity of the compounds. The dimethyl and dichloro analogs are more lipophilic than the parent isonicotinic acid, which may enhance their ability to cross cell membranes. The dimethoxy and diamino analogs are more polar and may have different solubility profiles.

Future research should focus on:

  • Direct Comparative Studies: There is a clear need for studies that directly compare the biological activities of 2,6-dimethylisonicotinic acid and its key analogs against a standardized panel of microbial strains and enzymes. This would provide a more definitive understanding of their relative potencies and spectra of activity.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design. This includes identifying their specific molecular targets and characterizing their interactions at the atomic level.

  • Pharmacokinetic Profiling: A comprehensive evaluation of the ADME properties of these analogs is necessary to assess their potential as drug candidates.

Conclusion

2,6-Dimethylisonicotinic acid and its analogs represent a promising class of compounds with diverse and tunable biological activities. The choice of substituents at the 2 and 6 positions provides a powerful tool for modulating their physicochemical properties and biological effects. This guide has provided a framework for understanding the key differences between the dimethyl, dichloro, dimethoxy, and diamino analogs, from their synthesis to their potential therapeutic applications. By leveraging these insights, researchers and drug development professionals can make more informed decisions in the design and development of novel therapeutic agents based on the versatile isonicotinic acid scaffold.

References

A Senior Application Scientist's Guide to the Synthesis of 2,6-Dimethylisonicotinic Acid: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dimethylisonicotinic acid (CAS No. 54221-93-1) is a pivotal pyridine-based heterocyclic building block in medicinal chemistry and materials science.[1][] Its rigid, substituted pyridine core is a common scaffold in the design of bioactive molecules and functional materials. The efficient and scalable synthesis of this compound is therefore a subject of considerable interest for researchers in both academic and industrial settings.

This guide provides an in-depth comparison of two prominent synthetic routes to 2,6-Dimethylisonicotinic acid, starting from different precursors. We will dissect each methodology, offering not just the procedural steps but also the underlying chemical rationale, field-proven insights into potential challenges, and a comparative analysis of their overall efficacy. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific laboratory or production needs.

Route 1: Direct Oxidation of 2,6-Lutidine

The most direct conceptual approach to 2,6-Dimethylisonicotinic acid is the oxidation of one of the methyl groups of the readily available starting material, 2,6-lutidine (also known as 2,6-dimethylpyridine).[3][4] However, controlling the oxidation to be selective for one methyl group while preventing over-oxidation to pyridine-2,6-dicarboxylic acid or ring-opening presents a significant chemical challenge.[5] Various oxidizing agents have been employed, with strong, chromium-based reagents being a historically common, if environmentally problematic, choice.

Principle and Mechanism

This route leverages a strong oxidizing agent, such as sodium dichromate in an acidic medium, to convert a benzylic-like methyl group into a carboxylic acid. The reaction proceeds via a complex mechanism involving the formation of a chromate ester followed by a series of oxidation steps that progressively transform the methyl group into an aldehyde and finally into the carboxylic acid. The acidic environment is crucial for activating the oxidizing agent. The challenge lies in the fact that both methyl groups are susceptible to oxidation, which can lead to the dicarboxylic acid byproduct.

Experimental Protocol: Oxidation with Sodium Dichromate

The following protocol is adapted from methodologies described for the oxidation of substituted pyridines.[6]

Materials:

  • 2,6-Lutidine (2,6-Dimethylpyridine)

  • Sodium Dichromate (Na₂Cr₂O₇)

  • Sulfuric Acid (H₂SO₄), 65% w/w

  • Water

  • Ice

Procedure:

  • Prepare a solution of 2,6-lutidine dissolved in 65% sulfuric acid.

  • In a separate vessel, prepare an aqueous solution of sodium dichromate.

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnels, add an initial charge of sulfuric acid.

  • Heat the reactor contents to approximately 90-100°C.[6]

  • Simultaneously and slowly, add the 2,6-lutidine/sulfuric acid solution and the sodium dichromate solution to the reactor over a period of 2-3 hours, maintaining the temperature at 100°C.[6]

  • After the addition is complete, continue stirring the reaction mixture at 100°C for an additional hour to ensure the reaction goes to completion.[6]

  • Cool the reaction mixture to approximately 25°C with continued stirring. The product may precipitate as a complex with chromium salts.

  • Filter the resulting solid.

  • To isolate the free acid, the intermediate complex must be hydrolyzed. This is typically achieved by heating the solid in a large volume of water (5-15 times the weight of the solid) for 1-4 hours.[6]

  • Cool the hydrolysis mixture to induce precipitation of the pure 2,6-Dimethylisonicotinic acid.

  • Filter the white crystalline product, wash with cold water, and dry under vacuum.

Workflow Diagram: Oxidation Route

Lutidine 2,6-Lutidine Reagents Na₂Cr₂O₇ / H₂SO₄ 100°C, 3.5h Lutidine->Reagents Complex Intermediate Chromium Complex Reagents->Complex Oxidation Hydrolysis Hot Water Hydrolysis Complex->Hydrolysis Product 2,6-Dimethylisonicotinic Acid Hydrolysis->Product Isolation

Caption: Workflow for the synthesis via oxidation of 2,6-lutidine.

Discussion
  • Expertise & Experience: The primary advantage of this route is the use of a cheap and readily available starting material. However, the control of the reaction temperature is critical. Exceeding the optimal temperature can lead to increased formation of the dicarboxylic acid byproduct and potential decomposition. The simultaneous addition of reactants is a technique used to maintain a controlled stoichiometry and manage the exothermicity of the reaction.

  • Trustworthiness: A successful reaction is indicated by the consumption of the starting materials and the formation of a precipitate. The final product's identity and purity should be confirmed using techniques such as NMR and Mass Spectrometry, as referenced in analytical data for the target compound.[1] The melting point of the final product provides a quick check of purity.

  • Challenges & Considerations: The most significant drawback is the environmental impact. The use of stoichiometric amounts of hexavalent chromium results in large quantities of hazardous waste, which is costly and difficult to dispose of properly.[5] Furthermore, the harsh acidic conditions and high temperatures require specialized equipment. While this method is direct, the purification from chromium salts can be cumbersome.

Route 2: Hydrolysis of 2,6-Dimethyl-4-cyanopyridine

An alternative strategy involves a two-step process: the synthesis of an intermediate, 2,6-Dimethyl-4-cyanopyridine, followed by its hydrolysis to the desired carboxylic acid. This approach avoids the use of harsh oxidizing agents in the final step, replacing it with a more controlled hydrolysis reaction.

Principle and Mechanism

This route relies on the well-established conversion of a nitrile (-C≡N) group to a carboxylic acid (-COOH) via acid-catalyzed hydrolysis. The reaction proceeds in two stages: first, the nitrile is protonated and attacked by water to form an imidic acid, which tautomerizes to an amide. Second, the amide is further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt. This method offers high selectivity as only the nitrile group is reactive under these conditions.

Experimental Protocol: Acid Hydrolysis of a Nitrile Precursor

The following protocol is based on a procedure disclosed in patent literature.[1]

Materials:

  • 2,6-Dimethyl-4-cyanopyridine

  • Sulfuric Acid (H₂SO₄), concentrated

  • Sodium Hydroxide (NaOH), 10N solution

  • Diethyl Ether

  • Ice

Procedure:

  • In a round-bottom flask, combine 1.0 g of 2,6-Dimethyl-4-cyanopyridine with 5 mL of concentrated sulfuric acid.

  • Heat the mixture to 100°C and maintain this temperature for 5 hours with stirring.[1]

  • After 5 hours, cool the resulting solution in an ice bath.

  • Carefully neutralize the solution by slowly adding 10N sodium hydroxide until the pH reaches 3.5.[1] This step is highly exothermic and must be performed with caution.

  • Concentrate the neutralized solution to dryness under reduced pressure. The residue will contain the product along with inorganic salts (e.g., sodium sulfate).

  • The crude product is then isolated via continuous extraction. Place the solid residue in a Soxhlet extractor and extract with diethyl ether for 48 hours.[1]

  • Evaporate the ether from the extract to yield the 2,6-Dimethylisonicotinic acid product.

Workflow Diagram: Nitrile Hydrolysis Route

Cyano 2,6-Dimethyl-4-cyanopyridine Reagents Conc. H₂SO₄ 100°C, 5h Cyano->Reagents Hydrolysis Hydrolysis Reaction Reagents->Hydrolysis Workup 1. Neutralize (pH 3.5) 2. Concentrate 3. Soxhlet Extraction Hydrolysis->Workup Product 2,6-Dimethylisonicotinic Acid Workup->Product Purification

Caption: Workflow for the synthesis via nitrile hydrolysis.

Discussion
  • Expertise & Experience: This route offers excellent control and selectivity in the final step. The main consideration is the multi-step nature of the overall synthesis, as the starting material, 2,6-Dimethyl-4-cyanopyridine, must first be prepared. The workup is a classic example of isolating a polar organic molecule from a milieu of inorganic salts. The choice of Soxhlet extraction is indicative of a product with moderate solubility in common organic solvents, requiring a continuous extraction method for efficient recovery.

  • Trustworthiness: The progress of the hydrolysis can be monitored by TLC or LC-MS by observing the disappearance of the starting nitrile. The final product's identity can be confirmed by NMR and MS, with expected signals at approximately 2.82 ppm for the methyl protons and 8.05 ppm for the pyridine protons in D₂O, and a molecular ion peak at m/z 151.[1]

  • Challenges & Considerations: The primary drawback is the availability and cost of the 2,6-Dimethyl-4-cyanopyridine precursor. While the final step is clean, the overall efficiency of the synthetic sequence depends heavily on the route used to obtain this nitrile. The workup, involving careful neutralization of concentrated acid and a lengthy 48-hour extraction, can be labor-intensive and time-consuming for larger scales.

Comparative Analysis

To provide a clear, at-a-glance comparison, the key parameters of each route are summarized below.

FeatureRoute 1: Direct OxidationRoute 2: Nitrile Hydrolysis
Starting Material 2,6-Lutidine2,6-Dimethyl-4-cyanopyridine
Key Reagents Sodium Dichromate, Sulfuric AcidConcentrated Sulfuric Acid, NaOH
Reaction Conditions High Temperature (100°C), Strong AcidHigh Temperature (100°C), Strong Acid
Selectivity Moderate; risk of over-oxidationHigh; selective to the nitrile group
Number of Steps 1 (plus hydrolysis of complex)1 (precursor synthesis not included)
Workup/Purification Filtration, Hydrolysis of metal complexNeutralization, Evaporation, Soxhlet Extraction
Environmental Impact High; generates heavy metal wasteModerate; generates acid/base waste
Scalability Challenging due to waste disposalChallenging due to lengthy extraction
Ideal Application When 2,6-lutidine is the only available precursor and waste disposal is manageable.When the nitrile precursor is available and high purity is prioritized over speed.

Conclusion and Recommendations

Both synthetic routes present viable pathways to 2,6-Dimethylisonicotinic acid, each with a distinct profile of advantages and disadvantages.

Route 1 (Direct Oxidation) is attractive for its directness and use of a basic, inexpensive starting material. However, its reliance on stoichiometric heavy metal oxidants makes it environmentally untenable for large-scale production and presents significant safety and waste disposal challenges. It may be considered for small-scale synthesis where expediency is paramount and appropriate waste handling infrastructure is in place.

Route 2 (Nitrile Hydrolysis) offers superior selectivity and a cleaner final transformation, avoiding problematic heavy metal reagents. Its primary limitation is the need to first synthesize the nitrile precursor, adding steps to the overall process. The laborious workup may also limit its throughput. This route is recommended for laboratory-scale synthesis where product purity and avoidance of heavy metal contaminants are the highest priorities.

For researchers in drug development, where metal contamination is a critical concern, Route 2 is the scientifically superior choice . For process chemists looking towards industrial-scale synthesis, neither of these routes is ideal. Future research should focus on developing a catalytic oxidation method for Route 1, using molecular oxygen or another green oxidant, which would combine the atom economy of the direct approach with the environmental benefits of a cleaner process.[5]

References

A Researcher's Guide to the Cross-Validation of 2,6-Dimethylisonicotinic Acid Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rigorous validation of any new chemical entity is paramount. This guide provides a comprehensive framework for the cross-validation of 2,6-Dimethylisonicotinic acid hydrochloride, a nicotinic acid derivative with significant potential in various therapeutic areas. We will explore its performance in key experimental assays and compare it with relevant alternatives, offering a scientifically grounded perspective on its efficacy and potential applications. This document is intended to serve as a practical guide for researchers seeking to independently verify and expand upon the existing body of knowledge surrounding this compound.

Introduction to this compound

2,6-Dimethylisonicotinic acid, also known as 2,6-lutidine-4-carboxylic acid, is a derivative of isonicotinic acid. The hydrochloride salt enhances its solubility and stability, making it more amenable to experimental and pharmaceutical applications. Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and antibacterial properties.[1][2] Furthermore, certain derivatives have been investigated for their ability to induce systemic acquired resistance in plants.[3] The dimethyl substitution on the pyridine ring can significantly influence the compound's steric and electronic properties, potentially modulating its biological activity and specificity compared to the parent nicotinic acid or other substituted analogs.

This guide will focus on a comparative analysis against two key alternatives:

  • Isonicotinic Acid: The parent compound, providing a baseline for assessing the impact of the dimethyl substitution.

  • 2,6-Dichloroisonicotinic Acid: An alternative with different electron-withdrawing substituents, offering insights into the role of electronic effects on activity.[3]

Comparative In Vitro Anti-Inflammatory Activity

Rationale: Chronic inflammation is a hallmark of numerous diseases. The ability of a compound to modulate inflammatory responses is a key indicator of its therapeutic potential. Here, we outline a protocol to compare the anti-inflammatory effects of this compound and its alternatives in a well-established cell-based assay.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This experiment will quantify the ability of the test compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Isonicotinic acid

  • 2,6-Dichloroisonicotinic acid

  • Griess Reagent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Step-by-Step Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute them to final concentrations in the cell culture medium. Pre-treat the cells with various concentrations of the compounds for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

  • Nitrite Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is proportional to the NO produced.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. This will determine if the observed reduction in NO is due to an anti-inflammatory effect or simply cytotoxicity.

Data Analysis and Expected Outcome:

The percentage of NO inhibition can be calculated using the following formula:

% Inhibition = [1 - (Absorbance of Treated Group / Absorbance of LPS Control Group)] x 100

The results can be summarized in a table to compare the IC₅₀ values (the concentration at which 50% of NO production is inhibited) for each compound.

Table 1: Comparative Anti-inflammatory Activity

CompoundIC₅₀ (µM) for NO InhibitionCell Viability at IC₅₀ (%)
2,6-Dimethylisonicotinic acid HCl[Experimental Value][Experimental Value]
Isonicotinic Acid[Experimental Value][Experimental Value]
2,6-Dichloroisonicotinic Acid[Experimental Value][Experimental Value]
Indomethacin (Positive Control)[Known Value][Known Value]

A lower IC₅₀ value indicates greater potency. The cell viability data is crucial to ensure that the observed effects are not due to toxicity.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate culture->seed treat Pre-treat with Compounds seed->treat stimulate Stimulate with LPS treat->stimulate griess Griess Assay for NO stimulate->griess mtt MTT Assay for Viability stimulate->mtt Calculate % Inhibition Calculate % Inhibition griess->Calculate % Inhibition Assess Cytotoxicity Assess Cytotoxicity mtt->Assess Cytotoxicity

Caption: Workflow for in vitro anti-inflammatory testing.

Comparative Antibacterial Activity

Rationale: The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Nicotinic acid derivatives have shown promise in this area.[2] This section details a standardized method to compare the antibacterial efficacy of this compound against its alternatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

This protocol determines the lowest concentration of a compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • Test compounds

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

Step-by-Step Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of each test compound in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

  • MBC Determination:

    • Take an aliquot from the wells showing no growth in the MIC assay.

    • Spread the aliquot onto MHA plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that shows no bacterial growth on the MHA plates.

Data Analysis and Expected Outcome:

The MIC and MBC values for each compound against different bacterial strains can be tabulated for direct comparison.

Table 2: Comparative Antibacterial Activity

CompoundMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coli
2,6-Dimethylisonicotinic acid HCl[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Isonicotinic Acid[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
2,6-Dichloroisonicotinic Acid[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Ciprofloxacin (Positive Control)[Known Value][Known Value][Known Value][Known Value]

Lower MIC and MBC values indicate higher antibacterial potency. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Workflow Diagram:

G cluster_mic MIC Determination cluster_mbc MBC Determination prep Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate prep->inoculate dilute Serial Dilution of Compounds dilute->inoculate incubate_mic Incubate 18-24h inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic plate Plate from 'No Growth' Wells read_mic->plate Lowest Concentration with No Visible Growth Lowest Concentration with No Visible Growth read_mic->Lowest Concentration with No Visible Growth incubate_mbc Incubate 24h plate->incubate_mbc read_mbc Read MBC incubate_mbc->read_mbc Lowest Concentration with No Colonies Lowest Concentration with No Colonies read_mbc->Lowest Concentration with No Colonies

Caption: Workflow for MIC and MBC determination.

Physicochemical and Pharmacokinetic Profiling

Rationale: The therapeutic potential of a compound is not solely dependent on its biological activity but also on its physicochemical properties and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Key Parameters for Comparison:

  • Solubility: Crucial for formulation and bioavailability. Can be determined using standard shake-flask methods in various buffers (e.g., pH 2.0, 7.4).

  • LogP/LogD: Indicates the lipophilicity of a compound, which affects its ability to cross cell membranes. Can be determined experimentally or predicted using computational models.

  • Metabolic Stability: Assessed by incubating the compound with liver microsomes and measuring its degradation over time. This provides an early indication of its half-life in vivo.

Table 3: Comparative Physicochemical and In Vitro ADME Properties

Parameter2,6-Dimethylisonicotinic acid HClIsonicotinic Acid2,6-Dichloroisonicotinic Acid
Aqueous Solubility (pH 7.4, mg/mL)[Experimental Value][Experimental Value][Experimental Value]
LogD (pH 7.4)[Experimental Value][Experimental Value][Experimental Value]
In Vitro Metabolic Half-life (min)[Experimental Value][Experimental Value][Experimental Value]

These parameters provide a more complete picture of the compound's drug-like properties and help in selecting the most promising candidates for further in vivo studies.

Conclusion and Future Directions

This guide provides a framework for the systematic cross-validation of this compound. By comparing its performance against relevant alternatives in standardized assays, researchers can gain a comprehensive understanding of its therapeutic potential. The data generated from these experiments will be crucial for making informed decisions about its advancement in the drug discovery and development pipeline.

Future studies should focus on elucidating the mechanism of action of this compound and evaluating its efficacy and safety in relevant animal models of disease.

References

A Comparative Analysis of 2,6-Dimethylisonicotinic Acid and 2,6-Dichlorohomonicotinic Acid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 2,6-Dimethylisonicotinic acid and 2,6-dichlorohomonicotinic acid. In the absence of direct comparative experimental studies, this document leverages fundamental chemical principles, known synthetic pathways, and data from structurally related analogs to offer a predictive comparison of their properties and potential applications. This analysis is intended to guide researchers in selecting the appropriate molecule for their specific research and development objectives.

Introduction: A Tale of Two Pyridines

At first glance, 2,6-Dimethylisonicotinic acid and 2,6-dichlorohomonicotinic acid are both derivatives of the pyridine carboxylic acid scaffold, a cornerstone in medicinal chemistry and agrochemistry.[1] However, their structural nuances—the nature of the substituents and the core scaffold itself—imply significant divergence in their chemical reactivity, physical properties, and, consequently, their biological applications.

2,6-Dimethylisonicotinic acid is a derivative of isonicotinic acid, where the carboxylic acid is directly attached to the 4-position of the pyridine ring.[2] It is decorated with two electron-donating methyl groups at the 2 and 6 positions.

2,6-dichlorohomonicotinic acid , in contrast, is built upon a homonicotinic acid framework. The "homo" designation signifies the insertion of a methylene (-CH2-) spacer between the pyridine ring and the carboxylic acid group. This molecule features two strongly electron-withdrawing chlorine atoms at the 2 and 6 positions.

This guide will dissect these differences to build a comparative profile, exploring their synthesis, predicting their reactivity and biological potential, and providing robust experimental protocols for their future evaluation.

Molecular Structure and Physicochemical Properties

The fundamental differences in the core structure (isonicotinic vs. homonicotinic) and substitution pattern (dimethyl vs. dichloro) are the primary determinants of the compounds' physicochemical behavior.

Property2,6-Dimethylisonicotinic acid2,6-dichlorohomonicotinic acidRationale for Predicted Differences
Molecular Formula C₈H₉NO₂[3]C₇H₅Cl₂NO₂Elemental composition difference.
Molecular Weight 151.16 g/mol [3]206.03 g/mol Presence of heavier chlorine atoms and one less carbon and hydrogen atoms.
IUPAC Name 2,6-dimethylpyridine-4-carboxylic acid(2,6-dichloropyridin-3-yl)acetic acidReflects the isonicotinic vs. homonicotinic (acetic acid derivative) core.
Predicted Acidity (pKa) Higher pKa (less acidic)Lower pKa (more acidic)The insulating -CH2- group in the homonicotinic acid derivative reduces the electron-withdrawing effect of the pyridine ring on the carboxyl group, making it more like acetic acid. Conversely, the electron-donating methyl groups on the isonicotinic acid increase electron density on the ring, slightly decreasing the acidity of the directly attached carboxyl group.
Predicted Lipophilicity (LogP) LowerHigherChlorine atoms significantly increase lipophilicity compared to methyl groups, a factor that can enhance membrane permeability.[4]
Predicted Ring Reactivity Activated towards electrophilic substitutionDeactivated towards electrophilic substitution; activated towards nucleophilic substitutionThe electron-donating methyl groups increase the electron density of the pyridine ring.[5] Conversely, the electron-withdrawing chlorine atoms decrease ring electron density, making the ring susceptible to nucleophilic attack, particularly at the positions occupied by the chlorine atoms.[1]

Synthesis Pathways: Building the Scaffolds

The synthetic routes to these compounds are distinct and reflect the reactivity of their respective precursors.

Synthesis of 2,6-Dimethylisonicotinic Acid

The synthesis of 2,6-Dimethylisonicotinic acid is often achieved through the hydrolysis of a nitrile precursor. A common route starts from 2,6-dimethyl-4-cyanopyridine.[3] This method leverages the stability of the pyridine ring under the conditions required for nitrile hydrolysis.

cluster_0 Synthesis of 2,6-Dimethylisonicotinic Acid start 2,6-Dimethyl-4-cyanopyridine product 2,6-Dimethylisonicotinic acid start->product Acid or Base Hydrolisis

Caption: Synthesis of 2,6-Dimethylisonicotinic acid.

Synthesis of 2,6-dichlorohomonicotinic acid

A convenient, chromatography-free synthesis for 2,6-dichlorohomonicotinic acid has been reported, which is crucial for its use as a building block in more complex syntheses.[6][7] The process involves two main steps: allylation of 2,6-dichloropyridine followed by oxidation of the allyl side chain.[6]

cluster_1 Synthesis of 2,6-dichlorohomonicotinic acid start 2,6-Dichloropyridine intermediate 3-allyl-2,6-dichloropyridine start->intermediate 1. LDA 2. Allyl chloride product 2,6-dichlorohomonicotinic acid intermediate->product KMnO₄ Oxidation (with Acetic Acid)

Caption: Synthesis of 2,6-dichlorohomonicotinic acid.[6]

Comparative Analysis of Potential Biological Activity

While direct experimental data comparing these two molecules is unavailable, we can infer their potential biological activities based on their structural features and the known activities of related compounds.

2,6-Dimethylisonicotinic acid: An Isonicotinic Acid Analog

The isonicotinic acid scaffold is the basis for the potent anti-tuberculosis drug isoniazid.[8][9] Derivatives of isonicotinic and the isomeric nicotinic acid have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[8][9]

  • Potential Antimicrobial Activity: The core isonicotinic acid structure suggests potential antimicrobial action. The methyl groups, being electron-donating, will increase the basicity of the pyridine nitrogen, which could influence interactions with biological targets.

  • Enzyme Inhibition: Pyridine carboxylic acids are known scaffolds for enzyme inhibitors.[10] The specific substitution pattern would determine target specificity.

2,6-dichlorohomonicotinic acid: A Versatile Synthetic Intermediate

The most concrete application for this molecule is its role as a key intermediate in the synthesis of the alkaloid phantasmidine.[6] This highlights its utility as a building block for complex natural product synthesis.

  • Agrochemical Potential: The 2,6-dichloro substitution pattern on a pyridine ring is a common feature in agrochemicals, particularly herbicides and plant defense activators.[11] For instance, 2,6-dichloroisonicotinic acid is a known inducer of systemic acquired resistance in plants. While the "homo" structure differs, the shared dichloropyridine moiety suggests that it could be explored for similar applications.

  • Pharmaceutical Building Block: The chlorine atoms serve as reactive handles for further chemical modification, such as nucleophilic substitution or cross-coupling reactions.[12] This makes the molecule a versatile starting point for creating libraries of compounds for drug discovery screening. The increased lipophilicity imparted by the chlorine atoms could be advantageous for developing compounds targeting the central nervous system.[4]

Caption: Inferred structure-activity relationships.

Supporting Experimental Protocols

To empirically validate the predicted activities, standardized assays are required. The following protocols provide a framework for the initial biological characterization of these compounds.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[13]

Causality: This method provides a quantitative measure of antimicrobial potency by challenging a standardized inoculum of bacteria with a serial dilution of the test compound. The use of a growth indicator dye provides an objective endpoint measurement.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve 2,6-Dimethylisonicotinic acid and 2,6-dichlorohomonicotinic acid in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) into Mueller-Hinton Broth (MHB). Incubate at 37°C until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland turbidity standard).

  • Assay Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of MHB to all wells.

  • Serial Dilution: Add 50 µL of the 10 mg/mL compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. This will create a concentration gradient.

  • Inoculation: Dilute the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL in MHB. Add 50 µL of this inoculum to each well (except for a sterility control well).

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determining MIC: After incubation, add 20 µL of a viability indicator dye (e.g., resazurin) to each well and incubate for another 2-4 hours. The MIC is the lowest concentration of the compound where no color change (indicating no metabolic activity) is observed.

cluster_0 Antimicrobial MIC Assay Workflow A Prepare Compound Stock Solutions (in DMSO) C Perform 2-fold Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Bacteria B->D C->D E Incubate at 37°C for 18-24 hours D->E F Add Resazurin Dye & Re-incubate E->F G Read Plate: Determine MIC F->G

Caption: Workflow for MIC determination.

Protocol 2: Enzyme Inhibition Assay (General Spectrophotometric Method)

This protocol outlines a general method to determine the IC₅₀ (the concentration of an inhibitor required to reduce enzyme activity by 50%) of a compound against a target enzyme.[14][15]

Causality: This assay measures the rate of an enzyme-catalyzed reaction by monitoring the change in absorbance of a substrate or product over time. By comparing the reaction rates in the presence and absence of the inhibitor, its potency can be quantified.[10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a suitable buffer solution at the optimal pH for the target enzyme.

    • Prepare a stock solution of the enzyme of interest.

    • Prepare a stock solution of the enzyme's substrate.

    • Dissolve test compounds in DMSO to create a range of stock concentrations.

  • Assay Setup: In a 96-well UV-transparent plate, add the following to each well:

    • Buffer solution.

    • A fixed concentration of the enzyme.

    • Varying concentrations of the test compound (inhibitor). Include a control with DMSO only.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells simultaneously to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader set to the appropriate wavelength for the product or substrate. Measure the absorbance at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the control (no inhibitor) to get the percent inhibition for each concentration.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC₅₀ value.

cluster_1 Enzyme Inhibition IC₅₀ Workflow A Prepare Enzyme, Substrate, & Inhibitor Solutions B Pre-incubate Enzyme with Varying [Inhibitor] A->B C Initiate Reaction by Adding Substrate B->C D Monitor Absorbance Change Kinetically C->D E Calculate Reaction Velocities (V₀) D->E F Plot % Inhibition vs. log[I] & Fit Curve E->F G Determine IC₅₀ Value F->G

Caption: Workflow for IC₅₀ determination.

Conclusion and Future Directions

This comparative guide illustrates that 2,6-Dimethylisonicotinic acid and 2,6-dichlorohomonicotinic acid, despite their superficial similarities, are fundamentally different molecules with distinct synthetic pathways and likely divergent biological potential.

  • 2,6-Dimethylisonicotinic acid represents a classical medicinal chemistry scaffold. Its isonicotinic acid core and electron-donating substituents suggest it is a candidate for development as a bioactive agent itself, likely in the antimicrobial or anti-inflammatory space.

  • 2,6-dichlorohomonicotinic acid stands out as a versatile and reactive building block. Its known role in natural product synthesis and the prevalence of its dichloropyridine motif in agrochemicals and pharmaceuticals position it as a valuable starting material for the synthesis of more complex target molecules.

Ultimately, the choice between these two compounds depends entirely on the researcher's goal. If the aim is to explore the biological activity of a novel isonicotinic acid derivative, the dimethylated compound is a logical choice. If the project requires a reactive intermediate for the construction of a larger, more complex molecule, the dichlorinated homonicotinic acid is the superior candidate. The experimental protocols provided herein offer a clear path forward for the empirical validation of these predictions.

References

A Researcher's Guide to Isotopic Labeling of 2,6-Dimethylisonicotinic Acid for Tracer Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and metabolic studies, the precise tracking of molecules in biological systems is paramount. Isotopic labeling of tracer compounds offers a powerful tool for elucidating metabolic pathways, determining pharmacokinetic profiles, and understanding drug distribution. This guide provides an in-depth technical comparison of isotopic labeling strategies for 2,6-dimethylisonicotinic acid, a key molecule in various biochemical investigations. We will explore the synthesis, application, and comparative performance of different isotopically labeled variants, providing you with the necessary insights to select the optimal tracer for your research needs.

The Strategic Importance of 2,6-Dimethylisonicotinic Acid as a Tracer

2,6-Dimethylisonicotinic acid, a pyridine derivative, serves as a valuable probe in metabolic research, particularly in studies related to nicotinamide adenine dinucleotide (NAD) metabolism.[1][2] Its structural similarity to nicotinic acid allows it to interact with relevant biological pathways, making it an effective tracer for investigating the dynamics of NAD synthesis and consumption.[3] The introduction of stable isotopes such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N) into the molecular structure of 2,6-dimethylisonicotinic acid enables its unambiguous detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Comparative Analysis of Isotopic Labeling Strategies

The choice of isotope for labeling 2,6-dimethylisonicotinic acid is a critical decision that influences the synthetic feasibility, cost, and analytical performance of the tracer. Here, we compare the three most common stable isotopes used for this purpose.

IsotopeKey AdvantagesKey DisadvantagesPrimary Analytical Technique
¹³C - High isotopic stability, no risk of exchange.[4] - Co-elutes perfectly with the unlabeled analyte in chromatography.[4][5] - Provides high accuracy in quantitative mass spectrometry.[6]- Generally more expensive starting materials and synthesis.[4]Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
²H (D) - Relatively inexpensive and readily available starting materials. - Can be introduced at various positions in the molecule.- Potential for deuterium-hydrogen (D-H) exchange, leading to signal instability.[7] - Can exhibit a chromatographic shift compared to the unlabeled analyte.[5] - Potential for kinetic isotope effects, which may alter metabolic rates.[8][9]Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁵N - Directly traces the fate of nitrogen atoms in metabolic pathways. - Provides unique information on nitrogen metabolism.- Fewer potential labeling sites compared to carbon or hydrogen. - Can be synthetically challenging to introduce.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy

For studies demanding the highest quantitative accuracy, ¹³C-labeled 2,6-dimethylisonicotinic acid is often the preferred choice due to its isotopic stability and co-elution with the native compound.[4] However, for initial or cost-sensitive studies, deuterium labeling presents a viable alternative, provided that potential issues with isotopic exchange and chromatographic shifts are carefully considered and controlled for. ¹⁵N labeling offers a specialized approach for investigating the specific role of the pyridine nitrogen in metabolic transformations.

Synthetic Pathways to Labeled 2,6-Dimethylisonicotinic Acid

The synthesis of isotopically labeled 2,6-dimethylisonicotinic acid typically starts with a labeled precursor, most commonly 2,6-lutidine. The strategic introduction of the isotopic label into the lutidine ring or its methyl groups is the first critical step.

cluster_0 Synthesis of Labeled 2,6-Lutidine cluster_1 Conversion to Labeled 2,6-Dimethylisonicotinic Acid Labeled Precursors Labeled Precursors Labeled 2,6-Lutidine Labeled 2,6-Lutidine Labeled Precursors->Labeled 2,6-Lutidine Condensation/Cyclization Labeled 2,6-Lutidine_2 Labeled 2,6-Lutidine Labeled Cyanopyridine Labeled Cyanopyridine Labeled 2,6-Lutidine_2->Labeled Cyanopyridine Ammoxidation [31, 37] Labeled Isonicotinic Acid Labeled Isonicotinic Acid Labeled Cyanopyridine->Labeled Isonicotinic Acid Hydrolysis

Figure 1: General synthetic workflow for labeled 2,6-dimethylisonicotinic acid.

Protocol 1: Synthesis of Deuterated 2,6-Lutidine

This protocol describes a method for preparing fully deuterated 2,6-lutidine (2,6-lutidine-d₉) via H-D exchange, which can then be used as a precursor for deuterated 2,6-dimethylisonicotinic acid.

Materials:

  • 2,6-Lutidine

  • Deuterium oxide (D₂O)

  • Platinum catalyst (Pt)

Procedure:

  • In a sealed reaction vessel, combine 2,6-lutidine and a molar excess of deuterium oxide.

  • Add a catalytic amount of platinum catalyst.

  • Heat the mixture under pressure at an elevated temperature (e.g., 150-200 °C) for a sufficient period to allow for complete H-D exchange at all positions (aromatic and methyl groups).

  • Monitor the reaction progress by NMR spectroscopy to confirm the degree of deuteration.

  • Upon completion, cool the reaction mixture and carefully separate the deuterated 2,6-lutidine from the aqueous phase.

  • Purify the product by distillation.

For more detailed procedures on deuteration of lutidines, refer to Lautie & Leygue (1991).[1]

Protocol 2: Ammoxidation of Labeled 2,6-Lutidine

This step converts the labeled 2,6-lutidine into the corresponding labeled 2,6-dimethyl-4-cyanopyridine.

Materials:

  • Labeled 2,6-Lutidine (deuterated, ¹³C, or ¹⁵N labeled)

  • Ammonia (NH₃)

  • Oxygen (O₂) or Air

  • Vanadium-titanium catalyst

Procedure:

  • In a gas-phase flow reactor, pass a mixture of the labeled 2,6-lutidine, ammonia, water vapor, and air over a heated vanadium-titanium catalyst bed.[10]

  • Maintain the reaction temperature typically between 350-450 °C.[10]

  • The molar ratio of reactants (lutidine:ammonia:air:water) needs to be optimized for maximum conversion and selectivity.[10]

  • The effluent gas stream is cooled to condense the product, labeled 2,6-dimethyl-4-cyanopyridine.

  • The crude product is then purified, for example, by crystallization or chromatography.

Protocol 3: Hydrolysis of Labeled 2,6-Dimethyl-4-cyanopyridine

The final step involves the hydrolysis of the labeled cyanopyridine to the desired labeled 2,6-dimethylisonicotinic acid.

Materials:

  • Labeled 2,6-Dimethyl-4-cyanopyridine

  • Aqueous base (e.g., NaOH) or acid (e.g., H₂SO₄)

Procedure:

  • Reflux the labeled 2,6-dimethyl-4-cyanopyridine with an aqueous solution of a strong base or acid.

  • The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After the reaction is complete, neutralize the solution to the isoelectric point of the amino acid to precipitate the product.

  • Collect the precipitated labeled 2,6-dimethylisonicotinic acid by filtration, wash with cold water, and dry.

Alternative Tracers for Comparative Studies

To provide a comprehensive understanding of a metabolic pathway, it is often beneficial to compare the results obtained with 2,6-dimethylisonicotinic acid to those from other relevant tracers.

  • Labeled Nicotinic Acid and Nicotinamide: As the direct precursors to NAD, isotopically labeled nicotinic acid and nicotinamide are the gold standard for studying NAD metabolism.[2][3] Comparing their metabolic fate to that of labeled 2,6-dimethylisonicotinic acid can reveal specificities of transport and enzymatic conversion.

  • Labeled Tryptophan: Tryptophan is a de novo precursor for NAD synthesis, and its labeled forms can be used to trace this pathway.[11]

  • Other Nicotinic Acid Analogues: Various synthetic analogues of nicotinic acid can be labeled and used to probe the specificity of enzymes and transporters involved in NAD metabolism.[12]

cluster_0 Tracer Options cluster_1 Target Pathway Labeled 2,6-Dimethylisonicotinic Acid Labeled 2,6-Dimethylisonicotinic Acid NAD Metabolism NAD Metabolism Labeled 2,6-Dimethylisonicotinic Acid->NAD Metabolism Labeled Nicotinic Acid/Nicotinamide Labeled Nicotinic Acid/Nicotinamide Labeled Nicotinic Acid/Nicotinamide->NAD Metabolism Labeled Tryptophan Labeled Tryptophan Labeled Tryptophan->NAD Metabolism Other Labeled Analogues Other Labeled Analogues Other Labeled Analogues->NAD Metabolism

Figure 2: Alternative tracers for studying NAD metabolism.

Conclusion

The selection of an appropriate isotopic labeling strategy for 2,6-dimethylisonicotinic acid is a multifaceted decision that requires careful consideration of the research question, analytical capabilities, and budget. While ¹³C-labeling offers the highest level of accuracy for quantitative studies, deuterium and ¹⁵N-labeling provide valuable and often more cost-effective alternatives. By understanding the synthetic routes and the inherent advantages and disadvantages of each isotopic tracer, researchers can design more robust and informative metabolic studies.

References

A Comparative Performance Analysis of 2,6-Dimethylisonicotinic Acid Hydrochloride and Other Key Pyridinecarboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of heterocyclic compounds, pyridinecarboxylic acids stand out for their remarkable versatility and wide-ranging applications in pharmaceuticals, materials science, and catalysis.[1] This guide provides an in-depth, objective comparison of 2,6-Dimethylisonicotinic Acid Hydrochloride against a selection of other prominent pyridinecarboxylic acids: Picolinic Acid, Nicotinic Acid (Niacin), Isonicotinic Acid, and 2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid).

Our goal is to equip researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions when selecting the optimal pyridinecarboxylic acid for their specific application. We will delve into their fundamental physicochemical properties, benchmark their performance in key functional areas, and provide detailed experimental protocols for their evaluation.

Physicochemical Properties: A Foundation for Performance

The performance of a pyridinecarboxylic acid in any given application is intrinsically linked to its fundamental physicochemical properties. Factors such as acidity (pKa), solubility, and molecular structure dictate its reactivity, bioavailability, and interaction with other molecules. The table below provides a comparative summary of these key parameters for our selected compounds.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) pKa Solubility in Water
This compound O=C(O)C1=CC(C)=NC(C)=C1.ClC8H10ClNO2187.62>300Not availableNot available
Picolinic Acid O=C(O)C1=CC=CC=N1C6H5NO2123.11136-1385.328.87 g/L at 20°C
Nicotinic Acid (Niacin) O=C(O)C1=CN=CC=C1C6H5NO2123.11236.64.8516.7 g/L at 20°C
Isonicotinic Acid O=C(O)C1=CC=NC=C1C6H5NO2123.11310-320 (sublimes)4.9610.9 g/L at 20°C
2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid) O=C(O)C1=NC(C(O)=O)=CC=C1C7H5NO4167.12248-250 (dec.)pKa1: 2.16, pKa2: 4.885 g/L

Expert Insights: The position of the carboxylic acid group and the presence of other substituents on the pyridine ring significantly influence the compound's properties. For instance, the two methyl groups in 2,6-Dimethylisonicotinic Acid are expected to increase its lipophilicity compared to the other monocarboxylic acids. The acidity, indicated by the pKa value, is crucial for applications in catalysis and for understanding the compound's behavior in biological systems. The two pKa values for 2,6-Pyridinedicarboxylic Acid reflect the two carboxylic acid groups, making it a potentially stronger chelating agent.

Performance Benchmarking: From Chelation to Catalysis and Beyond

To truly understand the relative performance of these molecules, we must examine their efficacy in specific applications. This section benchmarks their performance in three key areas: metal ion chelation, organocatalysis, and biological activity.

Metal Ion Chelation: A Tale of Coordination

The ability of pyridinecarboxylic acids to act as ligands and form stable complexes with metal ions is a cornerstone of their utility in various fields, from analytical chemistry to medicine. This chelating ability is largely dependent on the arrangement of the nitrogen atom and the carboxylate group(s).

Comparative Chelating Abilities:

Compound Chelating Moiety Known Metal Interactions Key Applications
This compound N, OExpected to form complexes, but specific data is limited.Potential for novel catalysts and functional materials.
Picolinic Acid N, OForms stable complexes with a wide range of transition metals (e.g., Cr, Zn, Mn, Cu, Fe).[2]Nutritional supplements (chromium picolinate), analytical reagents.
Nicotinic Acid N, OGenerally a weaker chelator than picolinic or dipicolinic acid due to the meta-position of the carboxyl group.Primarily used for its biological activity (Vitamin B3).
Isonicotinic Acid N, OForms coordination polymers and metal-organic frameworks (MOFs).[3]Materials science, drug delivery.
2,6-Pyridinedicarboxylic Acid N, O, OA powerful tridentate ligand forming highly stable complexes with lanthanides and transition metals.[4]Bacterial spore detection, antimicrobial agent, catalyst.[5]

Expert Insights: The geometry of the chelating groups is paramount. 2,6-Pyridinedicarboxylic Acid, with its two carboxyl groups flanking the nitrogen atom, can bind to a metal ion at three points, leading to exceptionally stable complexes. This is why it is a key component in the heat resistance of bacterial endospores and is used in spore detection methods.[5] While data for 2,6-Dimethylisonicotinic Acid is scarce, its structure suggests it would act as a bidentate ligand, similar to picolinic and isonicotinic acids.

Visualization of Chelation:

Chelation cluster_ligand Pyridinecarboxylic Acid Ligand N, O donor atoms Complex Metal Complex Ligand->Complex forms coordinate bonds with Metal Metal Ion Metal->Complex

Caption: Generalized chelation process of a pyridinecarboxylic acid with a metal ion.

Organocatalysis: Driving Chemical Transformations

In recent years, the use of small organic molecules as catalysts has gained significant traction. Certain pyridinecarboxylic acids have demonstrated efficacy in this domain.

Comparative Catalytic Performance:

A notable example is the use of 2,6-Pyridinedicarboxylic acid as an effective organocatalyst for the synthesis of 1,5-benzodiazepine derivatives.[5] This reaction involves a one-pot, three-component reaction of o-phenylenediamine, β-ketoesters, and aromatic aldehydes. The dicarboxylic acid is believed to play a crucial role in activating the substrates and facilitating the regioselective C-C bond formation.

While the catalytic applications of 2,6-Dimethylisonicotinic acid are not yet well-documented, its structural features, including the electron-donating methyl groups, could potentially modulate its catalytic activity in novel ways, warranting further investigation.

Experimental Workflow for Catalysis Screening:

CatalysisWorkflow A Reactants & Solvent B Add Pyridinecarboxylic Acid Catalyst A->B C Reaction at Defined Temperature and Time B->C D Work-up and Purification C->D E Product Characterization (NMR, MS) D->E F Calculate Yield E->F

Caption: A typical experimental workflow for screening the catalytic activity of pyridinecarboxylic acids.

Biological Activity: From Vitamins to Enzyme Inhibitors

The biological activities of pyridinecarboxylic acids are perhaps their most well-known attribute, with applications ranging from essential vitamins to potent enzyme inhibitors.

Comparative Biological Activities:

Compound Primary Biological Role/Activity Mechanism of Action (if known) Therapeutic Area
This compound Data not readily available, an area for future research.--
Picolinic Acid Neuroprotective, immunomodulatory, antiviral.[6]Modulates neuroinflammation, suppresses T-cell proliferation, inhibits viral entry.[6]Infectious diseases, neurodegenerative disorders.
Nicotinic Acid (Niacin) Essential Vitamin (B3), lipid-lowering agent.[7]Precursor to NAD and NADP coenzymes; at high doses, reduces LDL and triglycerides and raises HDL cholesterol.[7]Nutrition, cardiovascular disease.
Isonicotinic Acid Precursor to various drugs.Its derivatives have diverse mechanisms, e.g., isoniazid inhibits mycolic acid synthesis in Mycobacterium tuberculosis.Tuberculosis, etc.
2,6-Pyridinedicarboxylic Acid NDM-1 enzyme inhibitor, antimicrobial.[5][8]Inhibits metallo-β-lactamase NDM-1, protecting β-lactam antibiotics from degradation.[8]Infectious diseases (combating antibiotic resistance).

Expert Insights: The pyridinecarboxylic acid scaffold is a versatile platform for drug discovery.[1] The ease of substitution on the pyridine ring allows for the fine-tuning of biological activity. For instance, the synthesis of various (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues has led to the discovery of potent hypoxia-inducible factor (HIF)-1α inhibitors, which have potential as anticancer agents.[9] This highlights the potential of exploring derivatives of 2,6-Dimethylisonicotinic Acid for novel therapeutic applications.

Experimental Protocols: A Guide to Performance Evaluation

To facilitate further research and comparative analysis, we provide the following standardized protocols for evaluating the key performance indicators of pyridinecarboxylic acids.

Protocol 1: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Objective: To determine the pKa value(s) of a pyridinecarboxylic acid.

Materials:

  • Pyridinecarboxylic acid of interest

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Accurately weigh a known amount of the pyridinecarboxylic acid and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Calibrate the pH meter using standard buffer solutions.

  • Immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.5 mL) at a time.

  • Record the pH of the solution after each addition of NaOH.

  • Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). For diprotic acids like 2,6-pyridinedicarboxylic acid, two half-equivalence points will be observed, corresponding to pKa1 and pKa2.

Protocol 2: Assessment of Metal Chelating Activity by UV-Vis Spectroscopy

Objective: To evaluate the metal chelating ability of a pyridinecarboxylic acid.

Materials:

  • Pyridinecarboxylic acid of interest

  • A solution of a metal salt (e.g., FeCl2, CuSO4) of known concentration

  • A suitable buffer solution to maintain a constant pH

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the metal salt and varying concentrations of the pyridinecarboxylic acid in the buffer solution.

  • Allow the solutions to equilibrate for a set period.

  • Measure the absorbance spectrum of each solution using the UV-Vis spectrophotometer over a relevant wavelength range.

  • The formation of a metal-ligand complex is often accompanied by a change in the absorbance spectrum (e.g., a shift in the maximum absorbance wavelength or a change in absorbance intensity).

  • By analyzing the changes in absorbance as a function of the ligand concentration, the stoichiometry and stability constant of the metal complex can be determined using methods such as the Job's plot or mole-ratio method.

Conclusion: Charting the Course for Future Research

This guide has provided a comprehensive benchmark of this compound against other key pyridinecarboxylic acids. While established compounds like Picolinic Acid, Nicotinic Acid, and 2,6-Pyridinedicarboxylic Acid have well-defined roles in various scientific and industrial domains, the landscape for 2,6-Dimethylisonicotinic Acid remains largely unexplored.

Its unique substitution pattern suggests the potential for novel properties and applications. The presence of methyl groups may enhance its solubility in organic solvents and modulate its electronic properties, which could be advantageous in catalysis and materials science. Further research into its metal chelating abilities, catalytic potential, and biological activity is highly encouraged. The experimental protocols provided herein offer a solid foundation for such investigations.

For researchers and drug development professionals, this compound represents not just another pyridine derivative, but an opportunity to explore new chemical space and potentially unlock novel solutions to pressing scientific challenges.

References

Safety Operating Guide

A Comprehensive Disposal Protocol for 2,6-Dimethylisonicotinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is rightfully on innovation and discovery. However, the integrity of our work and the safety of our laboratories hinge on the meticulous management of the entire chemical lifecycle, from synthesis to disposal. This guide provides a detailed, safety-driven protocol for the proper disposal of 2,6-Dimethylisonicotinic acid hydrochloride, ensuring compliance with regulations and fostering a culture of safety.

The 'Why': A Hazard-Based Rationale for Proper Disposal

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for the hydrochloride salt (CAS No. 857363-49-6) is not extensively detailed, established scientific practice dictates that we assess its hazards based on the well-documented parent compound, 2,6-Dimethylisonicotinic acid (CAS No. 54221-93-1), and the chemical class of pyridine hydrochlorides.[1][2]

This compound must be treated as hazardous waste due to the following classifications of its parent molecule[3][4]:

  • Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.

  • Harmful if Inhaled (H332): Inhalation of the dust can cause respiratory harm.

  • Causes Skin Irritation (H315): Direct contact can cause skin irritation.

  • Causes Serious Eye Irritation (H319): Poses a significant risk to eye health upon contact.

  • May Cause Respiratory Irritation (H335): As a dust or aerosol, it can irritate the respiratory tract.

Given these hazards, it is imperative that This compound is never disposed of in the regular trash or down the sewer drain .[5] Such actions can lead to environmental contamination, damage to plumbing infrastructure, and potential exposure to sanitation workers. The only acceptable method is through a licensed hazardous waste management service.[6]

Hazard Summary Table
Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[3][4]
Acute Toxicity, InhalationH332Harmful if inhaled.[3][4]
Skin IrritationH315Causes skin irritation.[3][4]
Eye IrritationH319Causes serious eye irritation.[3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[3][4]

Immediate Safety & Spill Management

Accidents can occur, and preparedness is key. All handling and disposal preparation should be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is in use:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves before use and change them immediately if contaminated.[7]

  • Body Protection: A fully buttoned lab coat must be worn.

Spill Protocol:

  • Alert & Isolate: Alert colleagues in the immediate area. If the spill is large or outside of a fume hood, evacuate the area.

  • Contain: For small spills within a fume hood, cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material and the spilled solid into a clearly labeled, sealable hazardous waste container.[8]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials (wipes, absorbent pads) must be collected as hazardous waste.[9]

  • Dispose: The spill cleanup debris must be disposed of following the hazardous waste protocol detailed below.

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Stream: this compound is a non-halogenated organic acid salt. It should be collected as Solid Organic Waste or in a more specific waste stream if your institution requires it (e.g., "Organic Acids").

  • Avoid Co-mingling: Do not mix this waste with incompatible materials such as strong bases, oxidizers, or reactive metals.[8]

Step 2: Containerization

The integrity of the waste container is non-negotiable.

  • Select a Compatible Container: Use a sturdy, leak-proof container with a secure, screw-top lid. High-density polyethylene (HDPE) is a suitable choice.[5]

  • Maintain Container Integrity: Ensure the container is clean, dry, and in good condition before use. Keep the container closed at all times except when adding waste. This is a key requirement of the EPA's Resource Conservation and Recovery Act (RCRA).

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • Attach a Hazardous Waste Label: As soon as the first particle of waste is added, affix a completed hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste ".

    • The full, unabbreviated chemical name: "This compound ".

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date of waste generation (accumulation start date).

    • The name of the Principal Investigator and the laboratory location.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.

  • Designate an SAA: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within your lab. This could be a marked section of a fume hood or a secondary containment tray on a bench.

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.

  • Adhere to Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.

Step 5: Final Disposal

The final step is to transfer custody of the waste to trained professionals.

  • Request Pickup: Once the container is full or you are finished with the process that generates the waste, arrange for a pickup through your institution's EHS office. Follow their specific procedures for submitting a collection request.

  • Professional Management: The EHS department will ensure the waste is transported and ultimately disposed of by a licensed hazardous waste treatment, storage, and disposal facility (TSDF), likely via high-temperature incineration, in compliance with all federal and state regulations.[6]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G start Generation of Unwanted 2,6-Dimethylisonicotinic Acid Hydrochloride assess Assess Hazards (Consult SDS for Parent Compound) start->assess ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate as 'Solid Organic Waste' ppe->segregate container Select Compatible, Leak-Proof Container (e.g., HDPE) segregate->container label Affix & Complete Hazardous Waste Label container->label store Store in Designated SAA with Secondary Containment label->store pickup Request Waste Pickup from EHS Office store->pickup end_node Final Disposal via Licensed Facility pickup->end_node

Caption: Disposal workflow for this compound.

By adhering to this comprehensive protocol, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific research.

References

Navigating the Safe Handling of 2,6-Dimethylisonicotinic Acid Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the meticulous handling of chemical compounds is a cornerstone of both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 2,6-Dimethylisonicotinic acid hydrochloride, a pyridine derivative. By understanding the inherent chemical properties and potential hazards, laboratory professionals can implement robust safety protocols, ensuring a secure research environment.

Understanding the Hazard Landscape

This compound is classified as a substance that is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] The hydrochloride salt form, in the presence of moisture, can exhibit corrosive properties associated with hydrochloric acid. Therefore, a comprehensive approach to personal protective equipment (PPE) and handling procedures is paramount.

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator for dusts should be considered.
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended when handling larger volumes.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat. An impervious apron is recommended for larger quantities.To be performed in a chemical fume hood.
Reaction Quenching and Work-up Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., Nitrile).Chemical-resistant laboratory coat or apron.To be performed in a chemical fume hood.

The Rationale Behind PPE Selection:

  • Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical splash goggles.[1][2][3] A face shield provides an additional layer of protection against splashes, particularly when handling solutions or during vigorous reactions.

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin irritation.[1][2][3] Nitrile gloves offer good resistance to a range of chemicals, but it is always advisable to consult the glove manufacturer's compatibility chart for specific chemicals.

  • Body Protection: A standard laboratory coat protects against minor spills and contamination of personal clothing. For larger-scale operations, a chemical-resistant apron or suit provides a higher level of protection.

  • Respiratory Protection: Handling the solid form of this compound can generate dust, which may cause respiratory irritation.[1][2] Therefore, performing these operations within a certified chemical fume hood is the primary engineering control. If a fume hood is not available for a specific task, a NIOSH-approved respirator appropriate for particulate matter should be worn.

Operational Plans: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow minimizes the potential for exposure and accidents.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare a Well-Ventilated Work Area (e.g., Chemical Fume Hood) gather_ppe Gather and Inspect All Required PPE locate_safety Locate and Verify Functionality of Safety Equipment (Eyewash, Shower) weigh Carefully Weigh Solid Compound (Minimize Dust Generation) locate_safety->weigh Proceed to Handling dissolve Slowly Add Solid to Solvent (Control Exothermic Reactions) transfer Use Appropriate Glassware and Techniques for Transfers decontaminate Decontaminate Glassware and Work Surfaces transfer->decontaminate Proceed to Cleanup dispose_waste Segregate and Dispose of Chemical Waste According to Institutional Protocols remove_ppe Properly Remove and Dispose of Contaminated PPE wash Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Always work in a well-ventilated area, preferably a certified chemical fume hood.[4]

    • Before starting any work, ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[3][5]

    • Inspect all PPE for any signs of damage before use.

  • Handling:

    • When weighing the solid, use a spatula and handle the container with care to avoid generating dust.

    • When preparing solutions, add the solid this compound to the solvent slowly and in portions, especially if there is a potential for an exothermic reaction.

    • Use appropriate and clean glassware for all transfers to prevent contamination and unintended reactions.

  • In Case of a Spill:

    • For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for hazardous waste.[6]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Ensure the spill area is decontaminated after cleanup. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its containers is a critical final step in the handling process.

  • Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled hazardous waste container.

  • Container Management: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse.[7]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Do not discharge chemical waste into drains or sewers.[1][7]

By integrating these safety and logistical protocols into your daily laboratory practices, you can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethylisonicotinic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2,6-Dimethylisonicotinic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.